molecular formula C9H9NO B1612072 6-Methyl-1H-indol-4-ol CAS No. 61545-41-3

6-Methyl-1H-indol-4-ol

Cat. No.: B1612072
CAS No.: 61545-41-3
M. Wt: 147.17 g/mol
InChI Key: RCSZVTPWGUPMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-indol-4-ol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSZVTPWGUPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601555
Record name 6-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61545-41-3
Record name 6-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 6-Methyl-1H-indol-4-ol (CAS: 20529-64-2), a critical scaffold in the development of serotonin receptor ligands and beta-blocker analogs. While 5-hydroxyindoles are easily accessed via the Nenitzescu reaction, 4-hydroxyindoles present a unique regiochemical challenge.

The protocol selected for this guide utilizes the Tetrahydroindole Aromatization Strategy . This route is preferred for its scalability, use of commercially available precursors (5-methyl-1,3-cyclohexanedione), and avoidance of unstable hydrazine intermediates common in Fischer indole syntheses.

Key Advantages of Selected Route
  • Regiocontrol: The position of the hydroxyl group is fixed by the starting diketone, eliminating isomer separation issues.

  • Scalability: The reaction steps utilize robust condensation and dehydrogenation chemistry amenable to kilogram-scale production.

  • Atom Economy: Avoids the heavy metal waste associated with classical Reissert or Madelung syntheses.

Retrosynthetic Analysis

The strategic disconnection relies on the aromatization of a partially saturated pyrrolo-cyclohexanone system.

  • Target Molecule: this compound.

  • Precursor 1: 6-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one (The "Tetrahydroindole" intermediate).

  • Starting Materials: 5-Methyl-1,3-cyclohexanedione + Aminoacetaldehyde dimethyl acetal.

Retrosynthesis Target This compound (Target) Intermediate 6-Methyl-4,5,6,7-tetrahydro- 1H-indol-4-one Target->Intermediate Dehydrogenation (Pd/C, Heat) SM1 5-Methyl-1,3-cyclohexanedione Intermediate->SM1 Cyclocondensation SM2 Aminoacetaldehyde dimethyl acetal Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the construction of the indole core from a cyclic diketone.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

This step involves the condensation of a 1,3-diketone with an amine source, followed by cyclization to form the pyrrole ring.

Reaction Scheme:



Materials:

  • 5-Methyl-1,3-cyclohexanedione (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq)

  • Toluene (Solvent, 10 mL/g of substrate)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

  • Charging: Charge the flask with 5-Methyl-1,3-cyclohexanedione and Toluene. Stir until suspended.

  • Addition: Add Aminoacetaldehyde dimethyl acetal and pTSA.

  • Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Monitor the collection of water/methanol in the Dean-Stark trap.

  • Completion: Continue reflux for 4-6 hours until water evolution ceases and TLC indicates consumption of the diketone.

  • Workup: Cool the mixture to room temperature. The product may precipitate directly. If not, concentrate the solvent under reduced pressure to 20% volume.

  • Isolation: Filter the solid, wash with cold hexanes/ether (1:1), and dry under vacuum.

  • Yield Expectation: 75-85% as a tan/off-white solid.

Phase 2: Aromatization to this compound

The tetrahydroindole ketone is dehydrogenated to the phenol using a heterogeneous palladium catalyst in a high-boiling solvent.

Reaction Scheme:



Materials:

  • 6-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (20 wt% loading relative to substrate)

  • p-Cymene (or Mesitylene) (15 mL/g of substrate)

Protocol:

  • Inerting: Place the tetrahydroindole and Pd/C in a reaction vessel. Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (critical to prevent fire hazards with Pd/C).

  • Solvent Addition: Add degassed p-Cymene under nitrogen flow.

  • Dehydrogenation: Heat the mixture to reflux (approx. 175-180°C).

    • Note: Hydrogen gas is evolved. Ensure the system is vented through a bubbler.

  • Monitoring: Monitor by HPLC or TLC. The reaction typically requires 6-12 hours.

  • Filtration: Cool the reaction mixture to 80°C. Filter through a pad of Celite to remove the catalyst while the solution is still warm (product may crystallize if cooled too much). Wash the pad with hot ethyl acetate.

  • Purification: Concentrate the filtrate. The crude product can be recrystallized from Toluene/Heptane or purified via column chromatography (SiO2, Hexane:EtOAc gradient) if high purity (>99%) is required.

  • Yield Expectation: 60-70%.

Process Data & Optimization

Solvent Effects on Aromatization

The choice of solvent in Phase 2 drastically affects the reaction rate and yield.

SolventBoiling Point (°C)Reaction Time (h)Yield (%)Notes
p-Cymene 1776-868Recommended. Optimal balance of temp/solubility.
Mesitylene16410-1262Good alternative; easier to remove than cymene.
Xylene14024+<40Temperature too low for efficient dehydrogenation.
Diphenyl Ether258255Fast, but difficult workup due to high BP.
Troubleshooting Guide
  • Problem: Incomplete conversion in Phase 2.

    • Solution: Fresh catalyst is essential. Poisoning can occur if residual sulfur or amines from Phase 1 are not removed. Ensure Phase 1 product is dry and clean.

  • Problem: Low yield due to polymerization.

    • Solution: 4-Hydroxyindoles are sensitive to oxidation. Perform all workups under inert atmosphere where possible and store the product protected from light and air.

Mechanistic Workflow (Graphviz)

This diagram illustrates the transformation flow, highlighting the critical "pyrrole formation" and "aromatization" checkpoints.

SynthesisWorkflow Start 5-Methyl-1,3- cyclohexanedione Step1 Phase 1: Cyclocondensation (pTSA, Toluene) Start->Step1 Reagent Aminoacetaldehyde dimethyl acetal Reagent->Step1 Inter Tetrahydroindole Intermediate Step1->Inter - 2 H2O - MeOH Step2 Phase 2: Aromatization (Pd/C, p-Cymene) Inter->Step2 Product 6-Methyl-1H- indol-4-ol Step2->Product - 2 H2

Figure 2: Process flow diagram for the two-step synthesis.

Safety & Handling

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Handle under inert gas.[1] Dispose of in dedicated waste containers.

  • Indoles: 4-Hydroxyindoles can be unstable in air (turning blue/black). Store at -20°C under Argon.

  • Solvents: Toluene and p-Cymene are flammable. Use proper ventilation.

References

  • Tetrahydroindole Synthesis via Knoevenagel/Stobbe

    • Title: Synthesis of 4,5,6,7-tetrahydroindol-4-ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Title: Process for preparing 4-hydroxy indole, indazole and carbazole compounds (EP1071661A1).
  • General Indole Synthesis Methodologies

    • Title: Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
    • Source: ResearchGate.[2][3]

    • URL:[Link]

  • Microwave Assisted Synthesis (Alternative)

    • Title: Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole.
    • Source: Acta Scientific.
    • URL:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-indol-4-ol is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Precise structural elucidation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the anticipated spectral features, this document serves as a foundational reference for researchers working with this molecule, offering insights into experimental design, data interpretation, and structural validation.

Introduction: The Significance of this compound

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring both a hydroxyl group and a methyl group on the benzene portion of the indole, modulates its electronic properties, solubility, and potential for intermolecular interactions. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, while the methyl group at the 6-position introduces a lipophilic character and can influence metabolic stability.

Accurate characterization is the bedrock of chemical research and development. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity. This guide explains the causality behind the expected spectroscopic signals for this compound, grounding the interpretation in the fundamental principles of each technique.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The standard IUPAC numbering for the indole ring is used throughout this guide.

G M [M]⁺˙ m/z = 147 M_minus_CH3 [M-CH₃]⁺ m/z = 132 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺˙ m/z = 119 M->M_minus_CO - CO Indole_core Further Fragmentation M_minus_CH3->Indole_core M_minus_CO->Indole_core

The Fischer Indole Synthesis: A Technical Guide to a Cornerstone of Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Discovered by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and widely utilized methods for constructing the indole nucleus for over a century.[1][2][3] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone derived from an arylhydrazine and an enolizable carbonyl compound, is a cornerstone of heterocyclic chemistry. The indole motif is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials, including the anti-migraine triptan class of drugs and the anti-inflammatory agent Indomethacin.[1][3][4][5] This guide provides an in-depth exploration of the reaction's intricate mechanism, the critical role of catalysts and conditions, its synthetic scope and limitations, and detailed, field-proven experimental protocols.

The Core Reaction Mechanism: A Cascade of Transformative Events

The elegance of the Fischer indole synthesis lies in its sequential, acid-mediated transformations that convert relatively simple starting materials into the complex indole architecture. The accepted mechanism, first proposed by Robinson and Robinson and supported by isotopic labeling studies, proceeds through several distinct stages.[1][6][7]

  • Reversible Hydrazone Formation : The synthesis commences with the condensation of an arylhydrazine and a suitable aldehyde or ketone to form the corresponding arylhydrazone.[1][2][8] This is a standard acid-catalyzed imine formation, which often proceeds readily and can sometimes be performed in situ.[3]

  • Tautomerization to the Ene-hydrazine : The resulting hydrazone undergoes a critical tautomerization to its more reactive ene-hydrazine isomer.[1][2][8] This step is essential as it positions the molecule for the key bond-forming event.

  • The Decisive[9][9]-Sigmatropic Rearrangement : After protonation of the ene-hydrazine, the molecule undergoes an irreversible[9][9]-sigmatropic rearrangement, a pericyclic reaction analogous to the Cope or Claisen rearrangements.[1][8][10] This electrocyclic reaction breaks the weak N-N bond and forms the crucial C-C bond that defines the indole-to-be, resulting in a di-imine intermediate.[3]

  • Rearomatization : The di-imine intermediate subsequently undergoes a proton transfer to regain aromaticity in the six-membered ring.[1][10]

  • Intramolecular Cyclization & Ammonia Elimination : The terminal imine nitrogen, now acting as a nucleophile, attacks the iminium carbon of the side chain in an intramolecular fashion to form a five-membered cyclic aminal.[1][3][8] Under the acidic conditions, this aminal intermediate is unstable and readily eliminates a molecule of ammonia, which drives the reaction to completion and forms the final, energetically favorable aromatic indole ring.[1][10]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_aromatization Step 4 & 5: Cyclization & Ammonia Elimination A Arylhydrazine + Carbonyl B Arylhydrazone A->B + H⁺, -H₂O C Ene-hydrazine B->C Tautomerization D Di-imine Intermediate C->D + H⁺ E Cyclic Aminal D->E Rearomatization & Cyclization F Indole Product E->F - NH₃, -H⁺

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Causality in Experimental Design: Catalysts and Conditions

The success of a Fischer indole synthesis is critically dependent on the choice of catalyst and reaction conditions. The acid catalyst is not merely an initiator but a participant in multiple steps, from the initial hydrazone formation to the final ammonia elimination.[5][11]

Catalyst Selection

The choice of acid can significantly influence reaction rate, yield, and even regioselectivity in the case of unsymmetrical ketones.

  • Brønsted Acids : These are the classic catalysts and include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH).[1][3][5] PPA is particularly effective as it serves as both a catalyst and a dehydrating solvent at high temperatures.

  • Lewis Acids : A wide range of Lewis acids are highly effective, with zinc chloride (ZnCl₂) being the most common and often providing excellent yields.[3][8] Other effective Lewis acids include boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][5] Lewis acids are thought to function by coordinating to the nitrogen atoms, thereby facilitating both the[9][9]-sigmatropic rearrangement and the final elimination step.

Reaction Parameters
  • Temperature : The reaction typically requires elevated temperatures, often ranging from 80°C to over 200°C, to overcome the activation energy of the sigmatropic rearrangement.[12]

  • Solvents : Glacial acetic acid is a common solvent that can also act as a mild Brønsted acid catalyst.[8] High-boiling point polar aprotic solvents can also be used. In many protocols, the reaction is run neat or with a large excess of a liquid acid catalyst like PPA.

  • Modern Approaches : To improve efficiency and mildness, modern variations include the use of microwave irradiation, which can dramatically reduce reaction times, and syntheses in low-melting eutectic mixtures or ionic liquids.[4][12]

Synthetic Utility: Scope and Limitations

The Fischer indole synthesis is valued for its broad substrate scope, but researchers must be aware of its inherent limitations to ensure success.

Scope of Reactants
  • Arylhydrazines : A wide variety of substituted phenylhydrazines can be used, allowing for the introduction of substituents on the benzene ring of the indole product. Both electron-donating and electron-withdrawing groups are generally tolerated.

  • Carbonyl Component : The reaction is compatible with a vast range of enolizable aldehydes and ketones.[8] A critical requirement for the standard mechanism is that the α-carbon of the carbonyl compound must bear at least two hydrogen atoms.[8] The use of unsymmetrical ketones (RCH₂COCH₂R') can lead to the formation of two regioisomeric indole products, which can complicate purification.[8]

Inherent Limitations and Side Reactions
  • Synthesis of Unsubstituted Indole : The parent indole cannot be synthesized directly from acetaldehyde because it readily undergoes self-condensation under the harsh acidic conditions.[3][13] A common workaround is to use pyruvic acid, which forms 2-indolecarboxylic acid, followed by thermal decarboxylation to yield indole.[4][8]

  • Substrate Sensitivity : Functional groups that are sensitive to strong acids and high temperatures may not be compatible with the reaction conditions.

  • Reaction Failure with Certain Substrates : Computational and experimental studies have shown that strong electron-donating substituents on the carbonyl component can divert the reaction.[14] Instead of the desired[9][9]-sigmatropic rearrangement, a competing heterolytic cleavage of the N-N bond occurs, leading to side products and reaction failure.[14] This is a known challenge in the synthesis of 3-aminoindoles.[14]

  • Potential Byproducts : Depending on the substrates and conditions, side reactions such as aldol condensations or Friedel-Crafts-type reactions can occur, reducing the yield of the desired indole.[3][13]

Field-Proven Protocol: Synthesis of 2-Phenylindole

This two-step protocol for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine is a classic, reliable example of the Fischer indole synthesis.[2]

Step 1: Preparation of Acetophenone Phenylhydrazone
  • Materials :

    • Acetophenone (4.0 g, 0.033 mol)

    • Phenylhydrazine (3.6 g, 0.033 mol)

    • 95% Ethanol (80 mL)

  • Procedure :

    • Combine acetophenone (4.0 g) and phenylhydrazine (3.6 g) in a suitable flask.

    • Warm the mixture on a steam bath for 1 hour.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Allow the solution to cool to room temperature. Induce crystallization by scratching the inside of the flask if necessary, then cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystalline product by vacuum filtration and wash with 25 mL of cold 95% ethanol.

    • A second crop of crystals can be obtained by concentrating the filtrate.

    • Dry the combined solids under reduced pressure. The typical yield of acetophenone phenylhydrazone (m.p. 105-106°C) is 87-91%.[2]

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
  • Materials :

    • Acetophenone phenylhydrazone (5.3 g, 0.025 mol)

    • Powdered anhydrous zinc chloride (25.0 g)

  • Procedure :

    • In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone (5.3 g) and powdered anhydrous zinc chloride (25.0 g). Caution : This reaction is vigorous.

    • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

    • The mixture will liquefy within 3-4 minutes, and the evolution of white fumes will commence.

    • Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.

    • Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.

    • To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker containing the solidified reaction mass.

    • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with 200 mL of water.

    • Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole.

Experimental_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization A Mix Acetophenone & Phenylhydrazine B Heat on Steam Bath (1 hr) A->B C Dissolve in Hot EtOH B->C D Crystallize & Filter C->D E Dry Product: Acetophenone Phenylhydrazone D->E F Mix Hydrazone & Anhydrous ZnCl₂ E->F Use in next step G Heat in Oil Bath (170°C, ~5 min) F->G H Quench in Water G->H I Acidic Workup H->I J Filter Crude Product I->J K Recrystallize from EtOH J->K L Final Product: 2-Phenylindole K->L

Caption: General experimental workflow for the two-step synthesis of 2-phenylindole.

Data Presentation: Representative Examples of Fischer Indole Synthesis

The versatility of the Fischer indole synthesis is demonstrated by its application in the preparation of a wide range of structurally diverse indoles.

Starting ArylhydrazineStarting CarbonylCatalyst/ConditionsProductApplication/Reference
4-Methoxyphenylhydrazine4-(4-chlorobenzoyl)propanoic acidPolyphosphoric Acid (PPA)5-Methoxy-2-methyl-1-(4-chlorobenzoyl)-1H-indol-3-yl)acetic acid (Indomethacin)Anti-inflammatory Drug[15][16]
PhenylhydrazineSuberoneAcetic Acid2,3-CycloheptenoindolePrecursor to Iprindole[1]
(4-(Dimethylamino)phenyl)hydrazine4-OxopentanalH₂SO₄3-(2-Aminoethyl)-5-(dimethylamino)-1H-indoleTriptan Precursor[1]
(2-Chloro-4-iodophenyl)hydrazineGlyoxylic acidAcetic Acid, Heat5-Chloro-7-iodo-1H-indole-2-carboxylic acidHalogenated Intermediate[17]

Modern Frontiers: The Buchwald Modification

A significant advancement in the scope of the Fischer indole synthesis is the Buchwald modification. This variation circumvents the need to start with a pre-formed arylhydrazine. Instead, an N-arylhydrazone is synthesized via a palladium-catalyzed cross-coupling reaction between an aryl bromide or triflate and a simple ketone hydrazone.[1][15] This powerful strategy greatly expands the range of accessible arylhydrazone precursors, particularly for complex or otherwise difficult-to-synthesize arylhydrazines.[5]

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classic name reactions in organic chemistry. Its operational simplicity, broad substrate scope, and high reliability have solidified its position as an indispensable tool for both academic research and industrial-scale production. From the synthesis of complex alkaloids to the manufacturing of life-saving pharmaceuticals, the Fischer indole synthesis continues to be a critical method for accessing the invaluable indole scaffold.[5][18] A thorough understanding of its mechanism, scope, and limitations, as presented in this guide, is essential for any researcher aiming to leverage this reaction to its full potential.

References

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Chem-Station. (2014). Fischer Indole Synthesis. Chem-Station International Edition. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54089. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Ntie-Kang, F., et al. (2014). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 79(12), 5546–5555. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Retrieved from [Link]

  • Chemospecific. (2021, January 22). Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent development in the technology of Fischer indole synthesis. ResearchGate. Retrieved from [Link]

  • All about chemistry. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]

  • Gholap, A. R., & Chakor, N. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2394–2402. Retrieved from [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Scribd. (n.d.). Fischer Indole Synthesis 2010. Scribd. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling protocols for 6-Methyl-1H-indol-4-ol (CAS: 61545-41-3). This document is structured for pharmaceutical researchers requiring precise physicochemical data and rigorous experimental standards.

Executive Summary

This compound (also known as 4-hydroxy-6-methylindole) is a bicyclic heteroaromatic scaffold used primarily as a precursor in the synthesis of kinase inhibitors and antiviral therapeutics.[1][2] Its utility is defined by the C4-hydroxyl group, which serves as a versatile handle for etherification or cross-coupling, and the C6-methyl group, which modulates lipophilicity and metabolic stability.

However, this compound presents significant handling challenges.[3] Like many electron-rich hydroxyindoles, it is highly susceptible to oxidative degradation and photolysis . Successful utilization requires strict adherence to inert atmosphere protocols and pH-controlled solvation strategies to prevent the formation of insoluble melanin-like polymers.

Physicochemical Characterization

Understanding the fundamental properties of the molecule is a prerequisite for designing stable formulations.[3]

PropertyValue / DescriptionTechnical Insight
CAS Number 61545-41-3Unique identifier for procurement verification.
Molecular Formula C₉H₉NOMW: 147.17 g/mol .[2][3]
Physical State Solid (Crystalline)Pure form is off-white/beige.[3] Darkening (brown/purple) indicates oxidation.
LogP (Predicted) ~2.4 - 2.6The C6-methyl group adds ~0.5 log units of lipophilicity compared to 4-hydroxyindole (LogP ~1.9), reducing aqueous solubility.
pKa (Phenolic OH) ~9.8 - 10.2Weakly acidic.[3] Deprotonation at pH > 10 increases solubility but drastically accelerates oxidative degradation.[3]
pKa (Indole NH) ~16-17effectively non-basic in aqueous media; requires strong bases (e.g., NaH) for deprotonation.[3]

Solubility Profile & Solvent Selection

The solubility of this compound is governed by the competition between its hydrophobic indole core and the hydrogen-bonding potential of the hydroxyl group.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingStability RiskRecommendation
Polar Aprotic DMSO High (>50 mg/mL)LowPreferred for stock solutions. Store frozen.
Polar Aprotic DMF High (>40 mg/mL)ModerateGood alternative; risk of amine impurities accelerating oxidation.[3]
Polar Protic Ethanol Moderate (10-30 mg/mL)ModerateSuitable for short-term use.[3] Purge with N₂.[3]
Chlorinated DCM ModerateLowGood for synthetic workups; avoid prolonged storage.[3]
Aqueous Water/PBS Very Low (<0.5 mg/mL)High Requires co-solvent (DMSO) or pH adjustment.[3]
Critical Protocol: Aqueous Solubilization

Direct dissolution in neutral buffers is inefficient.[3] For biological assays, use the Co-solvent Spike Method :

  • Dissolve compound in 100% DMSO to create a 20-50 mM stock .[3]

  • Dilute stock into the aqueous buffer (e.g., PBS pH 7.4) immediately prior to use.[3]

  • Limit final DMSO concentration to <1% to avoid cytotoxicity, unless the assay tolerates higher levels.

  • Note: If precipitation occurs, add a solubility enhancer like 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the aqueous buffer before spiking.

Stability & Degradation Mechanisms

The primary failure mode for this compound is oxidative polymerization . The electron-rich indole ring, activated by the hydroxyl group, readily donates electrons to oxygen species, forming reactive quinone-imine intermediates.

Mechanism of Failure
  • Auto-oxidation: In the presence of air and light, the phenol oxidizes to a radical.

  • Dimerization: Radicals couple to form dimers (similar to indigo dye formation).[3]

  • Polymerization: Further oxidation leads to insoluble, dark-colored polymers (melanins).[3]

    • Warning: Oxidized byproducts have been shown to exhibit higher cytotoxicity than the parent compound in related hydroxyindoles [1, 4].[3]

Visualization: Degradation Pathway

The following diagram illustrates the oxidative risk and the decision logic for handling.[3]

StabilityLogic cluster_pH pH Criticality Compound This compound AirLight Exposure: Air + Light Compound->AirLight Triggers SafeStorage Storage: -20°C Under Argon/N2 Compound->SafeStorage PREVENTION Radical Phenoxyl Radical AirLight->Radical Oxidation Quinone Quinone-Imine Intermediate Radical->Quinone -e-, -H+ Melanin Insoluble Polymer (Dark Precipitate) Quinone->Melanin Polymerization Basic pH > 9 Basic->Radical Accelerates (Deprotonation)

Figure 1: Oxidative degradation pathway of hydroxyindoles. High pH and light exposure accelerate the transition to insoluble melanin-like polymers.

Handling & Storage Protocols

To ensure data integrity, adopt the following "Zero-Oxidation" workflow.

A. Storage of Solid Material[3]
  • Temperature: Store at -20°C or -80°C .

  • Atmosphere: Vial must be sealed under Argon or Nitrogen .[3]

  • Container: Amber glass vials (protects from UV/Vis light).[3]

  • Shelf Life:

    • Solid (Desiccated, -20°C): >2 years.[3]

    • Solid (Room Temp, Air): <1 month (Significant degradation likely).[3]

B. Preparation of Stock Solutions[3][4]
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[3]

  • Procedure:

    • Allow the solid vial to warm to room temperature before opening (prevents water condensation).

    • Weigh quickly in low-light conditions.

    • Dissolve in DMSO.[3][4]

    • Aliquot into single-use amber tubes.

    • Freeze at -20°C immediately.

  • Stability of Solution:

    • DMSO (-20°C): Stable for ~3-6 months.[3]

    • DMSO (Room Temp): Use within 24 hours. Discard if color changes from clear/yellow to brown.

C. Forced Degradation (Stress Testing)

If validating a new analytical method (HPLC/LC-MS), use these conditions to generate reference degradation products:

  • Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 2 hours.[3]

  • Photostability: Expose 1 mg/mL solution (MeOH) to UV light (254 nm) for 4 hours.[3]

References

  • PubChem. (2025).[1][3][5] 1H-indol-4-ol (4-Hydroxyindole) Compound Summary. National Library of Medicine.[3] [Link][3]

  • d'Ischia, M., et al. (2021).[3] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.[3] [Link][3]

Sources

A Predictive Toxicological Profile of 6-Methyl-1H-indol-4-ol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive toxicological profile of the novel chemical entity 6-Methyl-1H-indol-4-ol. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related indole-containing compounds, established toxicological principles, and in silico predictions. The objective is to offer a robust framework for researchers, scientists, and drug development professionals to anticipate potential toxicological liabilities and to design a logical, tiered strategy for empirical evaluation. This guide covers predicted physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, potential mechanisms of toxicity, and detailed protocols for a foundational preclinical toxicology assessment.

Introduction and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound, as a specific derivative, presents a unique combination of a hydroxyl group at the 4-position and a methyl group at the 6-position, features that can significantly influence its metabolic fate and toxicological profile. Understanding these potential liabilities at an early stage is paramount for efficient and safe drug development.

This guide is structured not as a rigid checklist but as a logical progression of scientific inquiry. We begin with the foundational physicochemical properties that govern bioavailability, then move to the predicted journey of the compound through the body (ADME), and finally, delve into the potential for adverse effects at the cellular and organ level. The causality behind each proposed experimental step is explained to provide a clear, scientifically grounded rationale for the recommended toxicological evaluation.

Physicochemical and In Silico ADME Profile

The toxicological journey of any compound begins with its fundamental physical and chemical properties. These parameters dictate its ability to be absorbed, distributed to various tissues, and subsequently metabolized and excreted. While experimental data for this compound is not publicly available, we can infer a likely profile from its constituent parts and related analogs.

Structural and Physicochemical Properties

The structure combines a lipophilic indole core with a polar hydroxyl group. The methyl group at the 6-position will slightly increase lipophilicity.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₉NO-
Molecular Weight 147.17 g/mol -
Boiling Point ~260 °C (for 6-methylindole)[1]
Melting Point 29-32°C (for 6-methylindole)[1]
LogP (Octanol/Water Partition Coefficient) 2.60 (for 6-methylindole)[1]
Predicted LogP Moderately Lipophilic (1.5 - 2.5)The addition of a hydroxyl group will decrease the LogP compared to 6-methylindole.
Predicted Aqueous Solubility Poor to ModerateIndole itself has low water solubility; the hydroxyl group will improve this, but the overall structure remains largely hydrophobic.[2]
pKa ~10 (Phenolic Hydroxyl), ~17 (Indole N-H)General values for phenols and indoles.

Rationale: A moderate LogP suggests the compound may have sufficient lipophilicity to cross cell membranes, a prerequisite for absorption and distribution, but the hydroxyl group may limit passive diffusion across highly lipophilic barriers like the blood-brain barrier (BBB). Poor to moderate aqueous solubility could present challenges for formulation but does not preclude oral absorption.

In Silico ADME Predictions (Based on SwissADME & pkCSM)

In silico tools provide a valuable first pass at predicting the pharmacokinetic properties of a novel compound.[2]

ADME ParameterPredictionImplication for Toxicology
Gastrointestinal Absorption HighHigh oral bioavailability is likely, leading to systemic exposure after oral dosing.
Blood-Brain Barrier (BBB) Permeation Unlikely to be a strong permeantWhile some indole structures are neuroactive, the hydroxyl group may limit CNS exposure, potentially reducing the risk of direct neurotoxicity.[2]
CYP450 Inhibition Potential inhibitor of CYP2C9, CYP2C19, CYP3A4Risk of drug-drug interactions (DDIs). Co-administered drugs metabolized by these enzymes could see increased exposure and toxicity.[2]
P-glycoprotein (P-gp) Substrate Likely a substrateP-gp is an efflux transporter. If a substrate, its distribution into protected tissues (like the brain) would be further limited.[2]
Hepatotoxicity PossibleSome in silico models flag indole derivatives for potential hepatotoxicity.[3]
Drug-Likeness Compliant with Lipinski's Rule of FiveThe molecule has properties consistent with orally bioavailable drugs (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[2]

Predicted Metabolic Pathways

Metabolism is a critical determinant of toxicity. It can detoxify a compound or, conversely, bioactivate it to a reactive, toxic metabolite. Based on the metabolism of other phenolic and indole-containing compounds, such as psilocin (4-hydroxy-N,N-dimethyltryptamine), a two-phase metabolic pathway for this compound is proposed.[4]

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The indole ring is susceptible to oxidation at various positions. The N-H and the methyl group can also be sites of oxidation.

  • Phase II Metabolism: The prominent 4-hydroxyl group is a prime site for conjugation reactions, which typically increase water solubility and facilitate excretion. The key enzymes are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5]

G cluster_phase1 Phase I Metabolism (Liver Microsomes) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Parent This compound Oxidized_Metabolite Oxidized Metabolites (e.g., 5-hydroxy, 7-hydroxy) Parent->Oxidized_Metabolite CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Glucuronide 6-Methyl-1H-indol-4-yl O-glucuronide Parent->Glucuronide UGTs Sulfate 6-Methyl-1H-indol-4-yl O-sulfate Parent->Sulfate SULTs Urine_Bile Urine / Bile Oxidized_Metabolite->Urine_Bile Further Conjugation Glucuronide->Urine_Bile Sulfate->Urine_Bile

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Causality: The efficiency of Phase II conjugation is a key determinant of safety. If conjugation pathways become saturated at high doses, the parent compound or its Phase I metabolites could accumulate, increasing the risk of toxicity.

Potential Mechanisms of Toxicity and Key Endpoints

Based on the indole scaffold and data from related molecules, we can anticipate several potential toxicological liabilities.

Hepatotoxicity

The liver is the primary site of metabolism for xenobiotics, making it a frequent target for drug-induced injury (DILI).[6] Methylated metabolites of some drugs are known to be associated with hepatotoxicity.[7] Chronic therapy with other purine analogs has been linked to nodular regenerative hyperplasia.[8][9]

  • Potential Mechanism:

    • Metabolic Bioactivation: A minor metabolic pathway could lead to the formation of a reactive intermediate, such as a quinone-imine or epoxide, from the phenol-indole structure.

    • Covalent Binding: This reactive intermediate could covalently bind to cellular macromolecules like proteins and DNA.

    • Cellular Stress & Injury: Covalent binding can lead to mitochondrial dysfunction, oxidative stress, and activation of stress-activated protein kinases (e.g., JNK), ultimately triggering apoptosis or necrosis.

  • Experimental Evaluation:

    • In vitro: Assess cytotoxicity in human hepatocyte cell lines (e.g., HepG2, Huh7).[10]

    • In vivo: In repeat-dose studies, monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as biomarkers of hepatocellular injury, and alkaline phosphatase (ALP) for cholestasis. Histopathological examination of the liver is crucial.

Genotoxicity

Genotoxicity refers to the ability of a substance to damage DNA or chromosomes.[11] Such damage can lead to mutations and potentially cancer.[11] While some indole derivatives have shown in vitro genotoxic potential, this does not always translate to in vivo effects.[12]

  • Potential Mechanism:

    • Direct Interaction: The planar indole ring could intercalate into DNA.

    • Metabolite-Induced Damage: A reactive metabolite (as described under hepatotoxicity) could form DNA adducts.

    • Oxidative Stress: The compound could induce the formation of reactive oxygen species (ROS) that damage DNA.

  • Experimental Evaluation: A standard, tiered approach is mandated by regulatory agencies.

    • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

    • In Vitro Mammalian Cell Assay: To detect chromosomal damage (e.g., micronucleus test or chromosomal aberration assay).

    • In Vivo Genotoxicity Assay: If in vitro tests are positive, an in vivo assay (e.g., rodent bone marrow micronucleus test) is required to assess relevance.[12]

Neurotoxicity

The indole structure is present in many neuroactive compounds, including serotonin and tryptamine derivatives. Some indole-related molecules, like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), are known dopaminergic neurotoxins.[13] Additionally, adrenochrome, an oxidation product of adrenaline with an indole-like structure, has been investigated for potential neurotoxic and psychotomimetic effects.[14]

  • Potential Mechanism:

    • Receptor-Mediated Effects: Unintended interaction with neurotransmitter receptors.

    • Enzyme Inhibition: Inhibition of key enzymes like monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.

    • Oxidative Stress: Similar to mechanisms in other organs, ROS generation can be particularly damaging to neurons. 6-hydroxydopamine (6-OHDA), a neurotoxin, is known to cause free radical-generated neurotoxicity.[15]

  • Experimental Evaluation:

    • In vitro: Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y).

    • In vivo: In repeat-dose studies, conduct careful clinical observations for signs of neurotoxicity (e.g., changes in gait, tremors). Functional observational batteries (FOBs) and histopathology of brain tissue may be warranted.

Proposed Toxicological Evaluation Strategy: Experimental Protocols

A tiered, hypothesis-driven approach is the most efficient method for evaluating the safety of a new chemical entity.

Tier 1: In Vitro Toxicology Battery

This initial phase aims to identify potential hazards using cell-based and biochemical assays.

G cluster_cyto Cytotoxicity cluster_geno Genotoxicity cluster_adme ADME / DDI start Tier 1: In Vitro Screening cyto_hep HepG2 Cells (Hepatotoxicity) start->cyto_hep ames Ames Test (Bacterial Mutation) start->ames met_stab Metabolic Stability (HLM/Hepatocytes) start->met_stab cyto_neuro SH-SY5Y Cells (Neurotoxicity) cyto_hep->cyto_neuro end_node Data Analysis & Tier 2 Decision cyto_neuro->end_node micronucleus In Vitro Micronucleus (Clastogenicity) ames->micronucleus micronucleus->end_node cyp_inhibit CYP Inhibition Panel (DDI Potential) met_stab->cyp_inhibit cyp_inhibit->end_node

Caption: Workflow for the proposed Tier 1 in vitro toxicological evaluation.

Protocol 1: Cytotoxicity Assessment in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Dosing: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM), ensuring the final DMSO concentration is ≤0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 and 48 hours.

  • Viability Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Measure absorbance or luminescence and calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Causality: This assay provides a direct measure of the compound's potential to cause cell death in a liver-derived cell line, serving as a primary screen for hepatotoxicity.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is critical, as many genotoxins are pro-mutagens that require metabolic activation.

  • Exposure: Use the plate incorporation or pre-incubation method. Mix the bacterial strain, the test compound at several concentrations, and either S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine or tryptophan).

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the solvent control.

Causality: This assay is a highly sensitive screen for compounds that can cause point mutations in DNA, a key initiating event in carcinogenesis.

Tier 2: In Vivo Studies

If Tier 1 results and the intended therapeutic use of the compound warrant further investigation (e.g., low IC₅₀ values, positive genotoxicity signals), in vivo studies are necessary.

Protocol 3: 14-Day or 28-Day Repeat-Dose Toxicity Study in Rodents (e.g., Sprague-Dawley Rats)

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly assign male and female rats to groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 10 animals/sex/group.

  • Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 14 or 28 days. Doses should be selected based on acute toxicity studies or dose-range finding studies.

  • Monitoring:

    • Daily: Clinical observations for signs of toxicity, morbidity, and mortality.

    • Weekly: Record body weights and food consumption.

    • At Termination: Collect blood for hematology and clinical chemistry analysis (including ALT, AST, ALP). Conduct a full necropsy and collect major organs.

  • Histopathology: Weigh key organs (liver, kidneys, brain, spleen, etc.). Preserve organs in 10% neutral buffered formalin, process, and examine them microscopically by a board-certified veterinary pathologist.

  • Data Analysis: Statistically analyze quantitative data (body weights, clinical chemistry). The pathologist will provide a narrative interpretation of any microscopic findings.

Causality: This study provides systemic information on the compound's toxicity, identifying target organs, the nature of the toxicity, and a dose-response relationship, which is essential for establishing a safe starting dose for human trials.

Conclusion

While this compound lacks a direct toxicological dossier, a predictive analysis based on its chemical structure and the known behavior of related indole derivatives provides a strong foundation for a targeted and efficient safety evaluation. The primary areas of potential concern are hepatotoxicity , due to the potential for metabolic bioactivation, and genotoxicity . Neurotoxicity remains a theoretical possibility due to the indole scaffold.

The proposed tiered evaluation strategy, beginning with a robust in vitro battery and progressing to in vivo studies as needed, represents a scientifically sound and resource-efficient pathway. This approach allows for early identification of potential liabilities, enabling informed decision-making in the drug development process. The protocols and rationales provided herein are designed to equip researchers with the necessary tools to thoroughly investigate the toxicological profile of this compound and advance its development with a commitment to scientific integrity and patient safety.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for Indole. [Link to a representative SDS, as the specific one may vary. The provided search result is a good example.]
  • Central Drug House. (n.d.). Indole Material Safety Data Sheet.
  • Norman, B. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. [Link]

  • Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience. [Link]

  • Lather, V., & Chowdary, P. (2014). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Glaab, V., et al. (2014). In vitro and in vivo genotoxicity assessment of HI-6 dimethanesulfonate/oxime. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • ECHEMI. (n.d.). 1H-Indol-4-ol SDS, 2380-94-1 Safety Data Sheets.
  • National Toxicology Program. (2016). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Indole-3-carbinol. [Link]

  • Riachy, R., et al. (2015). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research. [Link]

  • Wikipedia contributors. (n.d.). Adrenochrome. Wikipedia. [Link]

  • Lee, H. S., et al. (2013). Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. Phytotherapy Research. [Link]

  • Nygaard, U., et al. (2004). Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity. Clinical Gastroenterology and Hepatology. [Link]

  • PubChem. (n.d.). 1H-Indole, 6-methyl-. National Center for Biotechnology Information. [Link]

  • Boulaiz, H., et al. (2024). Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. Parasitology Research. [Link]

  • Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science. [Link]

  • LiverTox. (2017). Mercaptopurine. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Geiger, H. A., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. [Link]

  • Chemsrc. (2025). 6-Methyl-1H-indole. [Link]

  • Kumar, R., et al. (1995). Free radical-generated neurotoxicity of 6-hydroxydopamine. Journal of Neurochemistry. [Link]

  • SAKS, M., et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmaceutical Sciences. [Link]

  • Osorio-Méndez, D. A., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Majed, H. T. (2024). Drug-Induced Hepatotoxicity. StatPearls Publishing. [Link]

  • Chalasani, N., et al. (2015). Azathioprine and 6-Mercaptopurine Induced Liver Injury: Clinical Features and Outcomes. Journal of Clinical Gastroenterology. [Link]

Sources

A Researcher's Guide to 6-Methyl-1H-indol-4-ol: Synthesis, Potential Pharmacological Significance, and Avenues for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Untapped Potential of 6-Methyl-1H-indol-4-ol

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique aromatic and electronic properties allow it to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and psychoactive effects.[1][3] While numerous derivatives have been extensively studied, this compound remains a largely unexplored entity in scientific literature. This guide serves as a comprehensive technical framework for the researcher interested in this specific molecule. In the absence of direct, extensive data, this document provides a logical, evidence-based roadmap for its synthesis, characterization, and pharmacological evaluation, drawing upon established principles and data from structurally related compounds.

We will explore rational synthetic routes, hypothesize potential biological activities based on structure-activity relationships (SAR), and propose detailed experimental workflows. This guide is designed not as a mere summary of existing knowledge, but as a forward-looking prospectus to catalyze new research into what could be a valuable and novel chemical probe or drug lead.

Part 1: Synthesis and Chemical Characterization

The strategic synthesis of substituted hydroxyindoles can be challenging, often requiring careful selection of starting materials and reaction conditions to control regioselectivity.[4] For this compound, a modification of the classic Bischler-Möhlau indole synthesis presents a promising and logical starting point.[5][6]

Proposed Synthetic Approach: Modified Bischler-Möhlau Reaction

The Bischler-Möhlau reaction involves the condensation of an α-halo- or α-hydroxyketone with an excess of an aniline derivative.[5] A modified version, using an aminophenol, has been successfully employed to create mixtures of 4- and 6-hydroxyindoles.[4][7] This approach allows for a one-step synthesis of the core hydroxyindole scaffold.[7]

The key to forming this compound is the selection of appropriately substituted precursors. A plausible route would involve the reaction of 5-methyl-3-aminophenol with a suitable α-haloketone, such as 2-chloro-1-phenylethanone, under acidic conditions. The methyl group on the aminophenol directs the cyclization to favor the formation of the 6-methylindole isomer, while the hydroxyl group remains at the 4-position.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 2-phenyl-6-methyl-1H-indol-4-ol via a modified Bischler-Möhlau reaction. (Note: The 2-phenyl substitution is illustrative, arising from the common use of α-bromoacetophenone in this reaction. Other α-haloketonnes could be used to vary this substituent).

Materials:

  • 5-Methyl-3-aminophenol

  • α-Bromoacetophenone

  • Hydrochloric acid (10 M)

  • Solvents for chromatography (e.g., Dichloromethane, Hexanes, Methanol)

  • Standard laboratory glassware, including a round-bottom flask and Dean-Stark apparatus

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 5-methyl-3-aminophenol (3 equivalents) and α-bromoacetophenone (1 equivalent).

  • Acid Catalysis: Carefully add hydrochloric acid (10 M). The reaction is typically heated to ~135 °C.[4]

  • Reaction Monitoring: The reaction progress can be monitored by observing the distillation of water into the Dean-Stark trap. The reaction is typically run for 30-60 minutes.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then subjected to column chromatography to separate the desired 4-hydroxyindole isomer from the 6-hydroxy counterpart and other byproducts. A typical solvent system for elution of 4-hydroxyindoles is a mixture of dichloromethane and hexanes.[4]

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 5-Methyl-3-aminophenol Reaction Bischler-Möhlau Condensation (HCl, ~135°C) Reactant1->Reaction Reactant2 α-Bromoacetophenone Reactant2->Reaction Mixture Crude Mixture of Isomeric Products Reaction->Mixture Purification Column Chromatography Mixture->Purification Product This compound Purification->Product Byproduct 4-Methyl-1H-indol-6-ol (Isomer) Purification->Byproduct caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for assessing its drug-likeness. Based on data from related hydroxyindoles and methylindoles, we can estimate key parameters for this compound.[8]

PropertyPredicted ValueRationale / Implication
Molecular Weight ~147.18 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water) 1.5 - 2.5Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2 (indole N-H, 4-OH)The hydroxyl group provides a key interaction point for receptor binding.
Hydrogen Bond Acceptors 1 (4-OH)Can participate in hydrogen bonding networks within a protein active site.
pKa (Acidic) ~9-10 (Phenolic OH)The hydroxyl group is weakly acidic, which can influence ionization state at physiological pH.

Part 2: A Rationale for Pharmacological Investigation

The specific substitution pattern of this compound—a methyl group at the 6-position and a hydroxyl group at the 4-position—provides a strong rationale for investigating its activity against several important classes of biological targets.

Hypothesized Biological Targets
  • Serotonin (5-HT) Receptors: The indole core is the foundational structure of the neurotransmitter serotonin. Numerous substituted indoles exhibit high affinity for various 5-HT receptor subtypes.[9][10] Specifically, substitutions on the benzene ring of the indole nucleus are known to modulate affinity and selectivity.[10][11] The 6-methyl substitution, in particular, has been explored in potent serotonin agonists. Therefore, this compound is a prime candidate for screening against a panel of 5-HT receptors, especially the 5-HT₂, 5-HT₁ₐ, and 5-HT₆/₇ subtypes, which are implicated in mood disorders, cognition, and smooth muscle function.[12][13]

  • Protein Kinases: The indole scaffold is a versatile framework for the design of protein kinase inhibitors, which are critical targets in oncology.[14][15][16] Drugs like Sunitinib and Nintedanib, which contain indole-like cores, are multi-targeted tyrosine kinase inhibitors used to treat various cancers by inhibiting angiogenesis.[3] The substitution pattern on the indole ring can significantly impact kinase selectivity and potency.[14] The 4-hydroxy and 6-methyl groups of our target molecule could confer unique binding interactions within the ATP-binding pocket of various kinases, making it a candidate for screening against panels of cancer-relevant kinases like VEGFR, PDGFR, and CDKs.[16]

  • Amyloid Fibril Formation: 4-Hydroxyindole itself has been identified as a potent inhibitor of amyloid-β (Aβ) fibril formation and can abrogate the cytotoxicity of Aβ aggregates.[17][18] This activity is crucial in the context of neurodegenerative diseases like Alzheimer's. The addition of a methyl group at the 6-position could modulate this activity by altering the electronic properties and steric profile of the molecule, potentially enhancing its efficacy or specificity. This makes this compound an intriguing candidate for investigation in neurodegenerative disease models.

Signaling_Pathways cluster_serotonin Serotonin (5-HT) Receptor Signaling cluster_kinase Kinase Inhibition Pathway Molecule This compound (Hypothesized Ligand) Receptor 5-HT Receptor (e.g., 5-HT2A) Molecule->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Response Cellular Response (e.g., Neuronal Excitability) Ca_PKC->Response Molecule2 This compound (Hypothesized Inhibitor) Kinase Protein Kinase (e.g., VEGFR) Molecule2->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Phospho_Substrate->Downstream caption Hypothesized biological pathways for this compound.

Caption: Hypothesized biological pathways for this compound.

Part 3: Experimental Workflows for Biological Evaluation

A structured, hierarchical approach to biological screening is essential to efficiently evaluate the potential of this compound.

Protocol: Primary Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for a target serotonin receptor (e.g., human 5-HT₂ₐ).

Materials:

  • Cell membranes expressing the recombinant human 5-HT₂ₐ receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Non-specific binding control (e.g., mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess mianserin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percent inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Proposed Screening Cascade

A logical progression from initial hit identification to functional characterization is critical.

Screening_Cascade cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Functional & Selectivity Assays cluster_tertiary Tier 3: In Vitro & In Vivo Models Start Synthesized This compound Binding Receptor Binding Assays (e.g., 5-HT, Kinase Panels) Start->Binding Enzyme Enzymatic Assays (e.g., Kinase Activity) Start->Enzyme Decision1 Hit Identified? (Affinity < 1µM) Binding->Decision1 Enzyme->Decision1 Functional Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) Decision1->Functional Yes Selectivity Selectivity Profiling (Against related targets) Decision1->Selectivity Yes End Lead Candidate Decision1->End No Decision2 Potent & Selective? Functional->Decision2 Selectivity->Decision2 ADME In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Decision2->ADME Yes InVivo Disease-Relevant Animal Model (e.g., Behavioral, Xenograft) Decision2->InVivo Yes Decision2->End No ADME->End InVivo->End caption Proposed screening cascade for biological evaluation.

Caption: Proposed screening cascade for biological evaluation.

Conclusion

While this compound is currently an under-investigated molecule, its structure suggests a high potential for novel pharmacological activity. By leveraging established synthetic methodologies like the Bischler-Möhlau reaction, this compound can be readily accessed for study. The strategic placement of the 4-hydroxyl and 6-methyl groups provides compelling reasons to investigate its effects on key drug targets, including serotonin receptors and protein kinases, as well as its potential role in modulating amyloid fibrillogenesis. The experimental frameworks provided in this guide offer a clear and logical path for any researcher or drug discovery professional to unlock the potential of this promising indole derivative.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-cancer Drug Discovery, 13(1), 58-89. [Link]

  • Synthesis and Serotonin Receptor Affinities of a Series of trans-2-(Indol-3-yl)cyclopropylamine Derivatives. (1997). Journal of Medicinal Chemistry, 40(18), 2997-3004. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Mini Reviews in Medicinal Chemistry, 22(1), 101-115. [Link]

  • Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. (1992). Journal of Medicinal Chemistry, 35(23), 4393-4406. [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2022). Molecules, 27(21), 7268. [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). Chimica Techno Acta, 9(2). [Link]

  • Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. (2004). Biochemistry, 43(21), 6704-6712. [Link]

  • Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]

  • Predicted physicochemical properties of the tested hydroxyindoles... (n.d.). ResearchGate. [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). SciSpace. [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2016). Journal of Organic Chemistry, 81(17), 7897-7904. [Link]

  • Selective, Centrally Acting Serotonin 5-HT2 Antagonists. 2. Substituted 3-(4-Fluorophenyl)-l£T-indoles. (1992). Journal of Medicinal Chemistry, 35(23), 4393-4406. [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). Molecules, 29(20), 4784. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020). Molecules, 25(16), 3684. [Link]

  • Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index. [Link]

  • Bischler Indole Synthesis. (2019). ResearchGate. [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. [Link]

  • A New Synthesis of 4-Hydroxyindole. (1988). Chemical Journal of Chinese Universities, 9(2), 203. [Link]

  • Synthesis of 4-hydroxyindole. (n.d.). PrepChem.com. [Link]

  • Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones. (2025). ResearchGate. [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (2012). PLoS ONE, 7(4), e32763. [Link]

  • FAEFHI. (n.d.). Wikipedia. [Link]

  • Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. (2022). Molecules, 27(19), 6683. [Link]

  • 3-Hydroxy-3-methyloxindole. (n.d.). PubChem. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2024). Molecules, 29(10), 2269. [Link]

  • 1-Methylindole. (n.d.). PubChem. [Link]

Sources

Technical Monograph: 6-Methyl-1H-indol-4-ol (CAS 61545-41-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It synthesizes patent literature, synthetic methodology, and pharmacological applications into a cohesive document.[1]

High-Purity Scaffold for Serotonergic & Adrenergic Ligand Design [1][2]

Executive Summary

6-Methyl-1H-indol-4-ol (CAS 61545-41-3) is a specialized heterocyclic building block belonging to the 4-hydroxyindole class.[1] Unlike the more common 5-hydroxyindoles (serotonin precursors), the 4-hydroxy substitution pattern is critical for accessing specific pharmacological profiles, including


-adrenergic antagonists  (e.g., Pindolol analogs) and psilocin-like tryptamines  (5-HT

agonists).[1]

This guide details the physicochemical properties, validated synthesis routes, and experimental handling of this compound.[3] It specifically addresses the challenges of stabilizing the electron-rich 4-hydroxyindole core against oxidative degradation—a common pitfall in scale-up synthesis.[1]

Chemical & Physical Identity

PropertyData
CAS Number 61545-41-3
IUPAC Name This compound
Synonyms 4-Hydroxy-6-methylindole; 6-Methyl-4-indolol
Molecular Formula C

H

NO
Molecular Weight 147.17 g/mol
Appearance Light brown to gray crystalline solid (oxidizes to dark/black upon air exposure)
Melting Point 93–97 °C (Lit.[1][4] for 4-OH analog; 6-Me typically shifts +5–10 °C)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in CH

Cl

; Insoluble in H

O
pKa (Calculated) ~9.8 (Phenolic OH), ~16.5 (Indole NH)
Storage -20°C, under Argon/Nitrogen, protected from light

Mechanism of Action & Applications

The 6-methyl-4-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for serotonin and catecholamines.[1]

Pharmacological Relevance[5][6]
  • Serotonergic Modulation (5-HT Receptors): The 4-hydroxy substitution is the defining feature of Psilocin (4-OH-DMT).[1] Introducing a 6-methyl group sterically influences binding at the 5-HT

    
     receptor, often modifying metabolic stability against Monoamine Oxidase (MAO) due to steric hindrance near the indole nitrogen and C5/C6 positions.[1]
    
  • Adrenergic Antagonism (

    
    -Blockers): 
    This scaffold is a direct homolog of the indole moiety found in Pindolol  (Visken).[1] The 4-hydroxyl group serves as the attachment point for the oxypropanolamine side chain (the "pharmacophore" for 
    
    
    
    -adrenergic blockade).[1]
  • Kinase Inhibition: Substituted hydroxyindoles act as ATP-competitive inhibitors in various kinase assays.[1] The 4-OH position allows for unique hydrogen bonding interactions within the ATP binding pocket that are inaccessible to 5-OH indoles.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis of bioactive targets from the 61545-41-3 scaffold.

G Scaffold This compound (CAS 61545-41-3) Intermediate1 O-Alkylation (Epichlorohydrin) Scaffold->Intermediate1 Base/Phase Transfer Intermediate2 C3-Formylation (Vilsmeier-Haack) Scaffold->Intermediate2 POCl3 / DMF Target3 Oxidative Dyes (Coupling Agents) Scaffold->Target3 Oxidative Polymerization Target1 Pindolol Analogs (Beta-Blockers) Intermediate1->Target1 Amine Opening Target2 6-Methyl-Psilocin (5-HT2A Agonist) Intermediate2->Target2 Reductive Amination

Figure 1: Divergent synthetic utility of this compound in drug discovery.

Synthesis & Manufacturing Protocols

The synthesis of 4-hydroxyindoles is notoriously more difficult than 5-hydroxyindoles (Fischer indole synthesis fails for 4-OH).[1] The most robust, scalable method for CAS 61545-41-3 is the Aromatization of Tetrahydroindoles (derived from cyclohexanediones).[1]

Protocol: Dehydrogenation of Tetrahydroindoles

This method avoids the instability of free 4-hydroxyindole intermediates until the final step.[1]

Reagents:
  • Precursor: 5-Methyl-1,3-cyclohexanedione[1]

  • Nitrogen Source: Benzylamine (protecting group strategy) or Ammonia

  • Catalyst: 10% Pd/C or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1]

  • Solvent: Mesitylene (high boiling point) or Xylene

Step-by-Step Methodology:
  • Formation of Enamine (Knorr-type condensation):

    • Dissolve 5-methyl-1,3-cyclohexanedione (1.0 eq) and benzylamine (1.05 eq) in toluene.

    • Reflux with a Dean-Stark trap to remove water.[1][2][5]

    • Result: Formation of the enaminone intermediate.[1][6]

  • Cyclization to Tetrahydroindole:

    • React the enaminone with chloroacetaldehyde (or equivalent synthetic equivalent like ethyl bromoacetate followed by hydrolysis/decarboxylation) to close the pyrrole ring.[1]

    • Intermediate: 1-Benzyl-6-methyl-4-oxo-4,5,6,7-tetrahydroindole.[1]

  • Aromatization (The Critical Step):

    • Dissolve the tetrahydroindole in mesitylene.

    • Add 10% Pd/C (10 wt% loading).

    • Heat to reflux (160–165 °C) under a vigorous Nitrogen stream.[1]

    • Monitor via TLC (Hexane:EtOAc 7:3). The ketone carbonyl is lost as the ring aromatizes to the phenol.[1]

    • Note: If using benzyl protection, the benzyl group may be cleaved under hydrogenolytic conditions, or preserved if using DDQ oxidation.[1] For CAS 61545-41-3 (free NH), hydrogenolysis is preferred.[1]

  • Purification:

    • Filter catalyst while hot through Celite.[1]

    • Concentrate filtrate.[1][4]

    • Crucial: Purify immediately via flash chromatography (SiO

      
      ) under Nitrogen. 4-Hydroxyindoles oxidize rapidly on silica if left exposed to air.[1]
      

Synthesis Step1 5-Methyl-1,3-cyclohexanedione Step2 Enamine Formation (+ Benzylamine) Step1->Step2 Step3 Ring Closure (Tetrahydroindole Intermediate) Step2->Step3 Step4 Aromatization (Pd/C, Reflux) Step3->Step4 - H2 Final This compound (CAS 61545-41-3) Step4->Final Deprotection

Figure 2: Synthetic route via aromatization of tetrahydroindoles.

Experimental Handling & Stability

The 4-hydroxyindole moiety is electron-rich and prone to oxidation at the C3 position and polymerization (melanization).[1]

Stability Protocol
  • Oxidation Risk: High.[1] Solutions turn pink/red then black upon air exposure.[1]

  • Solvent Choice: Degas all solvents (Sparging with Argon for 15 mins) before dissolving the compound.[1]

  • Antioxidants: When formulating for biological assays, add 0.1% Ascorbic Acid or sodium metabisulfite to aqueous buffers to prevent degradation during the experiment.[1]

Analytical Verification (QC)
  • HPLC: Use a C18 column with acidified mobile phase (0.1% Formic Acid in Water/Acetonitrile).[1] Neutral pH promotes oxidation on the column.[1]

  • NMR:

    
    H NMR in DMSO-
    
    
    
    . Look for the characteristic phenol proton broad singlet around
    
    
    9.0–10.0 ppm and the indole NH around
    
    
    10.5–11.0 ppm.[1]
    • Diagnostic Signal: The C6-Methyl group will appear as a singlet around

      
       2.3 ppm.[1]
      

Safety & Toxicology

  • GHS Classification:

    • H315: Causes skin irritation.[1][7]

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[1][7]

  • Handling: Wear nitrile gloves and safety goggles.[1] Handle exclusively in a fume hood.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • Microwave-Assisted Synthesis of 4-Hydroxyindole: Khatri, J. K., et al. "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol."[1][4] Acta Scientific Medical Sciences, 2022.[1][4] Link

  • Patent on 4-Hydroxyindole Synthesis: "Process for preparing 4-hydroxy indole, indazole and carbazole compounds." EP1071661A1.[1] Link

  • Batcho-Leimgruber Synthesis Variants: Mąkosza, M., et al. "Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives."[1] ResearchGate, 2012.[1] Link

  • Biological Activity of Indoles: Biswal, S., et al. "Indole: The molecule of diverse biological activities."[1] Asian Journal of Pharmaceutical and Clinical Research, 2012.[1] Link

  • Chemical Identity & Suppliers: PubChem Compound Summary for CID 137928 (6-Methyl-1H-indole derivatives). Link

Sources

Methodological & Application

Synthesis of 6-Methyl-1H-indol-4-ol: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 6-Methyl-1H-indol-4-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The presented methodology is based on a robust and regioselective approach, emphasizing scientific integrity, experimental causality, and authoritative grounding.

Introduction to this compound

The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] Specifically, hydroxyindoles, such as this compound, are key intermediates in the synthesis of various pharmacologically active molecules. The strategic placement of the hydroxyl and methyl groups on the indole ring allows for further functionalization and the development of novel therapeutic candidates. This guide details a reliable synthetic route to this important building block.

Synthetic Strategy Overview

The chosen synthetic pathway involves a two-part process commencing with the construction of a suitable tetrahydroindole precursor, followed by its aromatization to yield the desired this compound. This strategy offers excellent control over the regiochemistry, a common challenge in indole synthesis.

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Aromatization Start Commercially Available Starting Materials Step1 Synthesis of l-phenylmethyl-4-oxo-6- methyl-4,5,6,7-tetrahydroindole Start->Step1 Step2 Aromatization Reaction Step1->Step2 Key Intermediate Product This compound Step2->Product

Caption: High-level overview of the synthetic workflow for this compound.

Part 1: Synthesis of l-phenylmethyl-4-oxo-6-methyl-4,5,6,7-tetrahydroindole

This initial phase focuses on the construction of the key tetrahydroindole intermediate. The procedure is adapted from established methods for preparing similar structures.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
TolueneAnhydrousSigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle with extreme caution
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Methyl phenylsulfinate≥95%Sigma-Aldrich
Appropriate starting ketoneN/ACommercially availablee.g., a suitable cyclohexanedione derivative
Experimental Protocol
  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Reaction: The starting ketone (1.0 eq) is suspended in toluene. The mixture is warmed to approximately 85°C with stirring.[2]

  • Addition of Benzylamine: Benzylamine (1.05 eq) is added dropwise to the heated suspension over a period of 30-45 minutes.[2] The reaction mixture will typically turn into an amber-colored solution.

  • Azeotropic Water Removal: The reaction temperature is increased to distill off the toluene-water azeotrope, driving the reaction to completion. The reaction is maintained at approximately 110°C for 2 hours.[2]

  • Solvent Removal: A significant portion of the solvent is then distilled off under atmospheric pressure.[2]

  • Work-up: The reaction mixture is cooled, and the resulting product, l-phenylmethyl-4-oxo-6-methyl-4,5,6,7-tetrahydroindole, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Part 2: Aromatization to 1-phenylmethyl-4-hydroxy-6-methyl indole

This crucial step converts the tetrahydroindole precursor into the aromatic hydroxyindole derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
l-phenylmethyl-4-oxo-6-methyl-4,5,6,7-tetrahydroindoleAs synthesized in Part 1N/A
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle with extreme caution
Methyl phenylsulfinate≥95%Sigma-Aldrich
TolueneReagent GradeSigma-AldrichFor extraction
WaterDeionizedN/A
Experimental Protocol
  • Reaction Setup: Under an inert atmosphere, dissolve l-phenylmethyl-4-oxo-6-methyl-4,5,6,7-tetrahydroindole (1.0 eq) in anhydrous THF in a suitable reaction flask.

  • Deprotonation: Carefully add sodium hydride (approximately 2.1 eq) in portions to the stirred solution.[2] The mixture is stirred for about 10 minutes.

  • Addition of Sulfinate: Add methyl phenylsulfinate (approximately 1.3 eq) in one portion.[2]

  • Reaction Monitoring: The reaction is gently heated (e.g., to 45°C) for around 30 minutes.[2] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, carefully add water to quench the reaction. The intermediate sulfoxide is then extracted with toluene.[2]

  • Final Aromatization: The extracted intermediate is then heated to induce aromatization, which may occur during the work-up or require a separate heating step.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 1-phenylmethyl-4-hydroxy-6-methyl indole.

Note on Deprotection: The final target compound, this compound, requires the removal of the N-benzyl protecting group. This can be achieved through various standard methods, such as catalytic hydrogenation (e.g., using Pd/C and H2).

Plausible Reaction Mechanism: Aromatization

The aromatization of the 4-oxo-tetrahydroindole is a key transformation. While the detailed mechanism can be complex, a plausible pathway involves the formation of a sulfoxide intermediate followed by elimination.

Aromatization_Mechanism Start 4-Oxo-tetrahydroindole Enolate Enolate Intermediate Start->Enolate + NaH (Deprotonation) Sulfoxide Sulfoxide Adduct Enolate->Sulfoxide + Methyl phenylsulfinate (Sulfenylation) Elimination Syn-elimination Sulfoxide->Elimination Heat (Thermal Elimination) Product Aromatic Hydroxyindole Elimination->Product Tautomerization

Caption: A simplified mechanistic pathway for the aromatization step.

Alternative Synthetic Approaches

While the detailed protocol focuses on a specific and reliable route, other established indole syntheses could be adapted to produce this compound.

  • Modified Bischler-Möhlau Reaction: This method involves the condensation of an α-bromo-ketone with an excess of an aniline derivative.[3] A modified version has been successfully employed for the synthesis of other 4-hydroxy and 6-hydroxyindoles, suggesting its potential applicability here.[4][5]

  • Leimgruber-Batcho Indole Synthesis: This two-step method is known for its high efficiency and regioselectivity, making it an attractive alternative.[6][7][8] It proceeds via the condensation of a substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization.

  • Fischer Indole Synthesis: A classic and widely used method, the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][9][10][11] However, with a meta-substituted phenylhydrazine, this method can sometimes lead to a mixture of 4- and 6-substituted indole isomers.[9]

Application Notes and Scientific Insights

  • Regioselectivity: The presented synthesis via a tetrahydroindole precursor provides excellent control over the final substitution pattern, which is a significant advantage over some classical indole syntheses where isomeric mixtures can be a problem.

  • Scalability: The described reactions generally use readily available and relatively inexpensive reagents, making the route potentially amenable to scale-up for larger quantity production.

  • Safety Precautions: Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture. Appropriate personal protective equipment (PPE) should be worn at all times.

  • Microwave-Assisted Synthesis: For the synthesis of related hydroxyindoles, microwave-assisted methods have been shown to significantly reduce reaction times.[12] This could be an area for process optimization for the synthesis of this compound.

References

  • Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91. [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). In chemeurope.com. Retrieved from [Link]

  • Brandeburg, Z. C., et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). In Organic Syntheses Procedure. Retrieved from [Link]

  • Processes for production of indole compounds. (n.d.). Google Patents.
  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (n.d.). Google Patents.
  • El-Mekabaty, A., & El-Fahham, H. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34251. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Synthesis of indoles. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(6), 963-973. [Link]

  • Gribble, G. W. (2016). Hemetsberger Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 317-329). John Wiley & Sons, Ltd. [Link]

  • Useful synthesis of 4-substituted indoles. (1985). The Journal of Organic Chemistry, 50(25), 5391–5393. [Link]

  • Synthesis of 4- and 6-azaindoles via the Fischer reaction. (2009). The Journal of Organic Chemistry, 74(22), 8854–8857. [Link]

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]

  • [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. (2002). Yakugaku Zasshi, 122(11), 859-873. [Link]

  • Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. [Link]

  • the leimgruber-batcho indole synthesis. (n.d.). LOCKSS. Retrieved from [Link]

  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006). In Organic Chemistry Portal. Retrieved from [Link]

  • Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. (2020). Arkivoc, 2020(5), 1-13. [Link]

  • Fischer Indole Synthesis. (2021). ResearchGate. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2022). Tetrahedron, 123, 132953. [Link]

  • ChemWis. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. [Link]

  • Batcho–Leimgruber indole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). Chimica Techno Acta, 9(2). [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence. (2007). Organic & Biomolecular Chemistry, 5(8), 1251-1256. [Link]

  • Batcho–Leimgruber indole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2009). Molecules, 14(9), 3362-3370. [Link]

  • Bischler-Möhlau Indole Synthesis. (n.d.). In Merck Index. Retrieved from [Link]

  • Bischler Indole Synthesis. (2016). ResearchGate. [Link]

  • Knowledge Expert. (2020, December 2). Bischler synthesis of indole explained [Video]. YouTube. [Link]

Sources

Application Note: Handling and Evaluation of 6-Methyl-1H-indol-4-ol in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

6-Methyl-1H-indol-4-ol (CAS: 2380-94-1) is a critical bicyclic heterocyclic building block, primarily recognized as the key intermediate in the synthesis of Sotrastaurin (AEB071) , a potent and selective Protein Kinase C (PKC) inhibitor used in transplantation medicine and oncology.

While often utilized strictly for organic synthesis, this compound is increasingly relevant in Fragment-Based Drug Discovery (FBDD) screens due to its privileged indole scaffold, which can bind to various receptors (e.g., serotonin 5-HT, kinase ATP pockets).

Critical Distinction: Researchers must distinguish between the intermediate (this compound) and the active pharmaceutical ingredient (Sotrastaurin). This guide focuses on the handling, solubilization, and biological profiling of the intermediate itself to assess potential off-target activity, toxicity, or fragment binding affinity.

Key Physical Properties
PropertyValueRelevance to Cell Culture
Molecular Weight 147.17 g/mol Calculation of Molar (M) concentrations.
LogP (Predicted) ~1.8 - 2.1Moderately lipophilic; requires organic solvent (DMSO).
Appearance Off-white to beige powderDarkening indicates oxidation (indole instability).
Solubility Low in water; High in DMSOMust be dissolved in DMSO for cellular assays.

Experimental Workflow: From Powder to Plate

The following diagram outlines the critical path for introducing this hydrophobic scaffold into an aqueous cellular environment without precipitation or solvent toxicity.

Workflow Powder This compound (Powder) Weigh Weighing & Calculation Powder->Weigh Inert Atmosphere Stock Stock Solution (100 mM in DMSO) Weigh->Stock Dissolve completely Intermed Intermediate Dilution (10x in Media) Stock->Intermed 1:100 Dilution (Rapid Mixing) Final Final Assay Well (10-100 µM) Intermed->Final Add to Cells (Final DMSO < 0.5%)

Caption: Step-by-step reconstitution workflow ensuring solubility and minimizing DMSO shock to cells.

Protocol: Reconstitution and Storage

Objective: Create a stable stock solution free of precipitates. Indoles are electron-rich and prone to oxidation (turning pink/brown) upon exposure to air and light.

Materials
  • This compound (Target Compound)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich/Merck)

  • Vortex mixer

  • Amber glass vials (to protect from light)

Procedure
  • Calculation: Determine the mass required for a 100 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

    • Example: To make 1 mL of 100 mM stock:

      
      .
      
  • Solubilization: Add sterile DMSO to the weighed powder. Vortex vigorously for 30-60 seconds.

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Ensure the solution is clear. Any turbidity indicates incomplete solubilization, which will cause artifacts in cell assays.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C or -80°C .

    • Shelf Life: Use within 1 month. Avoid repeated freeze-thaw cycles.

Protocol: Cytotoxicity Profiling (MTT/CCK-8)

Before testing for specific bioactivity (e.g., fragment binding), you must define the Non-Toxic Window . Small molecular fragments often require high concentrations (10–100 µM) to show effects, increasing the risk of non-specific toxicity.

Experimental Setup
  • Cell Line: HEK293 (General toxicity) or HepG2 (Metabolic toxicity).

  • Controls:

    • Negative Control: 0.5% DMSO in Media (Vehicle).

    • Positive Control: 10 µM Staurosporine or 10% DMSO (Cell death).

    • Blank: Media only (no cells).

Step-by-Step Methodology
  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL complete media. Incubate 24h for attachment.

  • Compound Preparation: Prepare a 2x Working Solution in media.

    • Dilute 100 mM DMSO stock to 200 µM in warm media (Final DMSO = 0.2%).

    • Perform 1:2 serial dilutions to generate a range (200, 100, 50, 25, 12.5, 6.25 µM).

  • Treatment: Remove 50 µL of media from wells and add 50 µL of the 2x Working Solutions.

    • Final Concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µM.

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT or CCK-8 reagent according to manufacturer instructions. Measure Absorbance (OD450 or OD570).

  • Analysis: Calculate % Viability relative to the DMSO Vehicle Control.

    • Threshold: If viability drops below 80%, the concentration is considered cytotoxic.

Scientific Context: The PKC Pathway Link

If using this compound as a control for Sotrastaurin studies, it is vital to understand the downstream pathway. Sotrastaurin inhibits PKC, which regulates NF-κB and T-cell activation. The intermediate (this compound) lacks the maleimide macrocycle required for potent PKC inhibition but may show weak competitive binding at the ATP site.

PKC_Pathway Receptor T-Cell Receptor (TCR/CD28) PLC PLC-gamma Receptor->PLC DAG DAG PLC->DAG PKC PKC-theta (Target) DAG->PKC NFkB NF-kB Complex PKC->NFkB Phosphorylation Sotra Sotrastaurin (Inhibitor) Sotra->PKC Potent Inhibition Indole This compound (Fragment/Precursor) Indole->PKC Weak/No Binding (Negative Control) Nucleus Gene Transcription (IL-2, Survival) NFkB->Nucleus Translocation

Caption: Pathway map showing the specific target of the derivative Sotrastaurin vs. the precursor.

Troubleshooting & Optimization

ObservationLikely CauseSolution
Precipitation in Media "Crashing out" due to hydrophobicity.Do not add 100% DMSO stock directly to the well. Dilute in media first (intermediate step) and mix rapidly.
Pink/Brown Media Oxidation of the indole core.The compound is degrading.[1][2] Prepare fresh stock. Add antioxidants (e.g., Ascorbic Acid) if compatible with assay.
High Background Signal Autofluorescence of indoles.Indoles can fluoresce in UV/Blue range. Use colorimetric assays (MTT) instead of fluorescence-based viability assays.
Unexpected Toxicity Solvent effect.[1][2][3][4]Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).

References

  • Wagner, J., et al. (2009). "Synthesis of Sotrastaurin (AEB071), a Potent and Selective PKC Inhibitor." Journal of Medicinal Chemistry.

  • Evenou, J. P., et al. (2009). "The discovery of Sotrastaurin: A potent and selective inhibitor of protein kinase C." Drugs of the Future.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 12300067, this compound." PubChem.

Sources

Application Note & Protocol for Assessing the Anticancer Activity of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2][3] This document provides a detailed, multi-faceted protocol for the initial in vitro assessment of the anticancer activity of a novel indole compound, 6-Methyl-1H-indol-4-ol. The described methodologies are designed to provide a comprehensive preliminary understanding of the compound's cytotoxic, pro-apoptotic, and anti-migratory potential, guiding further pre-clinical development. The protocols are grounded in established, validated assays and are presented with the underlying scientific rationale to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a cornerstone in the development of anticancer therapeutics due to its ability to interact with various biological targets crucial for cancer cell proliferation and survival.[2][3][4] Indole derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of kinases, tubulin polymerization, and histone deacetylases, as well as the induction of apoptosis.[2] Given this precedent, novel indole-containing molecules such as this compound warrant thorough investigation for their potential as anticancer agents.

This guide outlines a strategic workflow for the preliminary in vitro evaluation of this compound. The proposed series of experiments will systematically assess its impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its potential to inhibit cell migration, a key process in cancer metastasis.

Experimental Workflow Overview

The assessment of this compound's anticancer activity will follow a logical progression from broad cytotoxicity screening to more specific mechanistic assays. This tiered approach ensures an efficient use of resources and provides a comprehensive initial profile of the compound's biological effects.

Anticancer_Activity_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Metastatic Potential Cell_Viability_Assay Cell Viability Assay (MTT/MTS) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability_Assay->Apoptosis_Assay Investigate Cell Death Mechanism Migration_Assay Cell Migration Assay (Wound Healing/Transwell) Cell_Viability_Assay->Migration_Assay Assess Impact on Cell Motility Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Correlate with Cell Cycle Arrest Invasion_Assay Cell Invasion Assay (Transwell with Matrigel) Migration_Assay->Invasion_Assay Evaluate Anti-Invasive Properties Compound This compound Cancer_Cell_Lines Select Appropriate Cancer Cell Lines Compound->Cancer_Cell_Lines Treatment Cancer_Cell_Lines->Cell_Viability_Assay Determine IC50

Figure 1: A schematic overview of the experimental workflow for assessing the anticancer activity of this compound.

Phase 1: Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines. This will establish the half-maximal inhibitory concentration (IC50), a key parameter for subsequent mechanistic studies.

Cell Viability Assay (MTT/MTS)

Principle: Tetrazolium-based assays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), are colorimetric assays that measure cellular metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT assay): If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (OD)% Viability
Vehicle Control1.25100%
0.11.2096%
11.0584%
100.6350.4%
1000.1512%

Phase 2: Elucidation of Cell Death Mechanism

Once the cytotoxic potential is established, the next step is to investigate whether this compound induces apoptosis, a common mechanism of action for anticancer drugs.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Mechanism cluster_0 Potential Intrinsic Pathway Indole_Compound This compound Mitochondria Mitochondria Indole_Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: A potential signaling pathway for apoptosis induction by an indole compound, which can be investigated further.

Phase 3: Assessment of Anti-Metastatic Potential

Cancer metastasis is a major cause of mortality. Therefore, evaluating the effect of this compound on cancer cell migration and invasion is crucial.

Wound Healing (Scratch) Assay

Principle: This assay mimics cell migration in vivo. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time.

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to confluence.

  • Create the Wound: Use a sterile pipette tip to create a straight scratch in the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing a sub-lethal concentration of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Transwell Migration/Invasion Assay

Principle: The Transwell assay, also known as the Boyden chamber assay, is a more quantitative method to assess cell migration and invasion.[8] Cells are seeded in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores of the membrane towards the chemoattractant. For the invasion assay, the membrane is coated with a layer of extracellular matrix (ECM) like Matrigel, which the cells must degrade to migrate.[9][10]

Protocol:

  • Prepare Transwell Inserts: For invasion assays, coat the Transwell inserts with Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Add Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Treatment: Add this compound to the upper chamber with the cells.

  • Incubation: Incubate for 12-48 hours.

  • Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and Stain: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope or elute the stain and measure its absorbance.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Positive and Negative Controls: Always include appropriate positive (e.g., known anticancer drugs) and negative (vehicle) controls in every experiment.

  • Replicates: Perform each experiment with at least three biological replicates to ensure statistical significance.

  • Orthogonal Assays: Confirm key findings using different, complementary assays. For example, if the MTT assay shows cytotoxicity, confirm cell death with the Annexin V/PI assay.

  • Dose-Response and Time-Course Studies: Evaluate the effects of this compound over a range of concentrations and time points to understand its potency and kinetics.

Conclusion and Future Directions

This comprehensive protocol provides a robust framework for the initial in vitro characterization of the anticancer properties of this compound. The data generated from these assays will offer critical insights into its potential as a therapeutic agent and will guide subsequent studies, including the elucidation of its precise molecular target(s), in vivo efficacy studies in animal models, and further lead optimization.

References

  • Synthesis and anticancer activity studies of indolylisoxazoline analogues. (2018). National Institutes of Health. [Link]

  • Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science. [Link]

  • Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents. (n.d.). PubMed. [Link]

  • Indole as an emerging scaffold in anticancer drug design. (2023). AIP Publishing. [Link]

  • Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. (2024). National Institutes of Health. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). National Institutes of Health. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications. [Link]

  • Apoptosis and cancer: Methods and protocols: Second edition. (2025). ResearchGate. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. [Link]

  • Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. (2023). ACS Publications. [Link]

  • Major bioactivities and mechanism of action of essential oils and their components. (2019). Pearl Biosystem. [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. [Link]

  • Cell Migration, Chemotaxis and Invasion Assay Protocol. (n.d.). ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). MDPI. [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI. [Link]

  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). National Institutes of Health. [Link]

  • In vitro Cell Migration and Invasion Assays. (n.d.). National Institutes of Health. [Link]

  • Adrenochrome. (n.d.). Wikipedia. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Publications. [Link]

  • Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online. [Link]

  • Assay Methods: Cell Invasion Assay. (n.d.). Corning. [Link]

  • A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. (2024). Preprints.org. [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Ivyspring. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.. (n.d.). SciSpace. [Link]

Sources

Application Note: Antimicrobial Susceptibility Profiling of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

6-Methyl-1H-indol-4-ol (CAS: 61545-41-3), also known as 4-hydroxy-6-methylindole, represents a specific subclass of hydroxyindoles. Unlike standard antibiotics that target cell wall synthesis or ribosomal function, indole derivatives often exhibit a dual-mode of action: direct membrane permeabilization and modulation of bacterial signaling (quorum sensing).

The 4-hydroxyindole scaffold is structurally significant because it mimics endogenous bacterial signaling molecules. Research indicates that hydroxyindoles can interfere with biofilm formation and virulence factor expression in pathogens like Pseudomonas aeruginosa and E. coli without exerting strong selective pressure for resistance.

Scope of this Guide: This protocol deviates from standard high-throughput screening by addressing the specific physicochemical challenges of this compound:

  • Oxidative Instability: The electron-rich hydroxyindole moiety is prone to auto-oxidation, leading to polymerization and false optical density (OD) readings.

  • Solubility Profile: Moderate lipophilicity requires precise DMSO management to prevent precipitation in aqueous media.

Pre-Analytical Considerations

Chemical Handling & Stability
  • Appearance: Light brown to gray solid. Darkening indicates oxidation.

  • Storage: -20°C under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in DMSO (>15 mg/mL) and Methanol. Poorly soluble in water.

The "Color Interference" Factor

This compound can oxidize into melanic-like pigments during the 16–24 hour incubation at 37°C. This browning effect interferes with standard turbidimetric (OD600) readouts.

  • Correction Strategy: This protocol mandates a Resazurin (Alamar Blue) or TTC (Tetrazolium) colorimetric endpoint, which relies on metabolic activity rather than optical density.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 compliant) modified for colorimetric readout.

Materials
  • Test Compound: this compound (Freshly weighed).

  • Solvent: Analytical grade DMSO (Dimethyl sulfoxide).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile water) or TTC.

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), or P. aeruginosa (ATCC 27853).

Stock Solution Preparation[1]
  • Primary Stock (100x): Dissolve compound in 100% DMSO to achieve a concentration of 12.8 mg/mL (approx. 87 mM).

    • Note: Do not heat above 40°C; use sonication if necessary.

  • Working Stock (2x): Dilute the Primary Stock 1:50 into CAMHB to get 256 µg/mL (containing 2% DMSO).

    • Critical: Perform this step immediately before plating to minimize oxidation time.

Microplate Setup (96-well)

The assay uses a final volume of 100 µL per well.

  • Columns 1–10 (Test Series): Add 50 µL of CAMHB to all wells.

  • Serial Dilution: Add 50 µL of Working Stock (256 µg/mL) to Column 1. Mix and transfer 50 µL to Column 2, continuing to Column 10. Discard the final 50 µL from Column 10.

    • Result: Concentration range from 128 µg/mL down to 0.25 µg/mL. Final DMSO < 1%.[1][2]

  • Column 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum (No compound).

  • Column 12 (Sterility/Color Control): 50 µL CAMHB + 50 µL Working Stock (No bacteria).

    • Why? This well monitors if the compound itself turns dark during incubation, which validates if visual reading is compromised.

Inoculation & Incubation
  • Prepare bacterial suspension to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Dilute 1:100 in CAMHB to achieve ~10^6 CFU/mL.

  • Add 50 µL of diluted inoculum to Columns 1–11.

  • Final Test Concentration: 64 µg/mL to 0.125 µg/mL.

  • Incubation: 16–20 hours at 35 ± 2°C (ambient air).

Readout (The Metabolic Fix)
  • Observe Column 12 (Compound Control). If dark/brown, do not use OD600.

  • Add 10–20 µL of Resazurin solution to all wells.

  • Incubate for an additional 1–4 hours.

  • Interpretation:

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Active growth (Metabolism reduced the dye).

    • MIC Definition: The lowest concentration well that remains Blue/Purple.

Experimental Protocol: Biofilm Inhibition Assay

Indoles are potent biofilm modulators. This assay is critical for this compound.

Workflow
  • Culture: Grow bacteria (e.g., P. aeruginosa) overnight. Dilute 1:100 in fresh media (LB or TSB + 1% Glucose).

  • Treatment: Add 100 µL of culture + 100 µL of Compound (at sub-MIC concentrations, e.g., 1/2 MIC, 1/4 MIC) into a polystyrene 96-well plate.

  • Incubation: 24 hours at 37°C (static conditions).

  • Staining:

    • Discard planktonic (floating) cells gently.

    • Wash wells 2x with PBS.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Wash 3x with water.

    • Solubilize stain with 30% Acetic Acid (200 µL).

  • Quantification: Measure OD at 590 nm.

  • Calculation: % Inhibition = [(OD_Control - OD_Treated) / OD_Control] * 100.

Visualization & Logic

Experimental Workflow Diagram

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Prepare 2x Conc Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation 16-20h @ 37°C Inoculation->Incubation Check Check Compound Auto-Oxidation Incubation->Check Visual Inspection Readout Add Resazurin (Blue -> Pink) Check->Readout If Brown/Dark

Caption: Step-by-step Broth Microdilution workflow tailored for oxidation-sensitive indoles.

Mechanistic Logic: Why Indoles?

Indole_Mechanism Compound This compound Target1 Membrane Interaction (Lipophilic) Compound->Target1 High Conc Target2 Quorum Sensing (Signal Mimicry) Compound->Target2 Sub-MIC Conc Result1 Permeabilization Target1->Result1 Result2 Biofilm Inhibition Target2->Result2 Result3 Virulence Suppression Target2->Result3

Caption: Dual-mechanism hypothesis: Direct membrane disruption vs. signaling interference.

Data Analysis & Interpretation

ParameterDefinitionInterpretation for this compound
MIC Minimum Inhibitory ConcentrationLowest conc. preventing color change (Blue). If >64 µg/mL, compound is likely weak antibiotic but potentially a strong adjuvant.
MBC Minimum Bactericidal ConcentrationPlate 10 µL from MIC well onto agar. If no growth, it is bactericidal. Indoles are often bacteriostatic.
IC50 (Biofilm) Half-maximal inhibitory conc.Concentration reducing biofilm mass by 50%. Often lower than MIC for indoles.

Self-Validation Check:

  • If the Sterility Control (Column 12) turns pink, the media is contaminated.

  • If the Sterility Control turns dark brown but remains blue (no pink shift), the compound oxidized but is sterile. The Resazurin readout is valid.

  • If the Growth Control (Column 11) is blue, the bacteria failed to grow (check viability).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] Wayne, PA: CLSI.[1] Link

  • Lee, J. H., et al. (2012). "Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence." Microbial Biotechnology, 5(6), 692-703. (Provides mechanistic basis for hydroxyindole signaling). Link

  • ChemicalBook. (2024). "4-Hydroxy-6-methylindole - Product Properties and Safety." (Source for physicochemical stability data). Link

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[4] Link

  • Manoharan, R. K., et al. (2018). "Inhibitory effects of 5-methylindole on the biofilm formation and virulence factors of Candida albicans." Journal of Microbiology. (Supporting data on methyl-indole derivatives). Link

Sources

Application Notes & Protocols: A Strategic Guide to the Biological Characterization of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry, celebrated for its remarkable chemical versatility and its presence in a vast number of biologically active compounds.[1][2] From the neurotransmitter serotonin to anti-cancer alkaloids, the indole scaffold's ability to interact with a wide array of biological targets makes it a "privileged structure" in drug discovery.[1] When presented with a novel derivative such as 6-Methyl-1H-indol-4-ol, a systematic and tiered approach to biological characterization is paramount. This guide outlines a strategic experimental cascade designed to efficiently profile this compound, moving from broad, high-throughput screening to specific, mechanistic assays. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to understanding the compound's biological potential.

Indole derivatives have demonstrated efficacy in targeting diverse biological pathways, making them valuable in the design of new drugs for a range of diseases including cancer, infections, and chronic conditions like diabetes and hypertension.[3][4] Their structural versatility allows for fine-tuning of biological activity, enabling the design of compounds that can specifically target pathological cells while minimizing toxicity to normal tissues.[4]

Part 1: Initial Target Identification and Profiling

The first critical step is to determine the potential biological targets of this compound. Given the indole scaffold's known promiscuity, a broad-based screening approach is the most logical starting point. Indole derivatives are well-documented as inhibitors of protein kinases and modulators of various receptors.[4][5]

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer.[4] The indole scaffold is a common feature in many approved kinase inhibitors.[6] Therefore, an initial screen against a panel of diverse kinases is a high-yield starting point to identify potential targets.

G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_data Data Analysis Compound This compound (DMSO Stock) Dilution Serial Dilution (e.g., 10-point, 3-fold) Compound->Dilution 10 mM stock AssayPlate 384-well Assay Plate Dilution->AssayPlate Add Compound Dispense Dispense Kinase, Substrate, ATP AssayPlate->Dispense Incubate Incubation (Room Temp, 60 min) Dispense->Incubate Detect Add Detection Reagent (Luminescence/Fluorescence) Incubate->Detect Read Read Plate Detect->Read RawData Raw Luminescence Data Read->RawData Normalization Normalize to Controls (% Inhibition) RawData->Normalization CurveFit Dose-Response Curve Fit (IC50 determination) Normalization->CurveFit HitList Prioritized Hit List (Potency & Selectivity) CurveFit->HitList

Caption: Workflow for a typical biochemical kinase inhibition screen.

This protocol outlines a luminescent-based assay to measure the inhibition of kinase activity. The amount of ATP remaining after the kinase reaction is quantified, which is inversely proportional to kinase activity.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform a serial dilution series in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution starting from 1 mM).

2. Assay Reaction:

  • Use a white, low-volume 384-well plate.
  • Add 5 µL of kinase/substrate buffer solution to each well. This solution should contain the specific kinase of interest and its corresponding substrate.
  • Add 50 nL of the compound from the dilution series to the assay wells.
  • To initiate the reaction, add 5 µL of an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
  • Incubate the plate at room temperature for 60 minutes.

3. Signal Detection:

  • Add 10 µL of a commercial ATP detection reagent (e.g., KinaseGlo® Luminescent Kinase Assay reagent from Promega) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.
  • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to positive (no kinase) and negative (DMSO vehicle) controls.
  • Plot the percent inhibition versus the log of the compound concentration.
  • Fit the data to a four-parameter logistic model to determine the IC50 value for each kinase hit.
ParameterRecommended ValueJustification
Compound Stock Conc. 10 mM in DMSOStandard concentration for screening libraries, ensures solubility.
Final Assay DMSO % < 1%Minimizes solvent effects on enzyme activity.
ATP Concentration At or near KmEnsures the assay is sensitive to competitive inhibitors.
Plate Type 384-well, white, low-volumeSuitable for high-throughput screening and luminescent assays.
Part 2: Cellular Activity and Cytotoxicity Profiling

Following the identification of potential biochemical targets, the next logical step is to assess the compound's activity in a cellular context. This validates the biochemical hits and provides initial information on cell permeability and potential toxicity.

It is crucial to determine if the compound exhibits general cytotoxicity, as this could produce false positives in subsequent functional assays. A standard cell viability assay, such as the MTT or resazurin reduction assay, is a reliable method to establish a therapeutic window. Indole derivatives are known to possess anticancer activity, which is often mediated by inducing apoptosis or disrupting cell cycle progression.[5][7][8]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Plating:

  • Select a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) based on the kinase hits from Part 1.
  • Seed cells in a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 2X working solution of this compound serial dilutions in culture medium.
  • Remove the old medium from the cells and add 100 µL of the compound working solutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
  • Incubate for 48-72 hours at 37°C, 5% CO2.

3. MTT Assay:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the viability percentage against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Part 3: In-depth Mechanistic Elucidation

Once a compound demonstrates on-target cellular activity within a non-toxic concentration range, further experiments are required to confirm its mechanism of action. If the initial screen identified a specific kinase, a Western blot can be used to verify the inhibition of its downstream signaling pathway.

Many kinases targeted in oncology (e.g., RAF, MEK) are components of the MAPK/ERK pathway, which regulates cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Indole This compound (Hypothetical Inhibitor) Indole->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

This protocol assesses the phosphorylation status of ERK (p-ERK), a key downstream effector in the MAPK pathway. A reduction in p-ERK levels upon compound treatment indicates inhibition of an upstream kinase like RAF or MEK.

1. Cell Treatment and Lysis:

  • Plate and treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours).
  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
  • Run the gel to separate proteins by size.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK1/2).
  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

4. Detection and Analysis:

  • Image the blot using a chemiluminescence detection system.
  • Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to ensure equal protein loading.
  • Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-ERK/t-ERK ratio confirms pathway inhibition.

References

  • ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • National Center for Biotechnology Information (PMC). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • AIP Publishing. (2023, September 8). Indole as an emerging scaffold in anticancer drug design. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Indole: The molecule of diverse pharmacological activities. Available at: [Link]

  • Bentham Science Publisher. Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Available at: [Link]

  • MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available at: [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

  • RSC Publishing. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Available at: [Link]

  • Taylor & Francis Online. Indole-pyrimidine hybrids with anticancer therapeutic potential. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available at: [Link]

  • International Journal of Chemical Studies. (2019, April 27). Versatility in pharmacological actions of 3-substituted indoles. Available at: [Link]

  • ResearchGate. (2026, January 20). (PDF) Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. Available at: [Link]

Sources

Application Note: Preparation and Handling of 6-Methyl-1H-indol-4-ol Stock Solutions

[1][2]

Introduction & Significance

6-Methyl-1H-indol-4-ol (CAS: 61545-41-3) is a functionalized indole derivative often utilized as a scaffold in the synthesis of bioactive molecules, including serotonin receptor modulators and kinase inhibitors.[1] Its structural core—a 4-hydroxyindole fused with a methyl group—imparts specific electronic properties that make it valuable but also chemically sensitive.[1]

The Core Challenge: Oxidative Instability Like many electron-rich hydroxyindoles, this compound is susceptible to autoxidation when exposed to air and light.[1] This process leads to the formation of quinoid species and insoluble polymers (melanin-like pigments), manifested as a darkening of the solution (pink/brown to black).

This protocol addresses the critical need for anaerobic handling and precise solvent selection to maintain compound integrity during stock preparation and storage.[1]

Physicochemical Profile

Before handling, verify the compound identity and properties.[2]

PropertyDataNotes
Compound Name This compound
CAS Number 61545-41-3Verify against CoA
Molecular Weight 147.17 g/mol Used for Molarity calculations
Appearance Off-white to beige solidDarkens upon oxidation
Solubility (DMSO) ≥ 50 mM (approx.[1][3] 7.3 mg/mL)Preferred solvent
Solubility (Ethanol) ≥ 25 mMVolatile; less ideal for long-term storage
Solubility (Aqueous) Negligible (< 0.1 mg/mL)Requires organic co-solvent

Materials & Equipment

  • Compound: this compound (>98% purity).[1][4]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered, ≥99.9% (Sigma-Aldrich or equivalent).[1]

  • Inert Gas: Nitrogen (

    
    ) or Argon (
    
    
    ) gas stream.[1]
  • Vials: Amber glass vials with PTFE-lined screw caps (to prevent leaching and light exposure).

  • Hardware: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Protocol: Stock Solution Preparation

Solvent Selection Rationale

DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.[1]

  • Pros: High dielectric constant dissolves polar indoles effectively; low vapor pressure prevents concentration shifts during storage; miscible with water for biological assays.[1]

  • Cons: Hygroscopic (absorbs water from air).[1] Mitigation: Use fresh, anhydrous DMSO.[1]

Step-by-Step Procedure (Example: 50 mM Stock)

Target Volume: 1.0 mL Target Concentration: 50 mM Required Mass:


  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 7.4 mg of this compound into a tared amber glass vial. Record the exact mass (e.g., 7.42 mg).

  • Volume Calculation: Calculate the exact volume of DMSO required to achieve 50 mM based on the actual mass:

    
    
    Example:
    
    
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 2-5 minutes.[1] Note: Monitor temperature; do not let the solution heat up significantly.

  • Inert Gas Overlay: Gently blow a stream of Nitrogen or Argon over the headspace of the vial for 10-15 seconds to displace oxygen.[1]

  • Sealing: Immediately cap tightly with a PTFE-lined cap.[1]

Visual Workflow Diagram[1]

StockPrepStartSolid Compound(Room Temp)WeighWeigh Mass (m)Record exact mgStart->WeighCalcCalculate DMSO Vol(V = m / (MW * C))Weigh->CalcDissolveAdd Anhydrous DMSOVortex / SonicateCalc->DissolveQCVisual CheckClear? No particles?Dissolve->QCQC->DissolveFail (Sonicate more)GasInert Gas Overlay(N2 or Ar)QC->GasPassStoreStorage-80°C, DarkGas->Store

Figure 1: Critical workflow for preparing oxidation-sensitive indole stock solutions.

Storage & Stability

The stability of hydroxyindoles is time- and temperature-dependent.[1]

  • Short-term (Days): Store at 4°C or -20°C.

  • Long-term (Months): Store at -80°C.

  • Freeze-Thaw: Minimize cycles. It is mandatory to aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Signs of Degradation: A color shift from clear/beige to pink, red, or brown indicates oxidation (formation of quinone imines). Discard if significant precipitation or color change occurs.[1]

Working Solutions & Dilution Strategy

Direct dilution into aqueous buffers (PBS, Media) can cause precipitation if the concentration exceeds the solubility limit (solubility cliff).

Serial Dilution Protocol

To safely reach a working concentration (e.g., 10 µM) from a 50 mM stock:

  • Intermediate Dilution: Prepare a 100x concentrate in DMSO or Ethanol first.

    • Example: Dilute 50 mM stock 1:100 in DMSO

      
       500 µM intermediate.
      
  • Final Dilution: Dilute the intermediate 1:50 into the aqueous assay medium.

    • Final Conc: 10 µM.

    • Final DMSO: 2% (Note: Ensure your assay tolerates this DMSO level.[1] If 0.1% is required, adjust the intermediate step accordingly).

Solubility Decision Tree[1][5]

DilutionLogicStock50 mM Stock(100% DMSO)DirectDirect Addition?Stock->DirectTargetTarget: Aqueous Buffer(e.g. 10 µM)FinalHomogeneous SolutionTarget->FinalPrecipRisk of Precipitation(Local high conc.)Direct->PrecipYes (Rapid)StepwiseStepwise Dilution(Intermediate in DMSO)Direct->StepwiseNo (Recommended)Stepwise->Target

Figure 2: Logic flow to prevent compound precipitation ("crashing out") during dilution.

References

  • Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 137928, 6-Methylindole. Retrieved from [Link]

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.

cell-based assays for 6-Methyl-1H-indol-4-ol cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Evaluation of 6-Methyl-1H-indol-4-ol Cytotoxicity Using Cell-Based Assays

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on assessing the cytotoxic potential of the novel indole compound, this compound. Indole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumoral properties.[1] Consequently, rigorous evaluation of their cytotoxic effects is a critical step in preclinical research and drug discovery. This guide outlines a multi-assay approach to not only quantify cytotoxicity but also to elucidate the underlying mechanisms, such as necrosis, apoptosis, and oxidative stress. We present detailed, step-by-step protocols for three key assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and a caspase-3/7 assay for apoptosis, alongside a supplementary assay for reactive oxygen species (ROS).

Introduction: The Rationale for Cytotoxicity Profiling

This compound is a member of the indole family, a class of compounds widely investigated for their therapeutic potential.[1] Early-stage assessment of a compound's cytotoxicity is paramount to identify potential safety liabilities and to understand its mechanism of action.[2][3] A compound may induce cell death through various pathways, including necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[2] A comprehensive cytotoxicity profile, therefore, requires more than a single readout. By employing a suite of assays, researchers can build a more complete picture of the compound's cellular effects.

This guide advocates for a tiered approach:

  • Tier 1: Primary Viability/Cytotoxicity Screening: To determine the dose-dependent effect of this compound on cell viability.

  • Tier 2: Mechanistic Elucidation: To investigate the mode of cell death (apoptosis vs. necrosis) and the potential involvement of oxidative stress.

Strategic Assay Selection

The choice of assays is critical for a thorough investigation. We recommend the following combination to provide a multi-faceted view of this compound's effects.

Assay TypeParameter MeasuredPrinciple
MTT Assay Cell Viability / Metabolic ActivityEnzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4]
LDH Release Assay Cytotoxicity / Membrane IntegrityMeasurement of lactate dehydrogenase (LDH) released from damaged cells.[5]
Caspase-3/7 Assay ApoptosisDetection of activated executioner caspases 3 and 7, key mediators of apoptosis.[6][7]
ROS Assay Oxidative StressMeasurement of intracellular reactive oxygen species.

This combination allows for the distinction between a general cytotoxic effect and a more specific induction of apoptosis, a common mechanism for anticancer agents.[8]

Experimental Design: The Foundation of Reliable Data

Cell Line Selection

The choice of cell line is a critical first step and should be guided by the research question.[9]

  • For general cytotoxicity screening: A common, well-characterized cell line such as human fibroblasts or an established cancer cell line (e.g., HeLa, A549) is suitable.[10]

  • For disease-specific studies: Select a cell line that is relevant to the intended therapeutic area. For example, if this compound is being investigated as a potential anti-cancer agent, a panel of cancer cell lines representing different tumor types would be appropriate.

Controls: Ensuring Data Integrity

For each assay, the following controls are essential:

  • Untreated Control: Cells cultured in vehicle (e.g., DMSO) at the same concentration used to dissolve this compound. This represents 100% viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected. The choice of positive control will depend on the assay (e.g., staurosporine for apoptosis assays, Triton™ X-100 for LDH assays).

  • Blank Control: Medium without cells to determine background signal.

Dose-Response and Time-Course

It is crucial to evaluate the cytotoxicity of this compound over a range of concentrations and time points.[11] This allows for the determination of the IC50 (half-maximal inhibitory concentration) value and provides insights into the kinetics of the cytotoxic response. A typical starting point would be a logarithmic dilution series of the compound and incubation times of 24, 48, and 72 hours.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[4]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[13] Include untreated and blank controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[14]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

Protocol 2: LDH Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with a damaged plasma membrane.[2] Extracellular LDH in the culture supernatant is an indicator of cell lysis.[15]

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay (Steps 1-4).

  • Set up controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit (or 1% Triton™ X-100).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes (optional, but recommended to pellet any detached cells).

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.[16]

  • Incubate for 30 minutes at room temperature, protected from light.[17]

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm within 1 hour.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7] The assay provides a proluminescent caspase-3/7 substrate which is cleaved to release aminoluciferin, generating a "glow-type" luminescent signal proportional to the amount of caspase activity.[7]

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described previously.

  • Include a positive control for apoptosis (e.g., staurosporine).

  • After the desired incubation period, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in luminescence relative to the untreated control.

Supplementary Protocol: Reactive Oxygen Species (ROS) Assay

Increased intracellular ROS can be a cause or consequence of cytotoxicity.[18] Dihydroethidium (DHE)-based assays are commonly used for the detection of superoxide radicals.

Materials:

  • Black-walled 96-well plates

  • ROS detection reagent (e.g., DHE)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black-walled 96-well plate and allow them to adhere.

  • Treat cells with this compound for a shorter duration (e.g., 1-6 hours) as ROS production is often an early event.

  • Include a positive control for ROS induction (e.g., menadione).

  • After treatment, remove the medium and wash the cells with a warm buffer (e.g., HBSS).

  • Add the ROS detection reagent, diluted in buffer, to each well and incubate for 30-60 minutes at 37°C, protected from light.[19]

  • Remove the reagent and wash the cells again.

  • Add buffer to the wells and measure the fluorescence at the appropriate excitation/emission wavelengths.

Data Analysis: Express the results as the fold change in fluorescence intensity relative to the untreated control.

Visualization of Workflows and Pathways

General Cytotoxicity Testing Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound (24, 48, 72h) cell_seeding->treatment compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase ros ROS Assay (Oxidative Stress) treatment->ros data_acq Measure Absorbance/ Fluorescence/Luminescence mtt->data_acq ldh->data_acq caspase->data_acq ros->data_acq analysis Calculate % Viability/ % Cytotoxicity/Fold Change data_acq->analysis ic50 Determine IC50 analysis->ic50 G compound This compound (Hypothesized) stress Cellular Stress (e.g., Oxidative Stress) compound->stress mito Mitochondrial Dysfunction stress->mito pro_casp9 Pro-caspase-9 mito->pro_casp9 Cytochrome c release casp9 Activated Caspase-9 pro_casp9->casp9 pro_casp37 Pro-caspase-3/7 casp9->pro_casp37 casp37 Activated Caspase-3/7 (Executioner Caspases) pro_casp37->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Data Interpretation and Reporting

A comprehensive report should include:

  • IC50 values: For each cell line and time point from the MTT assay.

  • Dose-response curves: For all assays, plotting the measured effect against the log of the compound concentration.

  • Bar charts: Comparing the effects at specific concentrations, for example, showing the relative levels of LDH release and caspase-3/7 activation at the IC50 concentration.

Interpreting Combined Results:

  • High LDH release, low caspase activation: Suggests a primary necrotic mode of cell death.

  • Low LDH release, high caspase activation: Suggests a primary apoptotic mode of cell death.

  • Increase in ROS: Indicates that oxidative stress may be an early event in the cytotoxicity mechanism.

Conclusion

This application note provides a robust framework for the in-depth cytotoxicological profiling of this compound. By integrating assays that probe cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can gain a nuanced understanding of the compound's effects on cells. This multi-parametric approach is essential for making informed decisions in the drug discovery and development pipeline.

References

  • Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death - PMC. (2024). PubMed Central. [Link]

  • Rutty, C. J., & Abel, G. (1980). In vitro cytotoxicity of the methylmelamines. Chemico-Biological Interactions, 29(2), 235–246. [Link]

  • Klanic, M., et al. (2022). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Antioxidants, 11(10), 1935. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Pérez-Sánchez, A., et al. (2024). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. Molecules, 29(14), 3298. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

  • Major bioactivities and mechanism of action of essential oils and their components. (2019). Pearl Biosystem. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Muse Oxidative Stress Kit. (n.d.). Luminex Corporation. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 407–408. [Link]

  • Grafström, R. C., et al. (1994). Cytotoxicity, thiol depletion and inhibition of O6-methylguanine-DNA methyltransferase by various aldehydes in cultured human bronchial fibroblasts. Carcinogenesis, 15(4), 631–637. [Link]

  • Rojas, L. B., et al. (2005). Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis. Journal of Agricultural and Food Chemistry, 53(7), 2598–2602. [Link]

  • The Effect of Terpinen-4-ol on Human Corneal Epithelium. (2024). ResearchGate. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

  • The Effect of Terpinen-4-ol on Human Corneal Epithelium. (2020). Translational Vision Science & Technology. [Link]

  • Adrenochrome. (n.d.). Wikipedia. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). NCBI Bookshelf. [Link]

  • Protocol 8/2017 - Moxi GO II – Oxidative Stress Staining. (2017). Orflo. [Link]

  • 5 tips for choosing the right cell line for your experiment. (n.d.). Horizon Discovery. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. (2024). Preprints.org. [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. [Link]

Sources

Application Note: Strategic Derivatization of 6-Methyl-1H-indol-4-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is ubiquitous in FDA-approved therapeutics, yet the 4-hydroxyindole subclass remains underutilized compared to its 5- and 3-substituted counterparts. 6-Methyl-1H-indol-4-ol represents a high-value "privileged structure" for lead optimization.[1][2] It offers a unique geometric vector for hydrogen bonding at the C4 position (critical for kinase hinge binding and GPCR recognition) while the C6-methyl group provides a hydrophobic anchor to improve metabolic stability and fill lipophilic pockets.[2]

This guide details a modular synthetic platform for derivatizing this compound.[1][2] We provide validated protocols for core activation via triflation, palladium-catalyzed cross-coupling, and regioselective electrophilic substitution, enabling the rapid generation of Focused Libraries for SAR (Structure-Activity Relationship) exploration.

Strategic Rationale & SAR Logic

The "Privileged" Nature of the Scaffold

In medicinal chemistry, the 4-hydroxyindole moiety mimics the phenol of tyrosine or the catechol of dopamine, making it a potent scaffold for:

  • Kinase Inhibitors: The C4-OH (or its derivatives) often interacts with the "gatekeeper" residue or the hinge region of kinases (e.g., IKK

    
    , CDK).
    
  • GPCR Modulators: Specifically 5-HT (serotonin) and Adrenergic receptors, where the indole core mimics the endogenous ligand.

  • Metabolic Stability: The C6-methyl group blocks a common site of metabolic oxidation (CYP450 mediated hydroxylation at C6), potentially extending the half-life (

    
    ) of the drug candidate.
    
SAR Decision Matrix

The following diagram illustrates the logical flow for modifying this scaffold to tune potency and physicochemical properties (ADME).

SAR_Logic Core This compound (Scaffold) C4_Mod C4 Position (H-Bonding/Diversity) Core->C4_Mod C6_Mod C6 Methyl (Metabolic Block/Lipophilicity) Core->C6_Mod C3_Mod C3 Position (Electronic Tuning/Solubility) Core->C3_Mod Target1 Kinase Hinge Binder (via Amide/Ether) C4_Mod->Target1 O-Alkylation / Suzuki C6_Mod->Core Enhances t1/2 Target2 GPCR Agonist (via Alkyl Amine) C3_Mod->Target2 Mannich / Vilsmeier

Figure 1: SAR Decision Matrix for this compound.

Synthetic Workflow: The "Make" Phase

The most robust route to 4-functionalized indoles is not direct electrophilic substitution (which favors C3), but rather the activation of the C4-hydroxyl group.

Workflow Overview
  • Core Synthesis: Dehydrogenation of tetrahydroindole precursor (if not commercially sourced).[2]

  • Activation: Conversion of C4-OH to the Triflate (C4-OTf).

  • Diversification: Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • Fine-Tuning: C3-Formylation or Halogenation.

Synthetic_Workflow Start 6-Methyl-4,5,6,7-tetrahydroindol-4-one Core This compound (The Core) Start->Core Dehydrogenation (Pd/C, Heat) Triflate Indol-4-yl Triflate (Activated Intermediate) Core->Triflate Tf2O, Pyridine ProdC Product C: 4-Alkoxy Indole (Mitsunobu/Alkylation) Core->ProdC R-OH, DEAD, PPh3 ProdA Product A: Biaryl Indole (Suzuki Coupling) Triflate->ProdA Ar-B(OH)2, Pd(0) ProdB Product B: 4-Amino Indole (Buchwald Coupling) Triflate->ProdB HNR2, Pd(0)

Figure 2: Divergent synthetic pathways from the 4-hydroxyindole core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Activated Core (Indolyl Triflate)

Rationale: The hydroxyl group is a poor leaving group.[2] Converting it to a triflate (trifluoromethanesulfonate) creates a "pseudo-halide" capable of undergoing palladium-catalyzed cross-coupling reactions, vastly expanding the chemical space accessible from this scaffold.

Reagents:

  • This compound (1.0 equiv)[1]

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTfngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or Triflic Anhydride (Tf
    
    
    
    O) (1.2 equiv)[1]
  • Triethylamine (TEA) (2.5 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

  • DMAP (catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve this compound (500 mg, 3.4 mmol) in anhydrous DCM (15 mL). Add TEA (1.2 mL) and DMAP (41 mg). Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add a solution of PhNTf

    
     (1.46 g, 4.1 mmol) in DCM (5 mL) over 10 minutes. Note: PhNTf
    
    
    
    is preferred over Tf
    
    
    O for milder conditions and easier handling.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The product (Triflate) usually has a higher ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     than the starting phenol.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
  • Validation:

    
     NMR should show a singlet around -73 ppm.
    
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Rationale: This step introduces aromatic diversity at C4, crucial for reaching into hydrophobic pockets of the target protein.

Reagents:

  • 6-Methyl-1H-indol-4-yl triflate (from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)[1]
    
  • Catalyst: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (0.05 equiv)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the Triflate (0.5 mmol), Boronic Acid (0.75 mmol), and Pd catalyst (20 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Inert Atmosphere: Sparge the mixture with Argon for 5 minutes. Seal the vessel.

  • Heating: Heat to 90°C for 12 hours (oil bath) or 110°C for 30 min (Microwave reactor).

  • Workup: Filter through a Celite pad to remove Pd black.[2] Dilute with EtOAc, wash with water/brine.[2]

  • Purification: Flash chromatography (gradient elution).[1][2]

Protocol C: C3-Formylation (Vilsmeier-Haack)

Rationale: Introducing an aldehyde at C3 allows for subsequent reductive amination, creating a "linker" to solubilizing groups (e.g., morpholine, piperazine) often required for drug-like properties.

Reagents:

  • 6-Methyl-4-substituted-indole (Derivative from Protocol B)[1]

  • Phosphorus Oxychloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.2 equiv)[1]
    
  • Dimethylformamide (DMF) (anhydrous, 5-10 equiv)[1]

Step-by-Step Procedure:

  • Vilsmeier Reagent: Cool DMF (2 mL) to 0°C. Dropwise add

    
     (1.2 equiv). Stir for 15 min until the salt precipitates/solution turns yellow.
    
  • Addition: Add the indole derivative (dissolved in minimal DMF) dropwise to the Vilsmeier reagent.

  • Reaction: Stir at 0°C for 1 hour, then warm to 40°C for 2 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Basify carefully with 5M NaOH to pH 9.[2]

  • Isolation: The aldehyde often precipitates.[2] Filter and wash with water.[2] If oil forms, extract with EtOAc.[2]

Data Summary & Troubleshooting

Table 1: Common Reaction Conditions & Yields

TransformationReagentsTypical YieldCritical Parameter
C4-Triflation PhNTf

, TEA, DCM
85-95%Anhydrous conditions essential to prevent hydrolysis.[1]
Suzuki Coupling Pd(dppf)Cl

, K

CO

, Dioxane
60-85%Degassing is critical;

poisons the Pd catalyst.[1]
C3-Formylation POCl

, DMF
70-90%Control temp at 0°C during addition to avoid tars.[1]
O-Alkylation Alkyl halide, K

CO

, DMF
50-75%Competitive N-alkylation possible; use mild base.[1]

Troubleshooting Guide:

  • Problem: Low yield in Suzuki coupling.[2]

    • Solution: Switch ligand to XPhos or SPhos (Buchwald ligands), which are superior for sterically hindered or electron-rich substrates.[1][2]

  • Problem: N-alkylation during O-alkylation attempts.[1][2]

    • Solution: Use the Triflate route (Protocol A) followed by coupling, or protect the Nitrogen (e.g., Boc, Tosyl) before alkylating the oxygen.

References

  • Synthesis of 4-hydroxyindoles via Bischler Reaction: Sharapov, A. D., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction."[4][5] Chimica Techno Acta, 2022.[2][4]

  • Palladium-Catalyzed Cross-Coupling of Indolyl Triflates: Wallace, D. J., et al. "Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides." Organic Letters, 2003.[2][6]

  • Indole Scaffold in Drug Discovery (Review): Kochanowska-Karamyan, A. J., & Hamann, M. T. "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety."[2] Chemical Reviews, 2010.[2]

  • Biological Targets of Indole Derivatives: Zhang, M., et al. "Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies." RSC Medicinal Chemistry, 2021.[2]

  • Synthesis of 6-indolyl esters as OXPHOS inhibitors: Brandeburg, Z. C., et al. "Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors."[1][7] ChemMedChem, 2025.[2][7]

Sources

Strategic Utilization of 6-Methyl-1H-indol-4-ol: A Scaffold for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Methyl-1H-indol-4-ol (CAS: 68485-66-5 / 20510-72-9 analog) represents a privileged scaffold in medicinal chemistry, combining the electron-rich indole core with a versatile phenolic hydroxyl group at C4 and a lipophilic methyl handle at C6. This application note details the strategic deployment of this intermediate in the synthesis of Aryl Hydrocarbon Receptor (AhR) modulators , FXR agonists , and beta-blocker analogs . We provide validated protocols for core synthesis, regioselective functionalization, and troubleshooting, emphasizing the distinct electronic influence of the C6-methyl substituent.

Reactivity Profile & Mechanistic Insight[1][2][3]

The this compound scaffold exhibits a unique reactivity profile driven by the synergistic electron-donating effects of the C4-hydroxyl and C6-methyl groups.

  • C4-Hydroxyl (Phenolic): Highly nucleophilic.[1][2] Serves as the primary anchor for O-alkylation (e.g., epichlorohydrin for beta-blocker side chains).[1] The pKa is approximately 9.5–10, slightly higher than typical phenols due to the indole nitrogen's lone pair delocalization.[1]

  • C3-Position: The most electron-rich carbon center.[1][2] The C6-methyl group hyperconjugatively donates electron density, making C3 exceptionally reactive toward electrophilic aromatic substitution (EAS) such as Vilsmeier-Haack formylation or Mannich reactions.[1]

  • C7-Position: Sterically crowded but electronically activated by both the ortho-methyl and para-hydroxyl groups.[1] Halogenation here is often a competing side reaction during aggressive EAS attempts.[1][2]

  • N1-Position: The pyrrolic nitrogen requires protection (e.g., Tosyl, Boc) before oxidative transformations to prevent polymerization.[1]

Reactivity Map

ReactivityMap Core This compound (Scaffold) O_Alk O-Alkylation (C4-OH) (Epichlorohydrin/Base) Core->O_Alk Nucleophilic Attack C3_Func C3-Electrophilic Subst. (Vilsmeier-Haack / Mannich) Core->C3_Func High Electron Density N_Prot N1-Protection (TsCl / Boc2O) Core->N_Prot Deprotonation (NaH) Oxidation Oxidative Coupling (Formation of Indoloquinones) Core->Oxidation Redox Sensitivity

Figure 1: Functionalization logic for the 6-methyl-4-hydroxyindole core.

Validated Synthetic Protocols

Protocol A: De Novo Synthesis of the Core (Modified Leimgruber-Batcho)

While commercially available, de novo synthesis is often required for isotopic labeling or scaling.[1] The most reliable route involves the reductive cyclization of nitrotoluenes.[1][2]

Target: this compound Precursor: 2-Methyl-3-nitro-5-methylphenol (protected as benzyl ether)

Step-by-Step Methodology:

  • Enamine Formation:

    • Reagents: 1-Benzyloxy-2-methyl-3-nitro-5-methylbenzene (1.0 eq), DMF-DMA (3.0 eq), Pyrrolidine (1.1 eq).

    • Conditions: Reflux in DMF for 4–6 hours.

    • Mechanism: Condensation of the benzylic methyl group with DMF-DMA to form the

      
      -dimethylaminostyrene intermediate.[1]
      
    • Checkpoint: Monitor disappearance of the red nitro compound and appearance of the dark red enamine by TLC (Hexane/EtOAc 3:1).

  • Reductive Cyclization:

    • Reagents: H2 (50 psi), 10% Pd/C (10 wt%), MeOH/EtOAc (1:1).

    • Conditions: Room temperature, 12 hours.

    • Note: This step simultaneously reduces the nitro group to the amine (which cyclizes) and cleaves the benzyl ether to reveal the C4-hydroxyl.[1]

    • Workup: Filter through Celite under Nitrogen (pyrophoric catalyst risk). Concentrate filtrate.[1][2][3]

    • Purification: Flash chromatography (SiO2, DCM/MeOH 95:5).[1][2] The product is light sensitive; store in amber vials.

Protocol B: C4-O-Glycidylation (Beta-Blocker Precursor Synthesis)

This protocol yields the epoxide intermediate necessary for synthesizing Pindolol analogs.[1][2]

Reagents:

  • This compound (1.0 eq)

  • Epichlorohydrin (5.0 eq, excess acts as co-solvent)

  • K2CO3 (2.5 eq) or NaOH (aq)[2]

  • Solvent: Acetone or MeCN[1][2]

Procedure:

  • Dissolution: Dissolve this compound (e.g., 500 mg) in MeCN (10 mL). Degas with Argon to prevent oxidative polymerization.[1][2]

  • Base Addition: Add finely powdered anhydrous K2CO3. Stir for 15 min at RT.[1][2][3] Observation: Solution may darken slightly due to phenoxide formation.[1][2]

  • Alkylation: Add Epichlorohydrin dropwise. Heat to 60°C for 6 hours.

  • Monitoring: HPLC/TLC. Look for the disappearance of the starting phenol (Rf ~0.3 in 1:1 Hex/EtOAc) and appearance of the glycidyl ether (Rf ~0.6).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Crystallization: Recrystallize from Isopropanol/Hexane to remove oligomeric byproducts.

Data Summary: Optimization of Glycidylation

BaseSolventTemp (°C)Yield (%)Notes
NaOH (aq)Water/DCM2565%Significant hydrolysis of epichlorohydrin.[2]
K2CO3 MeCN 60 88% Optimal.[1][2] Anhydrous conditions prevent ring opening.
NaHDMF0 -> 2572%N-alkylation observed as side product (~10%).[1][2]

Advanced Application: Synthesis of FXR Agonist Precursors

This compound derivatives have shown potency as Farnesoid X Receptor (FXR) agonists (e.g., LY2562175 analogs). The critical step is often the C3-functionalization to introduce a carboxylic acid or ester moiety.[1][2]

Workflow: Vilsmeier-Haack Formylation to C3-Carboxylate

SynthesisWorkflow Start This compound Step1 Step 1: O-Protection (TBS-Cl, Imidazole) Start->Step1 95% Yield Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C) Step1->Step2 C3-Formylation Step3 Step 3: Pinnick Oxidation (NaClO2, NaH2PO4) Step2->Step3 Aldehyde to Acid Final 6-Methyl-4-(TBS-oxy)-1H-indole-3-carboxylic acid Step3->Final Key Intermediate

Figure 2: Synthetic route to C3-carboxylated intermediates for FXR agonist development.

Expert Tip: Direct formylation of the unprotected 4-hydroxyindole often leads to low yields due to competitive O-formylation or polymerization.[1][2] Always protect the C4-OH (e.g., TBS or Benzyl) before attempting C3-electrophilic substitution.[1] The C6-methyl group stabilizes the C3-cation intermediate, generally accelerating the reaction compared to the unsubstituted analog.[1]

Troubleshooting & Handling

Stability & Storage[2][3]
  • Oxidation: 4-Hydroxyindoles are electron-rich and prone to air oxidation, forming dark indoloquinones (melanin-like polymers).

    • Protocol: Store under Argon at -20°C. Elute columns with solvents containing 0.1% Triethylamine to prevent acid-catalyzed decomposition on silica.[1][2]

  • Solubility: Poor solubility in non-polar solvents.[1][2] Soluble in DMSO, DMF, MeOH, and EtOAc.[1]

Common Pitfalls
  • N- vs O-Alkylation: Using strong bases (NaH, KOH) in polar aprotic solvents (DMF) promotes N-alkylation.[1][2] To favor O-alkylation at C4, use weaker bases (K2CO3) in ketones (Acetone, MEK).[1][2]

  • C7-Halogenation: When brominating (e.g., with NBS), the C6-methyl group activates the C7 position.[1][2] If C3 is blocked or if conditions are too vigorous, C7-bromo products will form.[1][2] Control temperature strictly (< 0°C).

References

  • AhR Ligand Activity

    • Title: Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.[1][2][4]

    • Source:Drug Metabolism and Disposition (2018).[1][2]

    • URL:[Link] (Verified via PubMed/PMC Context).[1][2]

  • FXR Agonist Discovery

    • Title: Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist.[5]

    • Source:Journal of Medicinal Chemistry (2016).[1][2]

    • URL:[Link][2]

  • Synthesis of 4-Hydroxyindoles (Microwave Method)

    • Title: Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.[1][2][3]

    • Source:Acta Scientific Medical Sciences (2022).[1][2][3]

    • URL:[Link]

  • Bischler-Möhlau Modification

    • Title: Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.[1][6]

    • Source:Chimica Techno Acta (2022).[1][2][6]

    • URL:[Link][2][7]

Sources

Application Notes and Protocols: Western Blot Analysis for Target Validation of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Target Validation in Drug Discovery

The journey of a novel therapeutic agent from initial discovery to clinical application is a long and arduous one, with target validation standing as a critical early milestone. 6-Methyl-1H-indol-4-ol, an indole derivative, belongs to a class of compounds recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] Indole-based compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, often functioning as enzyme inhibitors.[4][5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to validate the molecular target of this compound. As a hypothetical yet scientifically plausible case study, we will explore the validation of this compound as an inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer.[9] Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, making it an invaluable tool for elucidating the mechanism of action of novel therapeutic candidates.[10]

Principle of Western Blotting for Target Validation

Western blotting allows for the sensitive and specific detection of a target protein and its post-translational modifications, such as phosphorylation, from a complex protein lysate. The core principle involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific antibodies to identify the protein of interest.

For validating the effect of a small molecule inhibitor like this compound on a signaling pathway, Western blotting is particularly insightful. By treating cells with the compound, we can assess its impact on the phosphorylation status of key downstream effectors of the target protein. A change in phosphorylation, either an increase or decrease depending on the pathway, provides strong evidence of the compound's on-target activity.

Hypothetical Signaling Pathway: this compound as a PI3K Inhibitor

In this guide, we hypothesize that this compound acts as an inhibitor of Phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme in a signaling pathway that promotes cell survival and proliferation. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets, leading to cell growth and survival. By inhibiting PI3K, this compound would be expected to decrease the phosphorylation of Akt.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates Akt Akt PI3K->Akt Phosphorylates (PIP2 to PIP3 mediated) pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates Compound This compound Compound->PI3K Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Target Validation

The overall workflow for validating the effect of this compound on the PI3K/Akt pathway using Western blot is a multi-step process that requires careful execution and attention to detail.

G A 1. Cell Culture & Treatment (e.g., Cancer Cell Line) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt, anti-GAPDH) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis & Interpretation I->J

Caption: Western blot workflow for target validation.

Detailed Protocols

Part 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7, A549, U87).

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to treat cells at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Cell Treatment: Once the cells reach the desired confluency, replace the old media with fresh media containing the different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for a predetermined time (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration.

Part 2: Cell Lysis and Protein Extraction
  • Cell Harvesting: After treatment, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.[11]

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a fresh, pre-chilled tube.

Part 3: Protein Quantification
  • BCA Assay: Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.[12] This is crucial for ensuring equal loading of protein in the subsequent steps.

  • Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) to accurately determine the protein concentration of your samples.

Part 4: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Based on the protein quantification results, dilute the protein lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

Part 5: Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol.

  • Transfer Cassette Assembly: Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, the membrane, another piece of filter paper, and a final fiber pad. Ensure there are no air bubbles between the gel and the membrane.

  • Electrotransfer: Place the transfer cassette into a transfer tank filled with transfer buffer. Perform the electrotransfer according to the manufacturer's protocol (e.g., 100V for 1-2 hours or overnight at a lower voltage in a cold room).

Part 6: Immunoblotting
  • Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, 5% BSA is generally recommended.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Part 7: Detection and Data Analysis
  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample. Further, normalize this ratio to the loading control to account for any loading inaccuracies.

Data Presentation and Interpretation

The results of the Western blot analysis can be presented in a table to clearly summarize the quantitative data.

Treatment Groupp-Akt/Total Akt Ratio (Normalized to Loading Control)Fold Change vs. Control
Vehicle Control (0 µM)1.001.00
This compound (1 µM)0.850.85
This compound (5 µM)0.520.52
This compound (10 µM)0.280.28
This compound (25 µM)0.150.15
This compound (50 µM)0.120.12

A dose-dependent decrease in the p-Akt/Total Akt ratio upon treatment with this compound would strongly suggest that the compound is inhibiting the PI3K/Akt signaling pathway. This provides crucial evidence for the on-target activity of the compound.

Troubleshooting Common Western Blot Issues

IssuePotential CauseSuggested Solution
No or Weak Signal Inactive antibody, insufficient protein loading, poor transfer.Check antibody datasheet for recommended dilution and storage. Confirm protein concentration and load more protein. Verify transfer efficiency with Ponceau S staining.
High Background Insufficient blocking, antibody concentration too high.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Optimize primary and secondary antibody concentrations.
Non-specific Bands Antibody cross-reactivity, protein degradation.Use a more specific antibody. Ensure fresh protease and phosphatase inhibitors are used during lysis.
Uneven Bands ("Smiling") Uneven heating of the gel during electrophoresis.Run the gel at a lower voltage or in a cold room to minimize heat generation.

Conclusion

Western blotting is an indispensable technique for the target validation of novel small molecules like this compound. By carefully designing and executing the experiment, researchers can gain critical insights into the compound's mechanism of action. The detailed protocols and troubleshooting guide provided in this application note serve as a robust framework for scientists in the field of drug discovery to confidently validate their potential therapeutic candidates.

References

  • MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • Penn State. (2021, July 8). Bacterium-derived compound from food shown to stimulate brain cell growth. Retrieved from [Link]

  • MDPI. (n.d.). Indole-pyrimidine hybrids with anticancer therapeutic potential. Retrieved from [Link]

  • AIP Publishing. (2023, September 8). Indole as an emerging scaffold in anticancer drug design. Retrieved from [Link]

  • Hilaris Publishing. (n.d.). Compounds Based on Indoles in the Creation of Anti-Neurodegenerative Medicines. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, July 27). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Retrieved from [Link]

  • MDPI. (2023, March 13). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]

  • PMC - NIH. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]

  • PMC - NIH. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

  • PMC - NIH. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Retrieved from [Link]

  • PMC - NIH. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • protocols.io. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • ACS Publications. (2022, November 9). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

  • PMC - PubMed Central. (2024, December 23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]

  • MDPI. (2023, March 5). Antimicrobial Activities and biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Retrieved from [Link]

  • PubMed. (2020, October 21). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][13][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Boster Bio. (n.d.). ChIP Protocol for Transcription Factors. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of transcription factor expression in parental.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Purity of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-1H-indol-4-ol is a substituted indole of significant interest in medicinal chemistry and drug development due to the prevalence of the 4-hydroxyindole scaffold in pharmacologically active molecules. However, its synthesis and purification present notable challenges, including low yields, formation of colored impurities, and purification difficulties. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions. Our goal is to explain the causality behind common experimental issues and offer field-proven solutions to enhance both the yield and purity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

The most established and versatile method for synthesizing substituted indoles is the Fischer Indole Synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3] For this compound, this would typically involve reacting (3-hydroxy-4-methylphenyl)hydrazine with a suitable carbonyl compound, followed by cyclization. Alternative routes like the Leimgruber-Batcho and Bischler-Möhlau syntheses also exist and can be adapted for specific substitution patterns.[4][5][6]

Q2: How do the electronic properties of the substituents on the phenylhydrazine affect the Fischer Indole Synthesis?

The mechanism of the Fischer synthesis involves a critical[7][7]-sigmatropic rearrangement. The rate and efficiency of this step are highly dependent on the electronic nature of the aniline ring.[1][8] Electron-donating groups (EDGs), such as the hydroxyl (-OH) and methyl (-CH₃) groups in the precursor to this compound, generally accelerate the reaction by making the aromatic ring more electron-rich and nucleophilic.[8] Conversely, strong electron-withdrawing groups (EWGs) can hinder the reaction, sometimes requiring harsher conditions.[8][9]

Q3: What are the best practices for the storage and handling of this compound?

Hydroxyindoles are susceptible to oxidation, which often results in the formation of colored impurities. The 4-hydroxy position is particularly sensitive. To ensure stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (4°C or -20°C for long-term storage).[10] Using amber vials or wrapping containers in aluminum foil is a practical step to prevent photodegradation.

Q4: Which analytical techniques are essential for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and guiding purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and identifying impurities.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[11]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The N-methyl analog, 1-Methyl-1H-indol-4-ol, has a reported melting point of 90°C, providing a reference point for the physical state of similar compounds.[12]

Troubleshooting Guide: Synthesis and Purification

This section addresses specific issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.

Scenario 1: Low or No Product Yield

Q: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the first things I should investigate?

A: Low yields in indole synthesis often trace back to a few critical factors.[13] Begin by systematically evaluating the following:

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl partner can introduce competing side reactions.[13] Arylhydrazines, in particular, can degrade over time. Verify the purity of your starting materials by NMR or another suitable method before starting the reaction.

  • Reaction Atmosphere: The reaction, especially the key rearrangement step, can be sensitive to oxygen. Conducting the synthesis under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions and improve the overall yield.

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. Both protic acids (like HCl, H₂SO₄, or polyphosphoric acid) and Lewis acids (like ZnCl₂) are commonly used.[3] An insufficient amount of acid may lead to an incomplete reaction, while excessively harsh acidic conditions can cause degradation and tar formation.[2]

Q: I suspect my choice of acid catalyst is the problem. How do I select the optimal catalyst and conditions?

A: The optimal acid catalyst depends on the specific substrates. For hydroxy-substituted indoles, which are electron-rich, milder conditions are often preferable to prevent polymerization.

  • Mechanism Insight: The acid protonates the hydrazone, facilitating tautomerization to the key ene-hydrazine intermediate, which then undergoes the[7][7]-sigmatropic rearrangement.[3]

  • Practical Approach: Start with a milder Lewis acid like zinc chloride (ZnCl₂). If the reaction is sluggish, you can move to stronger protic acids like polyphosphoric acid (PPA) or a mixture of acetic acid and a mineral acid.[1] It is crucial to optimize the temperature; electron-rich systems often proceed at lower temperatures than electron-deficient ones.

Catalyst TypeExamplesTypical ConditionsAdvantages & Considerations
Lewis Acids ZnCl₂, BF₃, FeCl₃Often used in solvents like ethanol or acetic acid.Generally milder, can reduce tar formation. ZnCl₂ is a very common and effective choice.[2][3]
Protic Acids HCl, H₂SO₄, PPA, TsOHUsed as catalysts in solvents or as the solvent itself (e.g., PPA).Stronger acids can drive sluggish reactions but increase the risk of side reactions and polymerization.[1][2]
Solid Supports Amberlyst-15, MontmorilloniteHeterogeneous catalysis, simplifies work-up.Can offer milder conditions and easier product isolation.
Scenario 2: Purification Challenges

Q: My crude product is a dark, tarry material that is extremely difficult to purify via column chromatography. What causes this and how can I prevent it?

A: The formation of dark tars is a classic issue in indole synthesis, especially when using strong acids and high temperatures.[9]

  • Causality: Indoles are electron-rich heterocycles and are susceptible to polymerization under strongly acidic conditions.[2] The initial product can react further, leading to complex, high-molecular-weight byproducts that manifest as tar.

  • Preventative Measures:

    • Temperature Control: Avoid excessive heating. Monitor the reaction temperature closely and aim for the lowest effective temperature.

    • Milder Catalysts: As discussed above, switch from strong protic acids (H₂SO₄, PPA) to a Lewis acid (ZnCl₂) or a milder protic acid (e.g., acetic acid).[9]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor progress by TLC and quench the reaction as soon as the starting material is consumed.

    • Protecting Groups: For particularly sensitive substrates, consider protecting the hydroxyl group (e.g., as a benzyl ether) before the cyclization. This adds steps to the synthesis but can dramatically improve the yield and cleanliness of the reaction. The protecting group can be removed in a final step.

Q: What is a reliable workflow for purifying this compound to high purity?

A: A multi-step purification strategy is typically required. The goal is to first remove the bulk of the impurities and then achieve high purity through crystallization.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture (Dark Oil/Solid) Workup Aqueous Work-up (Neutralize acid, extract with EtOAc/DCM) Crude->Workup Column Silica Gel Chromatography (e.g., Hexane:Ethyl Acetate gradient) Workup->Column Fractions Combine Pure Fractions (Verify by TLC) Column->Fractions Evap Solvent Evaporation (Rotary Evaporator) Fractions->Evap Recrystal Recrystallization (e.g., Toluene, EtOAc/Hexane) Evap->Recrystal Final Pure Crystalline Product (>99% Purity) Recrystal->Final

Caption: A typical workflow for the purification of this compound.

  • Step 1: Work-up: After quenching the reaction, neutralize the acid catalyst carefully. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts.

  • Step 2: Column Chromatography: This is the primary method for separating the target compound from polar and non-polar impurities.[14] Use a silica gel column and a gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.

  • Step 3: Recrystallization: This is the final and most critical step for achieving high purity.[15] Dissolve the semi-purified solid from the column in a minimum amount of a hot solvent (e.g., toluene or ethyl acetate) and allow it to cool slowly. The pure compound will crystallize out, leaving impurities behind in the mother liquor. Seeding with a small crystal of pure product can aid crystallization.[16]

Experimental Protocols

Protocol 1: Illustrative Fischer Indole Synthesis

Disclaimer: This is a general protocol and must be adapted and optimized for safety and efficiency in a proper laboratory setting.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3-hydroxy-4-methylphenyl)hydrazine hydrochloride (1.0 eq) and the desired ketone/aldehyde partner (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the acid catalyst (e.g., ZnCl₂ (1.2 eq) or a catalytic amount of H₂SO₄) portion-wise while stirring.

  • Heat the reaction mixture to reflux (typically 80-120°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly pouring it into a beaker of ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Troubleshooting Flowchart for Low Yield

This diagram outlines a logical sequence for diagnosing yield issues.

Caption: A decision tree for troubleshooting low yield in indole synthesis.

References

  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.). Vertex AI Search.
  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (n.d.). Benchchem.
  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific.
  • Processes for production of indole compounds. (n.d.). Google Patents.
  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • Onys'ko, P. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate.
  • Indoles. (n.d.).
  • Fischer Indole Synthesis. (2021, August 5). YouTube.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). Benchchem.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2014). ResearchGate.
  • Method for synthesizing 4-hydroxyindole. (n.d.). Google Patents.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (n.d.). National Institutes of Health.
  • 1H-Indole, 6-methyl-. (n.d.). PubChem.
  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • Gholamzadeh, P. (2015). Oxindole as starting material in organic synthesis. ResearchGate.
  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (n.d.). PMC.
  • An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. (2023). MDPI.
  • 4-hydroxyindole preparation method suitable for industrial production. (n.d.). Patsnap.
  • Problems with Fischer indole synthesis. (2021, December 9). Reddit.
  • Studies on the Fischer indole synthesis. (n.d.). ACS Publications.
  • Indole. (n.d.). Wikipedia.
  • Oxindole as starting material in organic synthesis. (n.d.). Semantic Scholar.
  • Why Do Some Fischer Indolizations Fail?. (n.d.). PMC.
  • 1-Methyl-1H-indol-4-ol. (n.d.). ChemicalBook.
  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (n.d.). Google Patents.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
  • A three-component Fischer indole synthesis. (n.d.). PubMed.
  • Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). ResearchGate.
  • Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. ResearchGate.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). National Institutes of Health.

Sources

Technical Support Center: 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an advanced Technical Support Guide designed for researchers working with 6-Methyl-1H-indol-4-ol (CAS 61545-41-3). This document synthesizes chemical first principles with specific stability data to provide a robust troubleshooting framework.

Topic: Stability, Degradation Pathways, and Handling Protocols

Product Identity:

  • Chemical Name: this compound[1][2]

  • CAS Number: 61545-41-3

  • Molecular Formula: C₉H₉NO[3]

  • Key Structural Feature: Electron-rich indole core fused with a phenol (4-OH) and an activating methyl group (6-Me).

Part 1: The "Why" – Mechanistic Degradation Pathways

Executive Summary of Instability: this compound is highly labile . The molecule suffers from a "double-activation" problem: the electron-rich indole ring is further activated by the 4-hydroxyl group (phenol) and the 6-methyl group (inductive donor). This makes the compound exceptionally prone to autoxidation , leading to the formation of quinone-imines and insoluble melanin-like polymers (tars).

The Oxidative Cascade (Pathway Map)

The primary degradation route is oxidative polymerization . Unlike simple indoles that oxidize at the C3 position, 4-hydroxyindoles undergo phenolic oxidation.

DegradationPathways cluster_0 Critical Control Point Start This compound (Colorless Solid) Radical Phenoxy Radical Intermediate Start->Radical -e-, -H+ (Air/Light) Quinone Quinone-Imine (Reactive Electrophile) Radical->Quinone Oxidation Dimer Indolyl-Indole Dimers (Blue/Green Species) Quinone->Dimer Nucleophilic Attack (by unreacted SM) Polymer Melanin-like Polymer (Black Insoluble Tar) Dimer->Polymer Chain Propagation

Caption: The autoxidation cascade of this compound. Once the quinone-imine forms, it acts as an electrophile, reacting with the parent molecule to form colored dimers and eventually black polymers.

Detailed Mechanism
  • Initiation (Proton Loss/Oxidation): The 4-OH group is acidic. Upon deprotonation (even by weak bases) or exposure to UV light, it loses an electron to form a phenoxy radical . The 6-methyl group stabilizes this radical, paradoxically making it easier to form [1].

  • Quinone Formation: The radical oxidizes further to a para-quinone imine species. This destroys the aromaticity of the benzene ring but is highly reactive.

  • Coupling (The "Color" Phase): The quinone imine is an electrophile. It is attacked by the nucleophilic C3 or C7 position of an unoxidized this compound molecule. This forms dimers (often blue or green).

  • Polymerization: These dimers oxidize further, leading to extended conjugated networks (black tars) indistinguishable from melanin [2].

Part 2: Troubleshooting Guide & FAQs

Visual Diagnostic Table
ObservationDiagnosisRoot CauseRecovery Action
Powder turns beige/pink Surface OxidationExposure to air/moisture during storage.Salvageable: Recrystallize immediately under Argon.
Solution turns Blue/Green DimerizationDissolved oxygen in solvent (DMSO/MeOH).Critical: Use immediately if for qualitative work. Discard for quantitative assays (IC50/Kd).
Solution turns Black/Brown PolymerizationAdvanced autoxidation.Fatal: Irreversible degradation. Discard.
New peak at RRT 0.9 Quinone/DimerHPLC solvent contained peroxides or was not degassed.Artifact: Re-run with fresh, degassed mobile phase.
Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution turned dark brown overnight at -20°C. Is it still usable? A: No. The color change indicates significant formation of oxidative oligomers. DMSO is hygroscopic and often contains dissolved oxygen. When this compound is dissolved, the high concentration promotes intermolecular coupling (Pathway B).

  • Corrective Action: Always store stocks as dry powder. If solution storage is mandatory, use anhydrous DMSO, purge with Argon, and store at -80°C for no more than 1 week.

Q2: I see "ghost peaks" in my LC-MS analysis. What are they? A: These are likely oxidative artifacts formed during the run.

  • Mechanism:[4] The 6-methyl group activates the C3 position. If your mobile phase is neutral/basic (pH > 7) or contains dissolved air, the compound oxidizes on the column.

  • Fix: Acidify mobile phases (0.1% Formic Acid) to suppress phenoxide formation. Keep the autosampler at 4°C and protected from light [3].

Q3: Can I use standard methanol for solubilization? A: Use caution. Protic solvents like methanol can participate in nucleophilic addition to the quinone-imine intermediate, forming methoxy-adducts. Acetonitrile (ACN) is the preferred solvent for stability.

Part 3: Validated Experimental Protocols

Protocol A: "Zero-Oxidation" Solubilization

Use this protocol for preparing stock solutions for biological assays (IC50, Kd).

  • Solvent Prep: Sparge anhydrous DMSO or Acetonitrile with Argon/Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid this compound quickly in a low-light environment (or under red light).

  • Dissolution: Add the degassed solvent to the vial.

  • Blanketing: Immediately flush the headspace with Argon gas before capping.

  • Storage: Use within 4 hours. If freezing, seal with Parafilm to prevent oxygen ingress.

Protocol B: QC Stability Check (HPLC)

Run this method to verify purity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the phenol).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (aromatic) and 280 nm (phenol).

  • Pass Criteria: Main peak > 95%. Any peak at RRT ~1.1-1.2 (dimer) > 2% indicates degradation.

Part 4: Decision Support Flowchart

Use this logic tree to determine if your sample is viable.

TroubleshootingTree Start Evaluate Sample Condition ColorCheck Is the solid/solution colored? Start->ColorCheck ColorType What is the color? ColorCheck->ColorType Yes Pass PROCEED (Sample Viable) ColorCheck->Pass No (White/Clear) Caution PURIFY (Recrystallize/Prep-HPLC) ColorType->Caution Pale Pink/Beige Fail DISCARD (Irreversible Damage) ColorType->Fail Deep Blue/Brown/Black Solubility Is there visible precipitate? Solubility->Caution No (Clear solution) Solubility->Fail Yes (Tarry precipitate) Caution->Solubility

Caption: Decision matrix for assessing this compound viability based on visual inspection.

References

  • Mechanistic Basis of Indole Oxidation

    • Title: Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
    • Source: ACS C
    • Relevance: Establishes the susceptibility of electron-rich indoles (like N-methyl and hydroxy-substituted)
    • URL:[Link]

  • Hydroxyindole Polymerization

    • Title: A compar
    • Source: NIH / PubMed.
    • Relevance: Details the formation of brown/black pigments (melanin-like)
    • URL:[Link]

  • Synthesis & Handling Context

    • Title: Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.[5]

    • Source: Chimica Techno Acta (2022).[5]

    • Relevance: Describes the synthesis and handling of 4- and 6-hydroxyindoles, noting the formation of "tarry side products" if temperature and oxid
    • URL:[Link][2][5][6]

  • Specific Compound Identification

    • Title: this compound (CAS 61545-41-3).
    • Source: Smolecule / PubChem.
    • Relevance: Confirms the specific identity and industrial availability of the target molecule.
    • URL:[Link] (Note: Link directs to structurally related 6-methylindole for property comparison as specific 4-ol pages are vendor-gated).

Sources

Technical Support Center: Handling 6-Methyl-1H-indol-4-ol in Bioassays

[1]

Status: Active Ticket ID: IND-SOL-06M Subject: Troubleshooting Solubility, Stability, and Precipitation Issues Assigned Specialist: Senior Application Scientist, Assay Development Group

Executive Summary

6-Methyl-1H-indol-4-ol (CAS: 3420-02-8) presents a dual challenge in biological assays: hydrophobicity-driven precipitation and oxidative instability .[1] With a calculated LogP of ~2.6–3.3 and an electron-rich hydroxyindole core, this compound is prone to "crashing out" in aqueous buffers and degrading into quinoid species, often visible as a pink or brown discoloration.

This guide provides a validated workflow to maintain compound integrity from stock preparation to final assay readout.

Module 1: Stock Solution Architecture

The Root Cause of Failure: Most solubility issues originate from improper stock management.[1] Water ingress into DMSO stocks facilitates crystal nucleation, while oxygen exposure accelerates autoxidation.[1]

Optimized Stock Protocol
ParameterSpecificationTechnical Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Hygroscopic DMSO absorbs water from air, reducing solubility power over time.[1]
Concentration 10 mM – 50 mMHigh concentrations are more stable against oxidation than dilute stocks.[1]
Storage Vessel Amber Glass Vials (Silanized)Prevents adsorption to plastic and protects from light-induced degradation.[1]
Headspace Argon or Nitrogen OverlayDisplaces oxygen to prevent formation of quinone-imine degradation products.[1]
Temperature -20°C or -80°CLow temperature slows kinetic degradation; avoid repeated freeze-thaw cycles.[1]

Critical Warning: Do not store stocks in polystyrene or polypropylene tubes for >24 hours. Indoles are lipophilic and will partition into the plastic, effectively lowering the actual concentration in your tube.

Module 2: The "Crash-Out" Phenomenon & Dilution Strategy

The Problem: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into a purely aqueous buffer (e.g., PBS pH 7.4) creates a "solubility shock."[1] The DMSO rapidly disperses, leaving the hydrophobic indole molecules to aggregate and precipitate before they can dissolve.

The Solution: Intermediate Dilution with Carriers

To prevent precipitation, you must lower the free energy barrier of solvation using an intermediate step containing a carrier (BSA) or a solubilizer (Cyclodextrin/Surfactant).

Validated Dilution Workflow

Goal: Achieve 10 µM Final Assay Concentration (0.1% DMSO).

  • Stock: 10 mM in DMSO.

  • Intermediate Step (100x -> 10x): Dilute 10 µL of Stock into 990 µL of Intermediate Buffer .

    • Intermediate Buffer Composition: PBS + 0.5% Tween-20 OR 5% HP-β-Cyclodextrin .[1]

    • Result: 100 µM compound in 1% DMSO (Solubilized by surfactant/carrier).[1]

  • Final Step (10x -> 1x): Dilute 10 µL of Intermediate into 90 µL of Assay Buffer.

    • Result: 10 µM compound, 0.1% DMSO, 0.05% Tween-20.

Visualization: Solubility Logic

SolubilityStrategycluster_0Standard (Risky) Methodcluster_1Carrier-Assisted MethodDMSO_StockDMSO Stock(Hydrophobic Cluster)BufferAqueous Buffer(High Polarity)DMSO_Stock->BufferDirect SpikePrecipitatePrecipitation(Compound Crash)Buffer->PrecipitateHydrophobicExclusionDMSO_Stock2DMSO StockIntermediateIntermediate Buffer(PBS + Tween/Cyclodextrin)DMSO_Stock2->IntermediatePredilutionMicelleMicelle/InclusionComplexIntermediate->MicelleCarrierEncapsulationFinalStable AssaySolutionMicelle->FinalDilution

Caption: Comparison of direct spiking (leading to precipitation) vs. carrier-assisted dilution (forming stable micelles).

Module 3: Chemical Stability (Oxidation Control)

The Problem: 4-Hydroxyindoles are electron-rich and function as antioxidants (radical trapping agents).[1] This means they sacrifice themselves by oxidizing into quinone-imines or dimers upon exposure to air or reactive oxygen species (ROS) in the media.[1]

Symptoms:

  • Assay buffer turns pink, brown, or black over time.

  • Loss of potency (IC50 shift).[1]

  • False positives in optical assays (the oxidation product absorbs light).[1]

Stabilization Protocol

If your assay duration exceeds 2 hours, you must supplement your buffer with an antioxidant system.[1]

AdditiveConcentrationMechanismCompatibility Note
Ascorbic Acid 100 µM – 1 mMReduces oxidized quinones back to phenols.[1]Compatible with most cell-free assays; may interfere with redox-sensitive probes.[1]
DTT / TCEP 0.5 mM – 1 mMPrevents disulfide formation and general oxidation.[1]Avoid in assays involving metal ions (e.g., Ni-NTA beads) or disulfide-dependent proteins.[1]
SOD/Catalase 10 U/mLScavenges ambient ROS in cell culture.[1]Best for long-duration cell-based assays (24h+).[1]

Module 4: Assay Interference & Troubleshooting

Issue: "I see inhibition, but it might be an artifact."

Non-Specific Binding (NSB)

Lipophilic indoles stick to plastic.[1]

  • Fix: Use Low-Binding plates (e.g., Corning NBS™).[1]

  • Fix: Include 0.1% BSA or 0.01% Triton X-100 in the buffer to "occupy" the plastic surfaces.

Optical Interference

Oxidized indole products often absorb at 400–500 nm (yellow/orange region).[1]

  • Test: Run a "Compound Only" control (Buffer + Compound, no Enzyme/Cells). Measure absorbance at the assay wavelength.[1][2]

  • Fix: If background increases over time, increase antioxidant concentration (see Module 3).

FAQ: Frequently Asked Questions

Q: Can I dissolve the compound directly in PBS if I sonicate it? A: No. Sonication creates a meta-stable suspension, not a true solution. These micro-crystals will re-aggregate during the assay, leading to erratic data and "clumpy" dose-response curves. Always use the DMSO-to-Intermediate dilution method.[1]

Q: My solution turned pink after 4 hours. Is the data valid? A: Likely no . The pink color indicates the formation of oxidation products (quinone-imines).[1] These products often have different biological activities (sometimes toxic) and optical properties compared to the parent molecule.[1] Repeat the experiment with 1 mM Ascorbic Acid in the buffer.

Q: What is the maximum DMSO concentration I can use? A:

  • Enzymatic Assays: Usually tolerant up to 5% DMSO (check enzyme specs).[1]

  • Cell-Based Assays: Keep DMSO < 0.5% (v/v).[1] Above this, DMSO permeabilizes membranes and induces cytotoxicity, confounding results.

Q: Why does the compound precipitate in cell culture media (DMEM/RPMI)? A: Serum proteins (FBS) usually help solubilize lipophilic drugs. If precipitation occurs, it is likely due to the "shock" of adding high-concentration DMSO stock directly to the media. Pre-dilute in serum-free media with vortexing before adding to the full serum-containing well.

References

  • PubChem. (n.d.).[1] Compound Summary: 6-Methyl-1H-indole.[1][3] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility/LogP relationships).

  • Cannon, J. R., et al. (2025).[1] The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Cell Death & Disease.[1][4] (Discusses the antioxidant/radical trapping nature of hydroxyindoles and their stability). [Link]1]

  • Guengerich, F. P., et al. (2000).[5] Oxidation of indole by cytochrome P450 enzymes. Biochemistry. (Mechanisms of indole oxidation to oxindoles and dimers). [Link]1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] (General protocols for solubilizing lipophilic drugs using surfactants/cyclodextrins). [Link]1]

Technical Support Center: 6-Methyl-1H-indol-4-ol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the handling and storage of 6-Methyl-1H-indol-4-ol . Due to the specific electronic properties of the 4-hydroxyindole scaffold, this compound exhibits heightened sensitivity to oxidative degradation compared to other indole derivatives.

Status: Active Severity: High (Oxidation Risk) Target Compound: this compound (and related 4-hydroxyindoles)[1]

Executive Summary: The "Pink Death" Phenomenon

Researchers often report that this compound turns from a white/off-white powder to pink, and eventually to a dark brown/black tar.[1] This is not merely a cosmetic issue; it indicates the formation of indolyl-quinones and subsequent polymerization into melanin-like aggregates.

Critical Insight: The addition of the methyl group at the C6 position increases the electron density of the benzene ring via inductive effects (+I). This makes the C4-hydroxyl group significantly more electron-rich and prone to radical attack than the unsubstituted parent molecule (4-hydroxyindole).

Mechanistic Insight: Why does it oxidize?

To prevent degradation, one must understand the enemy. The oxidation of 4-hydroxyindoles proceeds through a radical-mediated pathway, catalyzed by light and trace transition metals.[1]

Degradation Pathway Diagram

The following diagram illustrates the transformation from the active compound to the inactive, potentially toxic polymer.

OxidationPathway cluster_0 Critical Control Point Start This compound (Active / White) Radical Phenoxy Radical Intermediate Start->Radical O2 / Light / Metal Ions (-1e-, -H+) Quinone Quinone-Imine Species (Pink/Red) Radical->Quinone Oxidation (-1e-, -H+) Polymer Melanin-like Oligomers (Brown/Black) Quinone->Polymer Michael Addition / Dimerization

Figure 1: The oxidative cascade. The transition from the radical intermediate to the quinone species is often irreversible and responsible for the characteristic color change.

Storage & Handling Protocols

A. Solid State Storage (Long-Term)

The Golden Rule: Never store the main stock bottle in a standard refrigerator if it has been opened in ambient air.

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°CArrhenius equation dictates that lower T slows radical propagation rates significantly.[1]
Atmosphere Argon (Preferred) or N₂Argon is heavier than air and provides a better "blanket" over the fluffy powder than Nitrogen.
Container Amber Glass + ParafilmBlocks UV light (photon-initiated radical formation) and creates a secondary gas seal.
Desiccant Silica Gel or DrieriteMoisture can catalyze proton transfer steps in the oxidation mechanism.
B. Solution Handling (Short-Term)

Warning: 4-hydroxyindoles are notoriously unstable in solution, particularly in water or alkaline buffers.[1]

  • Solvent Choice:

    • Recommended: Anhydrous DMSO or DMAC (Degassed).

    • Avoid: Water, Methanol, or Ethanol for storage (protic solvents facilitate proton-coupled electron transfer).[1]

  • The "Aliquot" Strategy:

    • Dissolve the entire vial in anhydrous DMSO inside a glovebox or under a Schlenk line.

    • Aliquot into single-use amber vials.

    • Freeze at -80°C.

    • Never re-freeze a thawed aliquot.

Workflow Decision Tree

Use this logic flow to determine the correct handling procedure for your sample.

StorageWorkflow Start New Vial Arrives OpenAir Do you have a Glovebox? Start->OpenAir YesGlove Open inside Glovebox (Ar atmosphere) OpenAir->YesGlove Yes NoGlove Use Schlenk Line / Gas Stream Method OpenAir->NoGlove No Form Storage Form? YesGlove->Form NoGlove->Form Solid Keep Solid Form->Solid Solution Make Solution Form->Solution SolidAction Purge Headspace (Ar) Seal with Parafilm Store -20°C Solid->SolidAction SolAction Dissolve in Anhydrous DMSO Aliquot to single use Store -80°C Solution->SolAction

Figure 2: Decision matrix for processing incoming shipments of air-sensitive indoles.

Troubleshooting & FAQs

Q1: The powder has turned a faint pink. Is it ruined?

Diagnosis: This indicates surface oxidation. The bulk material may still be intact.[2] Action:

  • Dissolve a small amount in deuterated solvent (DMSO-d6).

  • Run a 1H-NMR .

  • Look for the loss of the C4-hydroxyl proton signal (usually broad singlet >9 ppm) or the appearance of new peaks in the aromatic region (6.0–7.5 ppm) corresponding to quinone dimers.

  • Verdict: If purity is >95%, use immediately. If <90%, repurify or discard.[1] Note: Oxidation products can be more toxic than the parent compound [1].

Q2: Can I use antioxidants to stabilize my assay buffer?

Answer: Yes. If you must use the compound in an aqueous buffer (e.g., for cell culture), add an antioxidant immediately upon dilution.

  • Ascorbic Acid (Vitamin C): 100 µM - 1 mM.[1]

  • Sodium Metabisulfite: Effective, but can react with electrophiles.[1]

  • DTT/TCEP: Good for preventing disulfide formation, but also helps scavenge free radicals.[1]

  • Protocol: Add the antioxidant to the buffer before spiking in the this compound.[1]

Q3: How do I weigh out small amounts without a glovebox?

The "Argon Funnel" Technique:

  • Place your balance inside a deep container (like a plastic bin) turned on its side, or use a dedicated balance shield.

  • Flow Argon gently into the weighing chamber to create a localized inert atmosphere.

  • Flush the source vial with Argon immediately before and after opening.

  • Work fast. The "pink" reaction can trigger within minutes in humid air.

Q4: Why is my DMSO stock frozen at -20°C?

Answer: DMSO has a freezing point of 19°C. It will freeze in the fridge or freezer. Risk: Repeated freeze-thaw cycles create "micro-cavities" of gas exchange and can precipitate the compound. Solution: Use single-use aliquots . Thaw once, use, and discard the rest. Do not re-freeze.

References

    • Cited for: Toxicity of oxidation products and DMSO solubility/storage limits.[3]

  • Cited for: Standard operating procedures for inert gas handling and syringe transfer.
  • National Institutes of Health (NIH) / PubMed. (1980). Purification and characterization of hydroxyindole oxidase. Retrieved January 30, 2026, from [Link][1]

    • Cited for: Enzymatic and mechanistic pathways of hydroxyindole oxid
  • Cited for: Comparative stability data of 4-hydroxyindole deriv

Sources

Technical Support Center: Stabilizing 6-Methyl-1H-indol-4-ol in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Methyl-1H-indol-4-ol. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges of handling this electron-rich indole derivative under acidic conditions. Our goal is to equip you with the knowledge to prevent degradation, ensure the integrity of your experiments, and accelerate your research and development efforts.

Section 1: Understanding the Instability of this compound in Acidic Conditions (FAQs)

This section addresses the fundamental reasons for the compound's instability and the observable signs of degradation.

Q1: Why is this compound particularly unstable in acidic media?

A1: The instability of this compound in acidic conditions stems from the inherent electronic properties of the indole ring, which are amplified by its substituents. The indole nucleus is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons contributes to the π-system, making the ring highly susceptible to electrophilic attack.

In the presence of acid, the C3 position of the indole ring is the most nucleophilic and is readily protonated. This protonation disrupts the aromaticity of the pyrrole ring and generates a highly reactive indoleninium cation intermediate.

The presence of the methyl group at the C6 position and the hydroxyl group at the C4 position further exacerbates this instability. Both are electron-donating groups, which increase the electron density of the indole ring system, making it even more nucleophilic and thus more reactive towards protonation.

Once the indoleninium cation is formed, it can be attacked by a neutral, unprotonated indole molecule, initiating a chain reaction that leads to dimerization and polymerization. This process is often referred to as acid-catalyzed self-destruction of indoles.

Q2: What are the primary degradation products of this compound in acid?

A2: The predominant degradation products under acidic conditions are dimers and higher-order oligomers or polymers. These are formed through the electrophilic attack of the protonated indoleninium cation on a neutral indole molecule. The resulting dimeric structures are often complex and can be further reactive, leading to the formation of insoluble polymeric materials. While oxidative degradation pathways for indoles are known, leading to products like oxindoles and isatins, these are less characteristic of purely acidic, non-oxidizing conditions.[1] For this compound, the primary concern in an acidic environment is polymerization.

Q3: What are the visual indicators of degradation?

A3: The degradation of this compound in acidic solutions is often accompanied by distinct visual changes. These include:

  • Color Change: A rapid or gradual change in the color of the solution, often to pink, red, purple, or dark brown, is a hallmark of indole degradation and polymerization.

  • Precipitation: As dimerization and polymerization proceed, the resulting larger molecules may become insoluble in the reaction solvent, leading to the formation of a precipitate or a tar-like substance.

Any observable color change or precipitation in an acidic solution containing this compound should be considered a strong indicator of degradation.

Section 2: Proactive Prevention: N-Protection Strategies

Given the inherent reactivity of the indole nitrogen and the pyrrole ring, the most robust strategy to prevent degradation in acidic media is the protection of the indole nitrogen.

Q4: What is the most effective way to prevent the degradation of this compound in acidic conditions?

A4: The most effective method is to protect the nitrogen of the indole ring. N-protection serves two primary purposes:

  • Reduces Electron Density: By attaching an electron-withdrawing group to the indole nitrogen, the overall electron density of the ring system is reduced. This makes the C3 position less nucleophilic and therefore less susceptible to protonation.

  • Steric Hindrance: The protecting group can sterically hinder the approach of protons and other electrophiles to the indole ring.

The choice of protecting group is critical and depends on the specific acidic conditions you will be using and the subsequent deprotection strategy.

Q5: Which N-protecting groups are suitable for providing stability in acidic conditions?

A5: The ideal protecting group for use in acidic conditions should be stable to acid but readily cleavable under orthogonal conditions (e.g., basic, reductive, or fluoride-mediated). Below is a comparison of three suitable protecting groups.

Protecting GroupAbbreviationStability in AcidCleavage ConditionsConsiderations
tert-ButoxycarbonylBocModerateStrong Acid (e.g., TFA)Not suitable for strongly acidic reaction conditions, but useful if subsequent cleavage with a stronger acid is planned.[2][3]
2-(Trimethylsilyl)ethoxymethylSEMGoodFluoride source (e.g., TBAF) or strong Lewis acidsOffers good stability in many acidic conditions and can be removed under non-acidic conditions.[4]
2,2,2-TrichloroethoxycarbonylTrocExcellentReductive conditions (e.g., Zn/acetic acid)Highly stable to both acid and base, making it an excellent choice for reactions in strongly acidic media.[5][6]
Q6: Can you provide a step-by-step protocol for N-Boc protection of this compound?

A6: Protocol for N-Boc Protection

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Addition of Reagents: Add DMAP (0.1 equivalents) and (Boc)₂O (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure N-Boc-6-Methyl-1H-indol-4-ol.

Q7: Can you provide a step-by-step protocol for N-SEM protection of this compound?

A7: Protocol for N-SEM Protection

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend NaH (1.2 equivalents) in anhydrous DMF or THF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Addition of SEM-Cl: Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-SEM-6-Methyl-1H-indol-4-ol.[4]

Q8: Can you provide a step-by-step protocol for N-Troc protection of this compound?

A8: Protocol for N-Troc Protection

Materials:

  • This compound

  • 2,2,2-Trichloroethyl chloroformate (Troc-Cl)

  • Pyridine or a non-nucleophilic base like triethylamine (Et₃N)

  • Anhydrous solvent (e.g., DCM or THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask.

  • Addition of Base: Add pyridine or Et₃N (1.5 equivalents).

  • Addition of Troc-Cl: Cool the mixture to 0 °C and add Troc-Cl (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

  • Work-up:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Troc-6-Methyl-1H-indol-4-ol.[5]

Section 3: Troubleshooting N-Protection Reactions

Q9: My N-protection reaction is not going to completion. What should I do?

A9: Incomplete N-protection reactions can be frustrating. Here are several troubleshooting steps:

  • Check Reagent Quality: Ensure that your protecting group reagent (e.g., (Boc)₂O, SEM-Cl, Troc-Cl) is not old or decomposed. For reactions involving a strong base like NaH, ensure it is fresh and has not been passivated by atmospheric moisture.

  • Solvent Purity: Use anhydrous solvents, as water can quench the base (in the case of NaH) or react with the protecting group reagent.

  • Base Strength and Equivalents: For Boc and Troc protection, ensure you are using a sufficient excess of the base. For SEM protection with NaH, incomplete deprotonation of the indole nitrogen will lead to an incomplete reaction. Consider using a stronger base or increasing the equivalents of NaH.

  • Reaction Temperature and Time: Some hindered or less reactive indoles may require elevated temperatures or longer reaction times. Try gently heating the reaction mixture (e.g., to 40 °C) and monitor by TLC.

  • Activation: For Boc protection, the addition of a catalytic amount of DMAP is often crucial for activating the (Boc)₂O.

Q10: I'm observing multiple products in my protection reaction. What are the likely side reactions?

A10: The presence of multiple products can arise from a few common side reactions:

  • O-Alkylation/Acylation: The 4-hydroxyl group on your indole is also nucleophilic and can react with the protecting group reagent, especially under basic conditions. This will lead to the formation of an O-protected or a di-protected product. To favor N-protection, you can try using a stronger, non-nucleophilic base to selectively deprotonate the indole nitrogen over the hydroxyl group, or you may need to protect the hydroxyl group first.

  • C-Alkylation/Acylation: While less common for N-protection reactions, some reaction conditions might lead to reaction at the C3 position if the nitrogen is not sufficiently reactive.

  • Degradation of Starting Material: If the reaction conditions are too harsh (e.g., too high temperature or too strong a base), your starting material may begin to degrade.

Section 4: Monitoring Degradation and Reaction Progress

Q11: How can I quantitatively monitor the stability of my compound in an acidic medium?

A11: Protocol for Stability Study using HPLC

This protocol allows for the quantitative assessment of the degradation of this compound over time.

Materials:

  • This compound

  • Acidic buffer of desired pH (e.g., citrate or phosphate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA) (for mobile phase)

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Initiate Degradation: Add a small aliquot of the stock solution to the acidic buffer at a constant temperature (e.g., 25 °C or 37 °C) to achieve a final concentration suitable for HPLC analysis.

  • Time-Point Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately quench the degradation by diluting the aliquot in the HPLC mobile phase or a neutral buffer.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a suitable mobile phase gradient (e.g., a gradient of water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.[7]

  • Quantification: Monitor the peak area of the this compound peak at each time point.

  • Data Analysis: Plot the concentration or peak area of the parent compound versus time. From this plot, you can determine the degradation kinetics and the half-life (t₁/₂) of the compound under those specific acidic conditions.

Q12: How do I use Thin-Layer Chromatography (TLC) to monitor my protection reaction?

A12: Step-by-Step Guide to Monitoring by TLC

TLC is a quick and effective way to monitor the progress of your N-protection reaction.

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the baseline). Mark three lanes on this line: 'S' for starting material, 'C' for co-spot, and 'R' for the reaction mixture.

  • Spot the Plate:

    • In the 'S' lane, spot a dilute solution of your starting this compound.

    • In the 'R' lane, use a capillary tube to take a small aliquot from your reaction mixture and spot it.

    • In the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below your baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use a staining agent (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots.

  • Interpret the Results:

    • The starting material spot in the 'S' lane serves as a reference.

    • As the reaction progresses, the starting material spot in the 'R' lane should diminish in intensity, and a new spot (the N-protected product) should appear. The protected product will be less polar and thus have a higher Rf value (travel further up the plate) than the starting material.

    • The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.

Q13: What can NMR spectroscopy tell me about the degradation products?

A13: ¹H NMR spectroscopy is a powerful tool for identifying the products of acid-catalyzed degradation. In the case of dimerization, you would expect to see a more complex spectrum compared to the starting material, with a new set of aromatic and aliphatic signals. Key indicators of dimerization include:

  • Loss of the N-H Proton Signal: If the starting material's N-H proton was visible, it will be absent in the N-protected product and may be broadened or shifted in the dimer.

  • Appearance of New Aliphatic Protons: The formation of a new C-C bond between the two indole units will result in new aliphatic proton signals, often in the 3-5 ppm region.

  • Complex Aromatic Region: The aromatic region of the spectrum will become more complex due to the presence of two non-equivalent indole moieties in the dimer.

Section 5: Deprotection Protocols

Q14: How do I remove the Boc group?

A14: Protocol for N-Boc Deprotection

The Boc group is typically removed under strong acidic conditions.

Materials:

  • N-Boc protected indole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolution: Dissolve the N-Boc protected indole in DCM.

  • Addition of TFA: Add TFA (typically 20-50% v/v in DCM) to the solution.

  • Reaction: Stir the reaction at room temperature. Monitor the deprotection by TLC until the starting material is consumed (usually within 1-2 hours).

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected indole.[8]

Q15: How do I remove the SEM group?

A15: Protocol for N-SEM Deprotection

The SEM group is cleaved using a fluoride source.

Materials:

  • N-SEM protected indole

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous THF

Procedure:

  • Dissolution: Dissolve the N-SEM protected indole in anhydrous THF.

  • Addition of TBAF: Add TBAF solution (2-3 equivalents).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[9]

Q16: How do I remove the Troc group?

A16: Protocol for N-Troc Deprotection

The Troc group is removed under reductive conditions.

Materials:

  • N-Troc protected indole

  • Zinc dust (activated)

  • Acetic acid

  • Methanol or THF

Procedure:

  • Suspension: Suspend the N-Troc protected indole and an excess of activated zinc dust in a mixture of acetic acid and methanol or THF.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is often exothermic. Monitor the progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the zinc.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize the acetic acid.

    • Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the deprotected indole.[10]

Section 6: Visual Guides

Diagram 1: Acid-Catalyzed Degradation of this compound

degradation_pathway indole This compound indoleninium Indoleninium Cation (Reactive Intermediate) indole->indoleninium  Protonation at C3 dimer Dimer indole->dimer proton H+ proton->indole indoleninium->dimer  Nucleophilic attack by  another indole molecule polymer Polymer (Insoluble) dimer->polymer  Further reaction

Caption: Acid-catalyzed degradation pathway of this compound.

Diagram 2: General Workflow for Protection and Use of this compound in Acidic Conditions

workflow cluster_protection Protection Phase cluster_reaction Reaction Phase cluster_deprotection Deprotection Phase start This compound protect N-Protection (e.g., Boc, SEM, Troc) start->protect protected_indole N-Protected Indole (Stable in Acid) protect->protected_indole acidic_reaction Reaction in Acidic Conditions protected_indole->acidic_reaction protected_product N-Protected Product acidic_reaction->protected_product deprotect Deprotection (TFA, TBAF, or Zn/AcOH) protected_product->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for handling this compound in acidic reactions.

References

  • [Referenced article on N-Boc protection]
  • [Referenced article on mild deprotection of N-Boc]
  • [Referenced protocol for Boc resin cleavage]
  • [Referenced article on Troc protecting group]
  • [Referenced article on indole protection]
  • [Referenced article on oxid
  • [Referenced article on experimental procedures for peptide synthesis]
  • [Referenced article on protecting groups]
  • [Referenced article on indole N-Boc deprotection]
  • [Referenced discussion on indole NH protection]
  • [Referenced article on deprotection of indoles under microwave conditions]
  • [Referenced article on N-SEM protection of indoles]
  • [Referenced troubleshooting guide for indole synthesis]
  • [Referenced article on deprotection of N-Boc compounds]
  • [Referenced article on cleavage of N-Troc protected compounds]
  • [Referenced article on biodegrad
  • [Referenced article on HPLC determin
  • [Referenced article on HPLC quantific
  • [Referenced article on selective removal of N-Boc group]
  • [Referenced article on skeletal editing of indoles]
  • [Referenced article on SEM protecting group for indoles]
  • [Referenced article on indole alkaloids
  • [Referenced article on synthesis of indoles]
  • [Referenced article on cleavage of N-Troc-protected hydrazines]
  • [Referenced article on anaerobic hydroxyproline degrad
  • [Referenced article on HPLC analysis of indoline degrad
  • [Referenced article on N-Boc deprotection using a deep eutectic solvent]
  • [Referenced article on regioselective protection of indazoles]
  • [Referenced article on indole alkaloids
  • [Referenced article on Boc-protected amino groups]
  • [Referenced article on regioselective protection
  • [Referenced article on HPLC separation of indole deriv
  • [Referenced applic
  • [Referenced article on forced degrad
  • [Referenced article on NMR studies of indole]
  • [Referenced video on NMR spectral analysis of indole deriv
  • [Referenced article on Boc deprotection with TFA]
  • [Referenced article on Troc protecting group]
  • [Referenced article on HPLC analysis of indole degrad
  • [Referenced article on mild deprotection of N-Boc group]
  • [Referenced article on NMR spectra of indole deriv
  • [Referenced article on selective removal of Boc group
  • [Referenced article on solvent-free N-Boc protection]

Sources

Technical Support Center: Managing the Air and Light Sensitivity of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-1H-indol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the inherent air and light sensitivity of this compound. By understanding the underlying chemical principles and adopting proven handling protocols, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Challenge: The Instability of 4-Hydroxyindoles

This compound belongs to the 4-hydroxyindole family, a class of compounds known for their valuable biological activities. However, the very features that make them biologically interesting—the electron-rich indole ring and the phenolic hydroxyl group—also render them susceptible to degradation.[1][2] Exposure to atmospheric oxygen and ambient light can trigger oxidative and photochemical reactions, leading to the formation of colored impurities and a loss of the desired compound.[3] This guide provides a comprehensive framework for mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify the degradation of this compound?

A1: A common sign of degradation for indole compounds, particularly those with hydroxyl groups, is a change in color.[3] Pure this compound should be a white to off-white or pale yellow solid.[4] Upon exposure to air and light, you may observe the development of a pink, red, or brownish hue. This color change is indicative of the formation of oxidized, often polymeric, species. Any significant deviation from the initial appearance should be considered a sign of potential degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are oxidation and photodegradation.

  • Oxidation: The 4-hydroxyindole scaffold is susceptible to oxidation, which can be initiated by atmospheric oxygen. The reaction is often catalyzed by trace metal impurities and can lead to the formation of quinone-like structures and other complex colored compounds.[5]

  • Photodegradation: Indole derivatives can absorb UV light, leading to the formation of excited states that are more reactive.[6] This can result in a variety of photochemical reactions, including dimerization, polymerization, and ring-opening reactions, further contributing to the degradation of the compound.

Q3: What are the ideal storage conditions for solid this compound?

A3: To maximize the shelf-life of solid this compound, it is crucial to minimize its exposure to air and light. The following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[5]
Light Amber vial or container wrapped in foilProtects the compound from photodegradation.[7]
Container Tightly sealed, airtight containerPrevents the ingress of air and moisture.[8]

Q4: How should I prepare and store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid material. Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, the following precautions should be taken:

  • Solvent Selection: Use high-purity, degassed solvents. Solvents should be sparged with an inert gas (argon or nitrogen) for at least 30 minutes prior to use to remove dissolved oxygen.

  • Antioxidants: Consider the addition of an antioxidant to the solvent before dissolving the compound. Common choices include:

    • Ascorbic Acid: A water-soluble antioxidant. A stock solution can be prepared and added to aqueous buffers.

    • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvents.[9] A typical concentration is 0.01-0.1% (w/v).

  • Storage: Store solutions at -20°C or -80°C in airtight containers, protected from light. The headspace of the container should be flushed with an inert gas before sealing.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Discoloration of solid compound (pink, red, or brown) Exposure to air and/or light during storage or handling.1. Review storage conditions. Ensure the container is airtight and protected from light. 2. Handle the solid material under an inert atmosphere (glove box or glove bag) when weighing and transferring. 3. If the discoloration is significant, consider purifying a small sample and re-evaluating its purity before use.
Rapid color change upon dissolution 1. Dissolved oxygen in the solvent. 2. Contaminated solvent (e.g., with metal ions).1. Ensure the solvent is thoroughly degassed before use. 2. Use high-purity solvents. 3. Add an appropriate antioxidant to the solvent before dissolving the compound.
Inconsistent experimental results Degradation of the compound in solution during the experiment.1. Prepare solutions fresh immediately before use. 2. Protect the reaction mixture from light by wrapping the flask in aluminum foil. 3. If the experiment is lengthy, consider running it under an inert atmosphere.
Appearance of new, unknown peaks in HPLC analysis Degradation of the compound.1. Compare the chromatogram to that of a freshly prepared standard. 2. If new peaks are present, this indicates degradation. Follow the recommendations for solution preparation and handling to minimize this.

Experimental Protocols

Protocol 1: Handling and Weighing of Solid this compound

This protocol describes the procedure for weighing and preparing a stock solution of this compound using standard laboratory equipment with precautions to minimize exposure to air and light.

Materials:

  • This compound solid

  • Amber vial

  • Spatula

  • Analytical balance

  • Degassed solvent (e.g., DMSO, ethanol)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Septum

  • Syringes and needles

Procedure:

  • Place the sealed container of this compound and all necessary labware (vials, spatula, etc.) in a desiccator to equilibrate to room temperature to prevent condensation upon opening.

  • Briefly flush the weighing vessel (e.g., an amber vial with a septum cap) with a gentle stream of inert gas.

  • Quickly transfer the desired amount of the solid to the vial and seal it immediately.

  • To prepare a stock solution, pierce the septum with a needle connected to an inert gas line to create a positive pressure.

  • Using a separate syringe, add the desired volume of degassed solvent to the vial.

  • Gently swirl the vial to dissolve the solid.

  • Store the stock solution under an inert atmosphere, protected from light, and at an appropriate low temperature (-20°C or -80°C).

Protocol 2: Monitoring Degradation by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Ethyl Acetate/Hexane mixture)

  • UV lamp (254 nm)

  • Vanillin or Ehrlich's reagent stain

Procedure:

  • Prepare a fresh solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Spot the freshly prepared solution on the TLC plate.

  • Spot a solution of the compound that is suspected to be degraded on the same plate.

  • Develop the TLC plate in the chosen mobile phase.

  • Visualize the plate under a UV lamp. The indole ring is UV active.

  • For further visualization, spray the plate with a vanillin solution or Ehrlich's reagent and gently heat. Indole derivatives typically form colored spots with these reagents.

  • Degradation will be indicated by the appearance of new spots, often with different Rf values and colors, or streaking from the baseline.

Visualizations

Logical Workflow for Handling this compound

Caption: Workflow for handling solid and solutions of this compound.

Degradation Pathway Overview

Degradation_Pathway Compound This compound (Stable) Oxidation Oxidation (O2, Metal Ions) Compound->Oxidation Photodegradation Photodegradation (UV Light) Compound->Photodegradation Degraded Degradation Products (Colored Impurities, Dimers, Polymers) Oxidation->Degraded Photodegradation->Degraded

Caption: Primary degradation pathways for this compound.

References

  • ARTC. (2023, April 6). Properties and Uses of 6-Methyl-1H-indol-4-yl Acetate (C11H11NO2).
  • Chemsrc. (2025, August 22). 6-Methyl-1H-indole.
  • Chem-Impex. (n.d.). 4-Hydroxyindole.
  • PubChem. (n.d.). Indole.
  • ECHEMI. (n.d.). 1H-Indol-4-ol SDS, 2380-94-1 Safety Data Sheets.
  • MedChemExpress. (n.d.). 4-Hydroxyindole.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds.
  • PubChem. (n.d.). 1H-Indole, 6-methyl-.
  • National Institutes of Health. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • ResearchGate. (2025, August 6). Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions.
  • Patsnap. (n.d.). 4-hydroxyindole preparation method suitable for industrial production.
  • Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9).
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • ChemicalBook. (2025, July 24). 1-Methyl-1H-indol-4-ol.
  • National Institutes of Health. (n.d.). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole.
  • ChemicalBook. (n.d.). 4-Hydroxyindole.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemical Journal of Chinese Universities. (1988). A New Synthesis of 4-Hydroxyindole.
  • PubChem. (n.d.). 4-Methylindole.
  • MDPI. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study.
  • MAPS. (n.d.). Analytical methods for psychoactive N,N-dialkylated tryptamines.
  • PubChem. (n.d.). 1H-indol-4-ol.

Sources

Validation & Comparative

Part 1: Foundational Efficacy—Biochemical Potency and Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Efficacy of Novel Kinase Inhibitors: A Comparative Framework Using 6-Methyl-1H-indol-4-ol as a Case Study

Introduction

The landscape of targeted therapy is continually evolving, with kinase inhibitors representing a cornerstone of modern oncology and immunology. The relentless pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles is paramount. This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, using the hypothetical molecule this compound as our primary example.

Given the current lack of public-domain data on this compound, we will establish a rigorous, scientifically-grounded workflow to characterize its potential efficacy. This will be achieved by comparing it against a well-established, FDA-approved inhibitor. For this purpose, we will use Crizotinib , a potent inhibitor of the c-MET receptor tyrosine kinase, as our benchmark. c-MET is a validated therapeutic target implicated in the progression of various cancers, including non-small cell lung cancer.

This guide is designed for researchers, drug discovery scientists, and pharmacologists, providing not only step-by-step protocols but also the underlying scientific rationale for each experimental choice. Our objective is to create a self-validating system of inquiry that ensures the data generated is robust, reproducible, and translatable.

The first step in characterizing any novel inhibitor is to determine its direct inhibitory activity against the purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Experimental Choice: The ADP-Glo™ Kinase Assay

To measure kinase activity, we will employ the ADP-Glo™ Kinase Assay from Promega. This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. Its high sensitivity and broad dynamic range make it an industry standard for primary screening and potency determination. The assay is a two-step process, which minimizes interference from ATP in the initial reaction, thereby increasing data quality.

Workflow for Biochemical IC50 Determination

The following diagram illustrates the experimental workflow for determining the biochemical IC50 of our compounds against the c-MET kinase.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection reagents 1. Prepare Reagents: - c-MET Enzyme - Substrate (Poly-Glu,Tyr) - ATP - Test Compounds (Serial Dilution) plate 2. Plate Compounds: - Add serially diluted compounds (this compound & Crizotinib) to a 384-well plate. reagents->plate initiate 3. Initiate Reaction: - Add kinase, substrate, and ATP mixture to each well. plate->initiate incubate 4. Incubate: - Allow reaction to proceed at room temp for 60 minutes. initiate->incubate adpglo 5. Terminate & Deplete ATP: - Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. incubate->adpglo detect 6. Convert ADP to ATP & Detect: - Add Kinase Detection Reagent. - Luciferase uses newly synthesized ATP to produce light. adpglo->detect read 7. Read Plate: - Measure luminescence on a plate reader. detect->read

Caption: Workflow for c-MET Biochemical IC50 Determination.

Step-by-Step Protocol: c-MET Biochemical IC50 Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both this compound and Crizotinib in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Stamping: Transfer 50 nL of each compound dilution into a 384-well, low-volume assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells without enzyme as a "full inhibition" control (0% activity).

  • Kinase Reaction: Prepare a master mix containing kinase buffer, 10 µM ATP, the appropriate substrate for c-MET (e.g., Poly(Glu, Tyr) 4:1), and purified recombinant c-MET enzyme. Dispense 5 µL of this mix into each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the unused ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

  • Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a suitable plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Biochemical Data

The table below presents real-world data for Crizotinib and hypothetical, yet plausible, data for our investigational compound against the c-MET kinase.

CompoundTarget KinaseAssay TypeIC50 (nM)Source
Crizotinib c-METBiochemical4
This compound c-METBiochemical25(Hypothetical Data)

Part 2: Cellular Potency and Target Validation

While a biochemical assay confirms direct enzyme inhibition, it does not reflect the complex environment of a living cell. Factors such as cell membrane permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and efflux pump activity can significantly impact a compound's efficacy. Therefore, the next critical step is to assess the compound's ability to inhibit the kinase within a cellular context.

Experimental Choice: Phospho-c-MET Western Blot

To confirm that our compound is engaging and inhibiting c-MET within the cell, we will measure the phosphorylation status of c-MET. An active c-MET kinase autophosphorylates specific tyrosine residues (e.g., Y1234/1235). A successful inhibitor should reduce this phosphorylation. Western blotting is a robust and specific method for this purpose.

Signaling Pathway: HGF/c-MET Activation

The diagram below shows the simplified activation pathway for c-MET, which is the process we aim to inhibit.

HGF HGF (Ligand) cMET_inactive c-MET Receptor (Inactive Monomer) HGF->cMET_inactive Binds cMET_dimer Dimerized c-MET cMET_inactive->cMET_dimer Dimerization cMET_active Phosphorylated c-MET (p-Y1234/1235) cMET_dimer->cMET_active Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMET_active->Downstream Inhibitor Crizotinib or This compound Inhibitor->cMET_active Inhibits

Caption: Simplified HGF/c-MET Signaling Pathway and Inhibition.

Step-by-Step Protocol: Phospho-c-MET Western Blot
  • Cell Culture: Culture a c-MET dependent cell line (e.g., MKN-45 gastric cancer cells) to ~80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Treat the cells with a dose-response of this compound and Crizotinib for 2 hours. Include a DMSO vehicle control.

  • Ligand Stimulation: Stimulate the cells with hepatocyte growth factor (HGF), the natural ligand for c-MET, for 15 minutes to induce robust c-MET phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-c-MET (Y1234/1235).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total c-MET and a loading control like GAPDH.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the cellular IC50.

Part 3: Assessing Selectivity—The Kinome Scan

An ideal kinase inhibitor is highly selective for its intended target. Off-target inhibition can lead to unforeseen toxicities and side effects. A kinome-wide selectivity screen is the gold standard for profiling an inhibitor's specificity.

Experimental Choice: The KinomeScan™ Assay

We will use the KinomeScan™ platform (DiscoverX), which employs a binding assay to quantify the interaction of a test compound against a large panel of human kinases (typically >400). The output is a quantitative measure of how strongly the compound binds to each kinase, allowing for a comprehensive selectivity profile.

Comparative Selectivity Data

The results are often visualized as a "tree spot" diagram, but for direct comparison, a table summarizing key off-target hits (defined as >90% inhibition at a given concentration) is highly effective.

CompoundScreening ConcentrationIntended TargetPotent Off-Target Hits (>90% Inhibition)Interpretation
Crizotinib 1 µMc-METALK, ROS1Known polypharmacology; Crizotinib is also an approved ALK and ROS1 inhibitor.
This compound 1 µMc-METAXL, MER(Hypothetical Data) Suggests potential activity against the TAM family of kinases, which could be synergistic or a source of off-target effects.

Conclusion and Future Directions

This guide outlines a foundational, multi-tiered strategy for the preclinical evaluation of a novel kinase inhibitor, using this compound as a working example against the established drug Crizotinib.

Our hypothetical results indicate that this compound is a potent biochemical inhibitor of c-MET, albeit weaker than Crizotinib. Critically, it demonstrates on-target activity in a cellular context by reducing c-MET autophosphorylation. The selectivity screen reveals a distinct off-target profile compared to Crizotinib, suggesting potential inhibition of the TAM kinase family.

This comparative framework provides a robust starting point. The next logical steps in a real-world drug discovery program would include:

  • Cellular Proliferation Assays: Measuring the effect of the compound on the growth of c-MET-dependent cancer cell lines (e.g., via MTT or CellTiter-Glo® assays).

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer (e.g., xenografts) to assess its anti-tumor activity and tolerability.

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By systematically applying these validated methodologies, researchers can build a comprehensive data package to support the advancement of promising new chemical entities from the bench toward clinical application.

References

  • Zou, H. Y., Li, Q., Lee, J. H., Arango, M. E., McDonnell, S. R., Yamazaki, S., ... & Cui, J. J. (2007). An orally available small-molecule inhibitor of c-Met, PF-2341066, selectively inhibits c-Met-dependent growth. Cancer research, 67(9), 4408–4417. [Link]

  • Ou, S. H. I. (2011). Crizotinib: a novel and first-in-class dual ALK and c-MET inhibitor. Journal of Hematology & Oncology, 4(1), 1-4. [Link]

In Vivo Validation of 6-Methyl-1H-indol-4-ol: A Comparative Guide for CNS and Metabolic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1H-indol-4-ol represents a privileged but under-utilized scaffold in medicinal chemistry. Structurally positioned between the neurotransmitter serotonin (5-hydroxyindole) and the pharmaceutical beta-blocker/5-HT1A antagonist Pindolol (a 4-hydroxyindole derivative), this compound offers unique opportunities for CNS drug discovery.

This guide outlines the in vivo validation framework for this compound. Unlike standard protocols, this framework addresses the specific liability of the indole core—metabolic oxidation —and validates the hypothesis that C6-methylation enhances metabolic stability and blood-brain barrier (BBB) penetration compared to unsubstituted 4-hydroxyindoles.

Part 1: Strategic Rationale & Mechanistic Grounding

The "Indole-4-ol" Advantage

Most endogenous indoleamines (like Serotonin and Melatonin) are substituted at the 5-position . However, the 4-position substitution (characteristic of Psilocin and Pindolol) creates a distinct intramolecular hydrogen bond with the indole NH, significantly altering pKa and membrane permeability.[1]

Why Validate this compound?

  • Metabolic Blockade: Indoles are frequently metabolized via hydroxylation at the C5, C6, or C7 positions by Cytochrome P450 enzymes.[1] Methylation at C6 blocks a primary site of oxidative metabolism, potentially extending half-life (

    
    ) compared to the parent 4-hydroxyindole.
    
  • Receptor Selectivity: The 4-hydroxy moiety is a critical pharmacophore for 5-HT

    
     and 
    
    
    
    -adrenergic receptors. The 6-methyl group adds lipophilic bulk that may enhance selectivity for hydrophobic pockets in these GPCRs.
Comparative Landscape

To validate performance objectively, this compound must be benchmarked against:

ComparatorRoleRationale for Comparison
Pindolol Clinical StandardValidated 4-hydroxyindole drug; benchmarks receptor affinity and CNS efficacy.
4-Hydroxyindole Parent ScaffoldControls for the specific effect of the 6-methyl group on PK/PD.
Serotonin (5-HT) Endogenous LigandBaseline for receptor selectivity (off-target effects).

Part 2: Experimental Protocols & Validation Workflows

Phase I: Pharmacokinetics & BBB Penetration (The "Gatekeeper" Assay)

Before efficacy testing, you must prove the molecule reaches the target.[1] 4-hydroxyindoles are often zwitterionic; the 6-methyl group should theoretically improve lipophilicity (


).

Protocol: Cassette Dosing PK Study

  • Subject: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing: IV (1 mg/kg) vs. PO (5 mg/kg).[1]

  • Sampling: Plasma and Brain homogenate at 0.25, 0.5, 1, 4, and 8 hours.[1]

  • Analysis: LC-MS/MS quantification.

Success Criteria:

  • Brain/Plasma Ratio (

    
    ): 
    
    
    
    (indicates sufficient CNS penetration).[1]
  • Bioavailability (

    
    ): 
    
    
    
    (superior to unsubstituted 4-hydroxyindole).
Phase II: Safety & Toxicology (The Indole Liability)

Indoles can form reactive electrophilic intermediates (e.g., imine methides) leading to hepatotoxicity.[1]

Protocol: 7-Day Repeat-Dose Toxicity

  • Dose Groups: Vehicle, Low (10 mg/kg), High (100 mg/kg).[1]

  • Readout: Serum ALT/AST levels and Glutathione (GSH) adduct search in liver microsomes.

  • Critical Check: If GSH adducts are found at the C7 position (since C6 is blocked), the scaffold may require further modification.

Phase III: Efficacy Models (CNS Activity)

Assuming the target is 5-HT


 modulation (typical for this scaffold), use the Hypothermia Induced Response  model, which is highly sensitive to 5-HT

agonists.[1]

Step-by-Step Protocol:

  • Baseline: Measure rectal temperature of mice (

    
    ).
    
  • Pre-treatment: Administer this compound (IP, varying doses) or Vehicle.

  • Challenge: Administer 8-OH-DPAT (standard 5-HT

    
     agonist) at 1 mg/kg.
    
  • Measurement: Record temperature every 15 min for 2 hours.

  • Interpretation:

    • Agonist Activity: Compound causes hypothermia alone.

    • Antagonist Activity: Compound blocks 8-OH-DPAT induced hypothermia (Like Pindolol).

Part 3: Visualization of Logic & Workflows

Diagram 1: Metabolic Rationale for 6-Methylation

This diagram illustrates why the 6-methyl group is chemically strategic for preventing metabolic degradation.

MetabolicStability Parent 4-Hydroxyindole (Scaffold) CYP Cytochrome P450 (Metabolism) Parent->CYP Oxidation Metabolite 6-Hydroxy-Metabolite (Inactive/Toxic) CYP->Metabolite Hydroxylation at C6 Target This compound (Test Compound) Target->CYP Resists Oxidation Stable Metabolically Stable (Extended Half-life) Target->Stable C6 Blocked by Methyl

Caption: The 6-methyl substitution sterically and electronically blocks the primary site of CYP450-mediated hydroxylation, enhancing in vivo stability.[1]

Diagram 2: In Vivo Validation Workflow

A decision tree for moving from synthesis to confirmed biological activity.

ValidationWorkflow Start Compound Synthesis: This compound PK_Screen Step 1: PK & BBB Screen (Cassette Dosing) Start->PK_Screen Decision_PK Brain:Plasma > 0.3? PK_Screen->Decision_PK Tox_Screen Step 2: Hepatotoxicity Check (GSH Adducts/ALT) Decision_PK->Tox_Screen Yes Fail_PK Reformulate / Prodrug Decision_PK->Fail_PK No Decision_Tox Clean Liver Profile? Tox_Screen->Decision_Tox Efficacy Step 3: CNS Efficacy (8-OH-DPAT Challenge) Decision_Tox->Efficacy Yes Fail_Tox Reject Scaffold Decision_Tox->Fail_Tox No Success Lead Candidate Validated Efficacy->Success

Caption: Sequential validation pipeline ensuring only metabolically stable and non-toxic candidates proceed to efficacy testing.

Part 4: Data Presentation & Comparison

When publishing your results, structure your data against the standard Pindolol to demonstrate superiority or non-inferiority.

Table 1: Comparative Pharmacokinetic Profile (Hypothetical Target Values)
Parameter4-Hydroxyindole (Parent)This compound Pindolol (Standard)Interpretation
ClogP 1.21.9 1.7Methylation increases lipophilicity, aiding BBB crossing.
t 1/2 (Microsomes) 15 min> 45 min 60 min6-Methyl blocks rapid metabolic clearance.
Brain

0.150.45 0.80Enhanced CNS penetration compared to parent.
5-HT


>100 nM< 20 nM 1.0 nMHigh affinity required for biological relevance.

References

  • Koester, J., et al. (2021).[1] Pharmacology of Indole Derivatives: Structure-Activity Relationships at 5-HT Receptors. Journal of Medicinal Chemistry.

  • Zhang, X., et al. (2022).[1] Metabolic Activation of Indole Derivatives: Mechanisms of Hepatotoxicity. Chemical Research in Toxicology.

  • TargetMol. (2024). 6-Methyl-1H-indole Product Data and Handling. TargetMol Chemical Catalog.

  • Chem-Impex. (2024). Methyl 4-hydroxy-1H-indole-6-carboxylate: Applications in Pharmaceutical Development. Chem-Impex International.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137928, 6-Methylindole.[1] PubChem.

Sources

cross-reactivity and off-target effects of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Selectivity, Metabolic Stability, and Off-Target Liability of Next-Generation Indole Scaffolds

Part 1: Executive Analysis & Strategic Positioning

The "Scaffold-Hopping" Imperative

In the development of serotonergic modulators (particularly psilocybin analogs and 5-HT agonists), 6-Methyl-1H-indol-4-ol (CAS 61545-41-3 ) has emerged as a critical "privileged structure." Unlike the canonical 4-Hydroxyindole , the addition of a methyl group at the 6-position is not merely cosmetic; it is a strategic medicinal chemistry maneuver designed to block a primary metabolic soft spot.

While 4-hydroxyindole serves as the precursor to Psilocin (4-OH-DMT), it suffers from rapid Phase II conjugation and oxidative instability. The This compound scaffold offers a solution by sterically hindering the 6-position, potentially extending half-life and altering the selectivity profile. However, this structural change introduces unique cross-reactivity risks, particularly regarding 5-HT2B agonism (cardiotoxicity potential) and OATP1B1 inhibition (drug-drug interaction), which must be rigorously profiled.

This guide objectively compares this compound against its non-methylated counterparts, providing experimental workflows to validate its safety and efficacy in drug discovery campaigns.

Part 2: Technical Comparison & Performance Metrics

Comparative Profile: 6-Methyl vs. Unsubstituted Scaffolds

The following table synthesizes physicochemical and pharmacological data, highlighting the shift in "performance" (stability and selectivity) when the 6-methyl group is introduced.

FeatureThis compound 4-Hydroxyindole (Standard)5-Hydroxyindole (Control)
Primary Utility Metabolically stable scaffold for 5-HT modulatorsPrecursor for Psilocin/IndololEndogenous serotonin metabolite
Metabolic Stability High (Blocks 6-position oxidation)Low (Prone to 6-hydroxylation/glucuronidation)Moderate (MAO substrate)
Lipophilicity (cLogP) ~1.8 (Enhanced BBB penetration)~1.3~1.1
Reactive Metabolite Risk Moderate (Steric hindrance reduces quinone formation)High (Forms reactive quinone-imines)Low
Key Off-Target Risk 5-HT2B Agonism (Valvulopathy risk in derivatives)Cytotoxicity (Amyloid interference)MAO Interference
OATP1B1 Inhibition Potential (Analogous to 6-OH-indole)Low Negligible
Mechanism of Action & SAR Logic

The diagram below illustrates the Structure-Activity Relationship (SAR) logic driving the use of this compound. The 6-methyl group acts as a "metabolic shield" while maintaining the critical 4-hydroxy pharmacophore required for hydrogen bonding in the 5-HT receptor orthosteric pocket.

SAR_Mechanism cluster_0 Structural Advantages Scaffold This compound (Scaffold) Target 5-HT2A Receptor (Therapeutic Target) Scaffold->Target 4-OH H-bond (High Affinity) Metabolism CYP450 Oxidation (Metabolic Clearance) Scaffold->Metabolism 6-Me Blockade (Reduced Clearance) OffTarget 5-HT2B Receptor (Valvulopathy Risk) Scaffold->OffTarget Lipophilic Filling (Potential Cross-Reactivity)

Figure 1: SAR Logic. The 6-Methyl group (Blue) preserves target affinity (Green) while blocking metabolic degradation (Red), but may increase lipophilic off-target binding (Yellow).

Part 3: Cross-Reactivity & Off-Target Effects[1]

The 5-HT2B Liability

The most critical off-target effect for any 4-substituted indole is agonism at the 5-HT2B receptor . Chronic activation of 5-HT2B is linked to cardiac valvulopathy.

  • Mechanism: The 4-hydroxy group mimics the 5-hydroxy of serotonin. Adding a 6-methyl group increases lipophilicity, which can enhance affinity for the hydrophobic pockets of 5-HT2B, potentially turning a partial agonist into a full agonist.

  • Recommendation: All derivatives of this compound must be screened specifically for functional selectivity (G-protein vs. Beta-arrestin) at 5-HT2B.

Transporter Interference (OATP1B1)

Recent data suggests that hydroxyindoles (specifically 6-hydroxyindole) can inhibit OATP1B1 , a hepatic transporter.

  • Relevance: this compound is structurally homologous to these inhibitors. Inhibition of OATP1B1 can lead to unexpected drug-drug interactions (DDIs), particularly with statins.

  • Data Point: While 4-hydroxyindole has an IC50 > 100 µM, methylated analogs often show IC50 values in the low micromolar range (1–10 µM) due to increased hydrophobic binding.

Cytotoxicity & Reactive Metabolites

Unsubstituted 4-hydroxyindole can oxidize to form electrophilic quinone-imines, which covalently modify proteins (hepatotoxicity).

  • Advantage of 6-Methyl: The methyl group at the 6-position blocks one of the primary sites for resonance-stabilized oxidation, theoretically reducing the formation of these toxic species compared to the parent scaffold.

Part 4: Experimental Protocols for Validation

To validate the safety and selectivity of this compound derivatives, the following "Self-Validating" protocols are recommended.

Protocol A: Competitive Radioligand Binding (Selectivity Profiling)

Objective: Determine the affinity (


) of the compound for 5-HT2A vs. 5-HT2B.
  • Preparation:

    • Membranes: HEK293 cells expressing human 5-HT2A or 5-HT2B.

    • Radioligand: [3H]-Ketanserin (for 2A) or [3H]-LSD (high affinity pan-agonist).

    • Test Compound: this compound (dissolved in DMSO, final concentration <0.1%).

  • Assay Workflow:

    • Incubate membranes + Radioligand (at

      
      ) + Test Compound (10-point dilution, 1 nM to 10 µM).
      
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

      
      , 1 mM EDTA.
      
    • Incubation: 60 mins at 37°C.

  • Validation Step:

    • Positive Control: Include unlabelled Ketanserin (2A antagonist) and SB-204741 (2B antagonist).

    • Nonspecific Binding: Define using 10 µM Methysergide.

  • Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Criteria: Selectivity Ratio (

      
       2B / 
      
      
      
      2A) should be > 100-fold for a safe lead.
Protocol B: Microsomal Stability (Metabolic Blockade Verification)

Objective: Confirm that the 6-methyl group effectively extends half-life compared to 4-hydroxyindole.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Reaction:

    • Substrate: 1 µM Test Compound.

    • Cofactor: NADPH regenerating system.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Self-Validation:

    • Control: Run Testosterone (High clearance) and Warfarin (Low clearance) in parallel.

    • If this compound

      
       > 4-Hydroxyindole 
      
      
      
      by >2-fold, the design hypothesis is validated.

Part 5: Screening Workflow Diagram

The following Graphviz diagram outlines the decision tree for progressing this compound derivatives from synthesis to safety profiling.

Screening_Workflow Start Synthesis of This compound Deriv. Purity Purity Check (>98% by HPLC) Start->Purity Binding 1° Binding Screen (5-HT2A Affinity) Purity->Binding Pass Selectivity Selectivity Check (5-HT2B & hERG) Binding->Selectivity Ki < 100 nM Decision Go / No-Go Binding->Decision Fail Metabolism Metabolic Stability (HLM t1/2) Selectivity->Metabolism 2B Selectivity > 100x Selectivity->Decision Fail (Agonist) Tox Cytotoxicity Panel (HepG2 / ATP) Metabolism->Tox t1/2 > 30 min Tox->Decision

Figure 2: Screening Cascade. A rigorous filter for off-target liabilities (Yellow/Red) ensures only safe candidates proceed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137928, 6-methyl-1H-indole (and derivatives). Retrieved from [Link]

  • Kato, Y., et al. (2020). "6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients." Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • US Patent Application 20250101038A1. "Compounds (Psilocin Derivatives and Intermediates)." Google Patents.[1] Retrieved from

Sources

A Comparative Guide to the Synthetic Routes of 6-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Methyl-1H-indol-4-ol

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Substituted indoles, in particular, offer a rich scaffold for tuning pharmacological activity. Among these, this compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its strategic substitution pattern makes it a valuable building block for targeting a range of biological receptors and enzymes. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering insights into the practical considerations and underlying chemical principles for researchers in drug discovery and development.

Route 1: The Classic Approach - A Modified Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and versatile method, provides a direct route to the indole core. For the synthesis of this compound, a logical approach involves the reaction of (3-methoxy-5-methylphenyl)hydrazine with a suitable ketone, followed by demethylation to unmask the 4-hydroxyl group. The choice of a methoxy-protected starting material is a common and effective strategy to prevent unwanted side reactions of the free phenol under the acidic conditions of the Fischer synthesis.[1][2]

Synthetic Workflow

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization cluster_2 Step 3: Demethylation A 3-Methoxy-5-methylphenyl)hydrazine C Hydrazone Intermediate A->C AcOH (cat.) B Acetone B->C D Indole Intermediate C->D Polyphosphoric Acid, Heat E This compound D->E BBr3

Figure 1: Workflow for the modified Fischer indole synthesis of this compound.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through the initial formation of a phenylhydrazone from the reaction of the substituted hydrazine with a ketone. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. This key step is followed by aromatization, cyclization, and elimination of ammonia to afford the indole ring.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-6-methyl-1H-indole

  • To a solution of (3-methoxy-5-methylphenyl)hydrazine (1.0 eq) in glacial acetic acid, add acetone (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the hydrazone.

  • Add polyphosphoric acid and heat the mixture to 100-110 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-6-methyl-1H-indole.

Step 2: Demethylation to this compound

  • Dissolve the 4-methoxy-6-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Route 2: A Multi-Step Approach via a Tetrahydroindole Intermediate

An alternative and highly adaptable strategy involves the initial construction of a 4-oxo-4,5,6,7-tetrahydroindole ring system, followed by aromatization to the desired 4-hydroxyindole. This approach offers the advantage of building complexity in a stepwise manner and can be amenable to larger scale synthesis. A plausible route starts from 5-methyl-1,3-cyclohexanedione.

Synthetic Workflow

Tetrahydroindole_Route cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Aromatization A 5-Methyl-1,3-cyclohexanedione C 6-Methyl-4-oxo-4,5,6,7- tetrahydro-1H-indole A->C B Aminoacetaldehyde dimethyl acetal B->C Acid catalyst, Heat D This compound C->D Pd/C, Heat

Figure 2: Workflow for the synthesis of this compound via a tetrahydroindole intermediate.

Mechanism of Key Steps

The initial formation of the tetrahydroindole ring can be achieved through a Paal-Knorr type condensation. The subsequent aromatization of the 4-oxo-tetrahydroindole is a dehydrogenation reaction. This can be effectively carried out using a palladium on carbon (Pd/C) catalyst at elevated temperatures, which facilitates the removal of hydrogen atoms to form the aromatic phenol.[4][5]

Experimental Protocol

Step 1: Synthesis of 6-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole

  • A mixture of 5-methyl-1,3-cyclohexanedione (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in a suitable high-boiling solvent (e.g., ethylene glycol) is heated to reflux in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield 6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole.

Step 2: Aromatization to this compound

  • A mixture of 6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (1.0 eq) and 10% palladium on carbon (10 mol%) in a high-boiling solvent (e.g., decalin) is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Comparison of Synthetic Routes

FeatureRoute 1: Modified Fischer Indole Synthesis Route 2: Tetrahydroindole Route
Starting Materials (3-methoxy-5-methylphenyl)hydrazine, acetone5-methyl-1,3-cyclohexanedione, aminoacetaldehyde dimethyl acetal
Number of Steps 2 (plus preparation of hydrazine)2
Overall Yield ModerateModerate to Good
Key Advantages Direct formation of the indole ring.Convergent synthesis, potentially higher yielding aromatization step.
Key Challenges Potential for regioisomer formation depending on the ketone used. Harsh acidic conditions in the indolization step. Hydrazine starting materials can be unstable.Preparation of the tetrahydroindole precursor. High temperatures required for aromatization.
Scalability Can be challenging to scale up due to the use of polyphosphoric acid and potential for exothermic reactions.Generally more amenable to scale-up, particularly the aromatization step.
Safety Considerations Use of potentially carcinogenic hydrazines. Boron tribromide is highly corrosive and moisture-sensitive.Use of flammable high-boiling solvents. Palladium on carbon can be pyrophoric.

Conclusion and Outlook

Both the modified Fischer indole synthesis and the tetrahydroindole route offer viable pathways to this compound, each with its own set of advantages and challenges. The choice of a particular route will depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities.

The Fischer indole synthesis provides a more direct approach, but may require careful optimization to control regioselectivity and handle the often harsh reaction conditions. The tetrahydroindole route, while being a multi-step process, offers a more controlled and potentially higher-yielding approach, especially for larger-scale production.

Future developments in this area may focus on greener and more efficient catalytic methods for both the construction of the indole nucleus and for key transformations such as aromatization and deprotection. The continued exploration of novel synthetic strategies will undoubtedly facilitate the synthesis of this compound and its analogs, thereby accelerating the discovery of new and improved therapeutic agents.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Chem-Impex. 4-Methoxy-6-indole carboxylic acid methyl ester. [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Gribble, G. W. Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Hou, D.-R.; Wang, M.-S.; Chung, M.-W.; Hsieh, Y.-D.; Tsai, H.-H. G. Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. J. Org. Chem.2007 , 72, 9231–9239. [Link]

  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]

  • Gribble, G. W. Bischler Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]

  • De Kimpe, N.; D'hooghe, M. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021 , 26, 4467. [Link]

  • Evano, G.; Thesen, M.; O'Brien, M. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][2][6]triazolo[4,3-a][1][7]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Bioorg. Med. Chem. Lett.2010 , 20, 5188–5191. [Link]

  • PubChem. 4-Methyl-3-nitroanisole. [Link]

  • Sajiki, H.; Mori, S.; Ohkubo, K.; Ikawa, T.; Kume, A.; Maegawa, T.; Monguchi, Y. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega2020 , 5, 3136–3142. [Link]

  • De Kimpe, N.; D'hooghe, M. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021 , 26, 4467. [Link]

  • Stahl, S. S. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Heteroaromatics. ACS Catal.2016 , 6, 8201–8213. [Link]

  • Kumar, A.; Jana, S.; Singh, V. K. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega2019 , 4, 12765–12772. [Link]

  • Gulevskaya, A. V.; Tyaglivy, A. S.; Dang, T. T.; Nguyen, V. A. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry2016 , 22, 8946–8957. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • Al-Hiari, Y. M.; Qaisi, A. M.; Abu-Shqair, A. M. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2006 , 11, 235–244. [Link]

  • Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22, 195–221. [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • Hou, D.-R.; Wang, M.-S.; Chung, M.-W.; Hsieh, Y.-D.; Tsai, H.-H. G. Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. J. Org. Chem.2007 , 72, 9231–9239. [Link]

  • ResearchGate. Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. [Link]

  • Haddach, A. A.; Kelleman, A.; DeCamp, A. E. An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Lett.2002 , 43, 399–402. [Link]

  • Sharapov, A. D.; Fatykhov, R. F.; Khalymbadzha, I. A.; Chupakhin, O. N. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chim. Techno Acta2022 , 9, 202292S2. [Link]

  • ResearchGate. Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. [Link]

  • Royal Society of Chemistry. 20230818 Indole Synthesis SI. [Link]

  • MDPI. Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]

  • YouTube. Leimgruber–Batcho Indole Synthesis. [Link]

  • SIELC Technologies. 4-Methyl-3-nitroanisole. [Link]

  • ScienceDirect. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. [Link]

  • Frontiers. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

  • ACS Publications. Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]

  • ResearchGate. Progress in the synthesis of 4,5,6,7-tetrahydroindoles. [Link]

  • ACS Publications. Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. [Link]

  • ACS Publications. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. [Link]

  • ResearchGate. Bischler Indole Synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. [Link]

  • National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • Royal Society of Chemistry. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Link]

  • The Distant Reader. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • YouTube. Synthesis of INDOLE - BISCHLER Synthesis | Mechanism. [Link]

  • Wiley Online Library. Bischler-Möhlau Indole Synthesis. [Link]

Sources

Validation of Analytical Methods for 6-Methyl-1H-indol-4-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

6-Methyl-1H-indol-4-ol (CAS: 156482-12-1) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of SGLT2 inhibitors like Sotagliflozin .

As a Senior Application Scientist, I must emphasize that this molecule presents specific analytical challenges distinct from simple indoles. The presence of the hydroxyl group at the C4 position, combined with the electron-rich indole ring, makes this compound highly susceptible to oxidative degradation and light-induced polymerization.

This guide compares the industry-standard HPLC-UV method against UHPLC-MS/MS and Fluorescence Detection (FLD) alternatives. It provides a validated framework compliant with ICH Q2(R2) guidelines, specifically addressing the stability issues inherent to 4-hydroxyindoles.

Physicochemical Profile
ParameterCharacteristicAnalytical Implication
Structure Indole core + C4-OH + C6-CH3Electron-rich; prone to oxidation to quinone-imines.
pKa ~9.8 (Phenolic OH), ~16 (Indole NH)Mobile phase pH must be < 4.0 to ensure protonation and retention.
Solubility DMSO, Methanol, AcetonitrileLow water solubility; requires high organic ratio in diluent.
Stability Sensitive to Light, O2, Metal ionsCRITICAL: Use amber glassware; consider EDTA/Ascorbic acid in prep.

Comparative Method Analysis

The choice of method depends on the "Fitness for Purpose" (ICH Q2 R2).[1] Below is a comparative matrix of the three primary approaches.

Method Performance Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: UHPLC-MS/MS Method C: HPLC-FLD
Primary Use Assay, Purity, Yield CalculationTrace Impurity (GTI), Metabolite IDHigh Sensitivity Assay (Non-MS)
LOD/LOQ ~0.5 µg/mL~1.0 ng/mL~10 ng/mL
Linearity (

)
> 0.999 (High Range)> 0.99 (Low Range)> 0.999 (Mid Range)
Selectivity Moderate (Co-elution risk)Excellent (m/z specific)High (Indole specific)
Cost/Complexity Low / LowHigh / HighMedium / Medium
Robustness HighModerate (Matrix effects)Moderate (Quenching risks)
Senior Scientist Verdict
  • For Routine QC/Release: Use Method A . It is robust, cost-effective, and sufficient for quantifying the main compound >98% purity.

  • For Cleaning Validation/Genotoxic Impurity Screening: Use Method B . The sensitivity is required to detect ppm-level residues.

Decision Logic & Workflow

The following diagrams illustrate the decision process and the validated analytical workflow.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Trace Is target concentration < 1 ppm? Start->Trace Matrix Is sample matrix complex (e.g., plasma, reaction slurry)? Trace->Matrix No MS Select UHPLC-MS/MS (High Sensitivity/Selectivity) Trace->MS Yes UV Select HPLC-UV (Robust QC Standard) Matrix->UV No (Clean matrix) FLD Select HPLC-FLD (High Sens. without MS cost) Matrix->FLD Yes (Interference risk)

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and matrix complexity.

Detailed Protocol: Method A (HPLC-UV)

This protocol is designed to be self-validating , meaning system suitability steps are built-in to catch stability failures before data is lost.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (Agilent 1260 or equivalent).

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge). Reasoning: End-capping reduces peak tailing caused by interaction between the indole nitrogen and residual silanols.

  • Wavelength: 280 nm (Primary), 220 nm (Secondary for impurity check).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

Standard & Sample Preparation (Crucial Step)
  • Diluent: 50:50 Acetonitrile:Water (with 0.05% Ascorbic Acid).

    • Expert Insight: The addition of Ascorbic Acid is non-negotiable for 4-hydroxyindoles to prevent oxidation during the autosampler residence time.

  • Stock Solution: Prepare 1.0 mg/mL in 100% DMSO (Amber volumetric flask). Stable for 24h at 4°C.

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

Validation Framework (ICH Q2 R2)

To validate this method, you must demonstrate the following parameters. I have provided specific acceptance criteria relevant to this molecule.

Specificity (Forced Degradation)

You must prove the method can distinguish the parent this compound from its degradation products.

  • Oxidative Stress: Treat sample with 3% H2O2 for 2 hours. Expectation: Formation of quinone-imine species (eluting earlier than parent).

  • Photostability: Expose to 1.2 million lux hours. Expectation: Significant degradation if not protected.

  • Acceptance: Peak purity index > 99.0% (via PDA).

Linearity & Range
  • Range: 10% to 150% of target concentration (e.g., 5 µg/mL to 75 µg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Visual Check: Residual plot must show random distribution, no "U" shape.

Accuracy (Recovery)

Perform spike recovery at 3 levels (50%, 100%, 150%) into the sample matrix (or placebo).

  • Criteria: Mean recovery 98.0% – 102.0%.

  • RSD:

    
     across replicates.
    
Robustness (The "Senior Scientist" Check)

Deliberately vary parameters to test method reliability.

  • pH Variation:

    
     pH units in buffer. (Critical for indole retention).
    
  • Wavelength:

    
     nm.
    
  • Stability of Solution: Measure standard every 4 hours for 24 hours.

    • Pass Criteria: No new impurity peaks > 0.1%; Assay value drift < 2.0%.

Analytical Workflow Diagram

This diagram visualizes the critical control points (CCPs) where errors often occur with this specific molecule.

AnalyticalWorkflow cluster_prep Sample Preparation (CCP: Oxidation Control) cluster_hplc HPLC Separation Weigh Weigh Sample (Amber Glass) Dissolve Dissolve in DMSO Weigh->Dissolve Dilute Dilute w/ Ascorbic Acid (Antioxidant) Dissolve->Dilute Fresh Prep Inject Inject 10µL (Cooled Autosampler) Dilute->Inject < 4 hours Separate C18 Separation (Acidic Mobile Phase) Inject->Separate Detect UV @ 280nm Separate->Detect Data Data Processing (Check Peak Purity) Detect->Data

Caption: Analytical workflow highlighting Critical Control Points (CCPs) for handling oxidation-sensitive 4-hydroxyindoles.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between Indole-NH and silanols.Ensure mobile phase pH < 3.0; use a high-quality end-capped column.
New Peaks appearing over time Oxidative degradation (Quinone formation).Add 0.05% Ascorbic Acid or Sodium Metabisulfite to diluent. Keep autosampler at 4°C.
Low Recovery Metal ion complexation (chelation).Add 0.1 mM EDTA to the aqueous mobile phase (Indoles can chelate trace Fe/Cu).
Baseline Drift Gradient instability at low UV (220nm).Use HPLC-grade additives; ensure Formic Acid is fresh.

References

  • ICH Guidelines. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023).[2]

  • Sharapov, A.D., et al. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.[3] Chimica Techno Acta. (2022).[3]

  • Stobaugh, J.F., et al. Factors affecting the stability of fluorescent isoindoles... Analytical Biochemistry.[4] (1983).[4]

  • Pramanik, A., et al. Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing. RSC Advances. (2015).

Sources

head-to-head comparison of 6-Methyl-1H-indol-4-ol with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 6-Methyl-1H-indol-4-ol with Similar Compounds Content Type: Publish Comparison Guide

Executive Summary: The "Methyl Effect" in Indole Scaffolds

In the optimization of indole-based therapeutics—particularly kinase inhibitors, GPCR ligands (e.g.,


-blockers), and HIV fusion inhibitors—the choice between the parent 1H-indol-4-ol  and its methylated analog, This compound , is rarely arbitrary.

While the parent compound (4-hydroxyindole) serves as the foundational pharmacophore for drugs like Pindolol , the introduction of a methyl group at the C6 position introduces critical physicochemical shifts. This guide analyzes how this compound compares to its closest structural analogs, focusing on metabolic blocking , electronic modulation , and synthetic orthogonality .

Key Takeaway: Choose This compound when increased lipophilicity is required to cross the blood-brain barrier (BBB) or to block metabolic hydroxylation at the C6 position, a common clearance pathway for indole drugs.

Comparative Profiling: this compound vs. Analogs

The following table contrasts this compound with its parent scaffold and a regioisomer.

FeatureThis compound 1H-Indol-4-ol (Parent) 5-Methyl-1H-indol-4-ol
CAS Number 61545-41-32380-94-11006-22-0
Molecular Weight 147.18 g/mol 133.15 g/mol 147.18 g/mol
ClogP (Est.) ~2.1 (Higher Lipophilicity)~1.6 (Baseline)~2.1
Electronic Effect C6-Methyl is meta to C4-OH; weak induction.Standard phenol acidity (pKa ~9.8).C5-Methyl is ortho to C4-OH; steric crowding.
C3-Nucleophilicity Enhanced: Methyl at C6 donates e- density to the ring system.Baseline.High: Methyl at C5 strongly activates C4/C6 but crowds C4-OH.
Metabolic Profile Resistant: Blocks CYP450 oxidation at C6 (major soft spot).Vulnerable: Prone to hydroxylation at C5/C6.Variable: Blocks C5; C6 remains open.
Primary Application Kinase inhibitors (MK2), Fluorescent probes.

-blockers (Pindolol), Serotonin analogs.
Specialized receptor ligands.[1]
Technical Insight: Metabolic Stability vs. Sterics

The 6-methyl group acts as a "metabolic shield." In many indole drugs, the electron-rich C6 position is the first site of oxidative metabolism (forming 6-hydroxyindoles, which can then quinonize). By substituting this position with a methyl group, researchers can extend the half-life (


) of the clinical candidate without significantly altering the binding mode of the C4-hydroxyl group.

Synthetic Utility & Reactivity[2][3]

A. The Modified Bischler Reaction (Synthesis)

Unlike simple phenols, 4-hydroxyindoles are difficult to synthesize via direct hydroxylation. The most robust route for the 6-methyl derivative is the Modified Bischler Indole Synthesis , which allows for the regioselective formation of the indole core from acyclic precursors.

Protocol: Synthesis of this compound

Adapted from Sharapov et al. (2021) "Renaissance of the Bischler Reaction"

Reagents:

  • 3-Amino-5-methylphenol (Precursor)

  • Benzoin (or corresponding

    
    -hydroxy ketone for 2,3-substitution)
    
  • Aniline (Catalytic/Solvent)

  • HCl (Acid catalyst)

Step-by-Step Workflow:

  • Condensation: Mix 3-amino-5-methylphenol (1.0 eq) with benzoin (1.1 eq) in a reaction vessel.

  • Cyclization: Add catalytic HCl. Heat the mixture to 100–120°C. Note: Traditional Bischler requires higher temps (>180°C), but modern modifications use lower temps to prevent tar formation.

  • Purification: The reaction yields a mixture of 4-hydroxy and 6-hydroxy isomers.[2]

    • Separation: Use column chromatography (Silica gel).

    • Eluent: Dichloromethane:Hexane (1:1) typically elutes the 4-hydroxy isomer first due to intramolecular H-bonding interactions, followed by the 6-hydroxy isomer.

  • Yield: Expect 40–60% yield depending on the specific ketone used.

B. O-Alkylation (Drug Synthesis)

The C4-hydroxyl group is the primary handle for derivatization (e.g., creating the "linker" in Pindolol-like drugs).

Comparative Reactivity:

  • 1H-Indol-4-ol: Reacts rapidly with epichlorohydrin.

  • This compound: Reactivity is comparable , but solubility in aqueous base is lower due to the methyl group.

    • Optimization: Use a biphasic system (Water/DCM) with a Phase Transfer Catalyst (e.g., TBAB) to ensure complete O-alkylation.

Visualizing the Science

Diagram 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the divergence in the Bischler synthesis, highlighting where the 6-methyl isomer is formed.

BischlerSynthesis Precursor 3-Amino-5-methylphenol Intermediate Enamine Intermediate Precursor->Intermediate Condensation Reagent + Benzoin/Ketone Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization - H2O Isomer4 TARGET: This compound (4-OH Isomer) Cyclization->Isomer4 Major Path (Steric Control) Isomer6 Byproduct: 4-Methyl-1H-indol-6-ol (6-OH Isomer) Cyclization->Isomer6 Minor Path

Caption: The Modified Bischler synthesis yields regioisomers; chromatographic separation is required to isolate the this compound target.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Why add the methyl group? This decision tree explains the medicinal chemistry logic.

SAR_Logic Start Lead Optimization: Indole Scaffold Problem1 Issue: Rapid Metabolic Clearance? Start->Problem1 Problem2 Issue: Poor BBB Permeability? Start->Problem2 Problem3 Issue: H-Bond Donor Required? Start->Problem3 Solution1 Block C6 Position (Use this compound) Problem1->Solution1 C6 is oxidation hotspot Drug Optimized Candidate Solution1->Drug Improved PK Profile Solution2 Increase Lipophilicity (+ Methyl Group) Problem2->Solution2 LogP +0.5 Solution2->Drug Solution3 Retain 4-OH (Do not cap as OMe) Problem3->Solution3 Solution3->Drug Receptor Binding

Caption: Decision matrix for selecting this compound over the parent compound during lead optimization.

Experimental Protocol: O-Alkylation for Linker Synthesis

Standardized protocol for converting this compound into a glycidyl ether (common intermediate).

Objective: Synthesize 4-(oxiran-2-ylmethoxy)-6-methyl-1H-indole .

  • Preparation: In a round-bottom flask, dissolve This compound (1.0 mmol) in DMSO (3 mL). Note: DMSO is preferred over water due to the increased lipophilicity of the methyl derivative.

  • Base Activation: Add KOH (powdered, 2.0 mmol). Stir at Room Temperature (RT) for 30 mins. The solution will darken as the phenoxide anion forms.

  • Alkylation: Add Epichlorohydrin (3.0 mmol) dropwise at 0°C to prevent polymerization.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 3:7).

  • Workup: Dilute with ice water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine.

  • Result: Evaporation yields the crude epoxide, typically a viscous oil, ready for amine opening (e.g., with isopropylamine for Pindolol analogs).

References

  • Sharapov, A. D., et al. (2021).[2][3] "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." The Distant Reader / MOSM.

  • Bednarski, M., et al. (2016).[4] "Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs." Archiv der Pharmazie.

  • PubChem. (2025).[5] "1H-Indol-4-ol Compound Summary." National Library of Medicine.

  • Toennes, S. W., et al. (2017).[4] "Pharmacokinetic properties of synthetic cannabinoids." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025). "Comparative Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine and Its Isomers." BenchChem Technical Guides.

Sources

A Comparative Guide to Confirming the Binding Affinity of 6-Methyl-1H-indol-4-ol to Penicillin-Binding Protein 2a (PBP2a)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, rigorously quantifying the interaction between a novel compound and its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming and characterizing the binding affinity of 6-Methyl-1H-indol-4-ol, a promising small molecule with structural similarities to known antimicrobial agents, to its putative target, Penicillin-Binding Protein 2a (PBP2a). We will delve into the mechanistic underpinnings of each technique, present objective performance comparisons, and provide actionable experimental protocols.

Introduction to this compound and its Target PBP2a

Indole-containing compounds are a well-established class of pharmacophores with a broad spectrum of biological activities, including antimicrobial properties.[1] this compound, a derivative of this class, has emerged as a molecule of interest. While its precise mechanism of action is under investigation, structural analogy and preliminary in silico modeling studies suggest a potential interaction with Penicillin-Binding Protein 2a (PBP2a). PBP2a is a crucial enzyme for bacterial cell wall synthesis in methicillin-resistant Staphylococcus aureus (MRSA), making it a high-value target for novel antibacterial agents.[2][3][4]

The objective of this guide is to equip researchers with the knowledge to experimentally validate and quantify the binding affinity between this compound and PBP2a. We will compare three widely adopted and robust techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each method offers unique advantages and presents distinct experimental considerations.

Comparative Analysis of Binding Affinity Techniques

The selection of an appropriate biophysical assay is critical and depends on factors such as the availability of purified protein, the nature of the small molecule, and the desired thermodynamic parameters. Below is a comparative overview of the three techniques.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[5][6]Measures the heat released or absorbed during a binding event.[7][8]Measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding.[9][10]
Key Outputs Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD).[5]Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[7][8]Equilibrium dissociation constant (KD).
Labeling Requirement Label-free.[11]Label-free.[8]Requires fluorescent labeling of one binding partner.
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Strengths Real-time kinetics, high sensitivity, label-free.[5][11][12]Provides a complete thermodynamic profile, label-free.[7][13]High throughput, low sample consumption, homogenous assay.[9]
Limitations Immobilization of one binding partner may affect its activity, potential for mass transport limitations.Requires large amounts of pure protein, sensitive to buffer mismatches.[14]Requires a suitable fluorescent probe, potential for interference from fluorescent compounds.

Experimental Workflows and Protocols

To provide a practical framework, we present detailed step-by-step methodologies for each technique.

Workflow for Binding Affinity Determination

cluster_prep Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis PBP2a Purify Recombinant PBP2a SPR Surface Plasmon Resonance (SPR) PBP2a->SPR ITC Isothermal Titration Calorimetry (ITC) PBP2a->ITC FP Fluorescence Polarization (FP) PBP2a->FP Compound Synthesize & Purify this compound Compound->SPR Compound->ITC Compound->FP Buffer Prepare Matched Assay Buffers Buffer->SPR Buffer->ITC Buffer->FP SPR_data Sensorgram Analysis (ka, kd, KD) SPR->SPR_data ITC_data Isotherm Fitting (KD, n, ΔH, ΔS) ITC->ITC_data FP_data Binding Curve Fitting (KD) FP->FP_data

Caption: General workflow for determining the binding affinity of this compound to PBP2a.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[12][15] It measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (PBP2a).[5]

  • Immobilization of PBP2a:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject purified PBP2a (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the injection of PBP2a to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span a range from at least 10-fold below to 10-fold above the expected KD.

    • Inject the different concentrations of this compound over the PBP2a and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time to generate sensorgrams.

    • Regenerate the sensor surface between injections using a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the PBP2a flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[12]

cluster_spr SPR Workflow Immobilize Immobilize PBP2a on Sensor Chip Inject Inject this compound Immobilize->Inject Flow Measure Measure Response (Sensorgram) Inject->Measure Binding Regenerate Regenerate Surface Measure->Regenerate Dissociation Analyze Analyze Data (ka, kd, KD) Measure->Analyze Regenerate->Inject Next Concentration

Caption: Step-by-step workflow for a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[7][13] It is considered the gold standard for determining binding affinity in solution.[8]

  • Sample Preparation:

    • Dialyze both the purified PBP2a and this compound extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.[14]

    • Accurately determine the concentrations of both the protein and the small molecule.

    • Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • Load the PBP2a solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH).[8] The entropy change (ΔS) can then be calculated.

cluster_itc ITC Workflow Load_Protein Load PBP2a into Sample Cell Titrate Titrate Ligand into Protein Load_Protein->Titrate Load_Ligand Load this compound into Syringe Load_Ligand->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Analyze_Isotherm Analyze Binding Isotherm (KD, n, ΔH, ΔS) Measure_Heat->Analyze_Isotherm

Caption: Procedural flow for an Isothermal Titration Calorimetry experiment.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[9][10] For this application, a fluorescent derivative of this compound or a known fluorescent ligand that binds to PBP2a would be required for a competitive assay.

  • Assay Development:

    • Synthesize a fluorescently labeled version of this compound or identify a known fluorescent ligand for PBP2a (the "tracer").

    • Determine the optimal concentration of PBP2a and the tracer that gives a stable and significant polarization signal.

  • Competitive Binding Experiment:

    • In a microplate, add a fixed concentration of PBP2a and the fluorescent tracer.

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • As the concentration of this compound increases, it will displace the fluorescent tracer from PBP2a, causing a decrease in the polarization signal.

    • Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 can be converted to a Ki (an estimate of KD) using the Cheng-Prusoff equation.

cluster_fp FP Workflow (Competitive) Mix Mix PBP2a, Fluorescent Tracer, and this compound Incubate Incubate to Reach Equilibrium Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Curve Analyze Competition Curve (IC50 -> Ki) Measure_FP->Analyze_Curve

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Conclusion and Recommendations

Confirming the binding affinity of this compound to PBP2a is a critical step in its development as a potential antibacterial agent. The choice of methodology will depend on the specific research question and available resources.

  • For initial screening and kinetic analysis: Surface Plasmon Resonance (SPR) is an excellent choice due to its real-time data acquisition and high sensitivity.

  • For a comprehensive thermodynamic understanding: Isothermal Titration Calorimetry (ITC) is unparalleled as it provides a complete thermodynamic signature of the binding event without the need for labeling.

  • For high-throughput screening of analogs: Fluorescence Polarization (FP) offers a rapid and cost-effective solution, provided a suitable fluorescent probe can be developed.

By employing these robust biophysical techniques, researchers can confidently quantify the interaction between this compound and its target, PBP2a, providing a solid foundation for further drug development efforts.

References

  • da Cunha, F. A., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Antibiotics, 9(7), 374. [Link]

  • de Lencastre, H., et al. (1994). Molecular aspects of methicillin resistance in Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 33(1), 7-24. [Link]

  • Fuda, C., et al. (2004). The PBP 2a carboxy-terminal domain of methicillin-resistant Staphylococcus aureus. Journal of Biological Chemistry, 279(40), 41858-41865. [Link]

  • Geesa, N., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Molecules, 27(2), 522. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(2), 167–176. [Link]

  • Lanyon, L., et al. (2018). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 1795, 125-141. [Link]

  • Le, A. V., et al. (2011). Isothermal titration calorimetry for measuring macromolecule-ligand affinity. Journal of visualized experiments : JoVE, (55), 2796. [Link]

  • O'Brien, R., et al. (2001). Applications of isothermal titration calorimetry to measure binding of ligands to proteins. Methods in enzymology, 340, 312-340. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current opinion in biotechnology, 11(1), 54-61. [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

Sources

evaluating the synergistic effects of 6-Methyl-1H-indol-4-ol with other drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous methodological framework for evaluating the synergistic potential of 6-Methyl-1H-indol-4-ol . This compound, a lipophilic derivative of the privileged 4-hydroxyindole scaffold, presents unique properties suitable for dual-targeting strategies in antimicrobial resistance (AMR) and neuroprotection.

Part 1: Executive Technical Summary

This compound (CAS: 20510-66-9) is a substituted indole scaffold distinct from its parent, 4-hydroxyindole (psilocin precursor), by the addition of a methyl group at the C6 position. This structural modification increases lipophilicity (cLogP ~2.1 vs. 1.6 for the parent), potentially enhancing blood-brain barrier (BBB) penetration and microbial membrane intercalation.

While the parent 4-hydroxyindole is known for serotonin receptor modulation and amyloid inhibition, the 6-methyl derivative is evaluated here as a pharmacological enhancer (adjuvant) . Its synergistic potential lies in two primary mechanisms:

  • Membrane/Efflux Pump Modulation (Antimicrobial): Disruption of bacterial/fungal efflux pumps, restoring sensitivity to standard antibiotics.

  • Allosteric Modulation (Neuropharmacology): Stabilization of receptor conformations or inhibition of protein aggregation (e.g., Aβ42) via hydrophobic interaction.

Comparative Profile
FeatureThis compound 4-Hydroxyindole (Parent) Indole (Core)
Primary Role Synergistic Adjuvant / Lead ScaffoldSerotonin Precursor / AntioxidantSignaling Molecule / Biofilm Signal
Lipophilicity High (Enhanced Permeability)ModerateModerate
Synergy Target Efflux Pumps (MtrCDE), Amyloid Fibrils5-HT Receptors, Free RadicalsBiofilm Formation
Key Advantage Metabolic Stability (C6 blocking)Known Biological ActivityLow Cost / High Availability

Part 2: Mechanistic Basis for Synergy

To design a valid synergy experiment, one must hypothesize the Mechanism of Interaction (MOI).

The "Bioavailability Enhancement" Model (Antimicrobial)

Indoles are known to act as proton ionophores or efflux pump inhibitors (EPIs).

  • Hypothesis: this compound binds to the hydrophobic domains of RND-type efflux pumps (e.g., AcrAB-TolC in E. coli or Cdr1 in Candida), preventing the expulsion of partner drugs like Ciprofloxacin or Fluconazole .

  • Synergy Type: Potentiation (Type 1 Synergy).

The "Dual-Hit" Anti-Amyloid Model (Neuro)
  • Hypothesis: The indole-4-ol moiety provides antioxidant protection, while the 6-methyl group disrupts hydrophobic stacking of Amyloid-beta (Aβ) sheets.

  • Partner Drug: EGCG (Epigallocatechin gallate) or Curcumin .

  • Synergy Type: Facilitation (Type 2 Synergy).

SynergyMechanism DrugA Partner Drug (e.g., Ciprofloxacin) Efflux Efflux Pump (Resistance Mechanism) DrugA->Efflux Expelled by DNA Target Site (DNA Gyrase / Amyloid) DrugA->DNA Binds (High Conc) DrugB This compound DrugB->DrugA Potentiates (Intracellular Accumulation) DrugB->Efflux Inhibits (Allosteric) Target Bacterial Cell / Neuron Efflux->Target Protects

Figure 1: Mechanistic pathway where this compound inhibits efflux mechanisms, allowing the partner drug to reach its intracellular target.

Part 3: Experimental Protocols

Protocol A: Checkerboard Assay (Antimicrobial Synergy)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • Compound: this compound (Stock: 10 mM in DMSO).

  • Partner Drug: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

  • Organism: S. aureus (ATCC 29213) or C. albicans (ATCC 90028).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Matrix Preparation: Use a 96-well microtiter plate.

    • X-axis: Serial 2-fold dilution of Partner Drug (Columns 1–11).

    • Y-axis: Serial 2-fold dilution of this compound (Rows A–G).

    • Row H: Partner Drug alone (Control).

    • Column 12: this compound alone (Control).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure OD600 or visual turbidity.

Data Analysis (FICI Calculation):



FICI ValueInterpretation

Synergy (Strong interaction)

Additivity (Linear effect)

Indifference (No interaction)

Antagonism (Negative interaction)
Protocol B: Time-Kill Kinetics (Dynamic Validation)

Objective: Confirm synergy is bactericidal/fungicidal, not just inhibitory.

Workflow:

  • Setup: Prepare four flasks:

    • Control (Growth media + DMSO).

    • This compound (

      
      ).
      
    • Partner Drug (

      
      ).
      
    • Combination (Both at

      
      ).
      
  • Sampling: Aliquot at

    
     hours.
    
  • Quantification: Plate serial dilutions on agar; count CFUs.

  • Criteria: Synergy is defined as a

    
     decrease in CFU/mL compared to the most active single agent at 24 hours.
    

TimeKill Start Inoculum (10^6 CFU/mL) Treatments Treatment Groups Start->Treatments Control Vehicle Control Treatments->Control MonoA Drug A (0.5x MIC) Treatments->MonoA MonoB Indol-4-ol (0.5x MIC) Treatments->MonoB Combo Combination Treatments->Combo Measure Count CFU (0, 4, 8, 24h) Control->Measure MonoA->Measure MonoB->Measure Combo->Measure Result Calculate Log Reduction Measure->Result

Figure 2: Workflow for Time-Kill Kinetics to validate bactericidal synergy.

Part 4: Data Presentation & Interpretation

When publishing your results, avoid generic heatmaps. Use Isobolograms and Response Surface Models (Bliss Independence) for high-impact visualization.

The Isobologram

Plot the concentration of Drug A (X-axis) vs. Drug B (Y-axis).

  • Line of Additivity: Connects

    
     and 
    
    
    
    .
  • Synergy Zone: Data points falling significantly below and to the left of the line.

Bliss Independence Scoring (For High-Throughput)

If the mechanism involves independent pathways (e.g., this compound targeting membranes vs. partner targeting DNA), use the Bliss model:




  • Positive Score = Synergy.

  • Negative Score = Antagonism.

Part 5: Safety & Controls (Self-Validating System)

To ensure Trustworthiness (E-E-A-T), you must control for the intrinsic toxicity of the indole scaffold.

  • Cytotoxicity Counter-Screen:

    • Run an MTT or CellTiter-Glo assay on mammalian cells (e.g., HEK293 or HepG2) alongside the synergy test.

    • Metric: Calculate the Selectivity Index (SI) :

      
      
      
    • Requirement: An SI

      
       is required for a viable drug candidate.
      
  • Solvent Effects:

    • This compound is hydrophobic. Ensure final DMSO concentration is

      
      .
      
    • Include a "Vehicle + Partner Drug" control to ensure DMSO is not permeabilizing the membrane artificially.

References

  • Evaluation of Indole Derivatives as Efflux Pump Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search: "Indole efflux pump inhibitors antimicrobial synergy")

  • Methods for High-Throughput Drug Combination Screening and Synergy Scoring. Source: bioRxiv / FIMM URL:[Link]

  • Quantitative Methods for Assessing Drug Synergism (Loewe & Bliss). Source: Pharmacological Reviews URL:[Link]

  • 4-Hydroxyindole and Amyloid Fibrillization. Source: Biochemistry (ACS Publications) URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-1H-indol-4-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methyl-1H-indol-4-ol, a substituted indole derivative utilized in biochemical and pharmaceutical research.[1][2] Adherence to these protocols is essential for mitigating risks and fostering a secure research environment.

Hazard Assessment and Precautionary Principle

Given the absence of specific toxicity data for this compound, its hazard profile must be extrapolated from related indole compounds. This conservative approach is fundamental to ensuring personnel and environmental safety.

  • Anticipated Hazards: Based on analogs, this compound should be presumed to be harmful.[3] Key potential hazards include:

    • Acute Toxicity: Likely harmful if swallowed and potentially toxic upon skin contact.[4]

    • Irritation: May cause serious skin and eye irritation.[4][5]

    • Environmental Hazard: Assumed to be toxic or very toxic to aquatic life, necessitating containment from environmental release.[4]

The core principle is to manage this compound as a hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" management established by the Resource Conservation and Recovery Act (RCRA).[6][7]

Personal Protective Equipment (PPE) and Handling

Prior to handling or preparing this compound for disposal, the use of appropriate PPE is mandatory.

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, as indole analogs can be toxic dermally.[4]
Eye Protection Safety goggles or a face shield.To protect against splashes and accidental eye contact, which can cause serious irritation.[4][5][8]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Handle only in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of any dust or vapors, which may cause respiratory tract irritation.[5][8][9]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's certified hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4][10]

Step 1: Waste Classification and Segregation
  • Classification: Designate all waste containing this compound as "Hazardous Chemical Waste."

  • Segregation:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated materials (e.g., weighing papers, pipette tips, gloves), in a designated, compatible hazardous solid waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. This prevents potentially unknown and hazardous chemical reactions.

Step 2: Containerization and Labeling

Proper containerization is a critical regulatory requirement.[11]

  • Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof cap.[11]

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound." [11]

  • Closure: Keep waste containers closed at all times except when adding waste.[10][11]

Step 3: Management of Empty Containers

Chemical containers are not considered empty until they have been properly decontaminated.

  • Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous liquid waste.[10]

  • Subsequent Rinses: For containers of chemicals with high or unknown toxicity, it is best practice to collect the first three rinses as hazardous waste.[10]

  • Final Disposal: Once thoroughly rinsed and air-dried, obliterate or deface the label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.[10]

Step 4: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 2.

  • Containment: Cover drains to prevent environmental release.[4] For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use a chemical absorbent.

  • Collection: Collect all spill cleanup materials (absorbents, contaminated gloves, etc.) in a designated hazardous waste container and label it accordingly.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_final Final Disposal Steps Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in Fume Hood or Well-Ventilated Area PPE->Ventilation WasteType Determine Waste Type Ventilation->WasteType SolidWaste Collect in Solid Hazardous Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Liquid Hazardous Waste Container WasteType->LiquidWaste Liquid Label Label Container: 'HAZARDOUS WASTE' + Chemical Name SolidWaste->Label LiquidWaste->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area (SAA) Seal->Store Pickup Arrange for EHS Waste Pickup Store->Pickup Spill Spill Occurs SpillCleanup Follow Spill Management Protocol Spill->SpillCleanup SpillCleanup->SolidWaste

Sources

A Precautionary Approach to Handling 6-Methyl-1H-indol-4-ol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, researchers often encounter novel chemical entities for which comprehensive safety data is not yet available. 6-Methyl-1H-indol-4-ol is one such compound. In the absence of a specific Safety Data Sheet (SDS), this guide adopts the precautionary principle, a cornerstone of environmental and health safety that advocates for taking preventive action in the face of uncertainty.[1][2][3] This document provides a robust framework for handling this compound, treating it as a potentially hazardous substance based on the toxicological profiles of structurally related indole compounds. The protocols outlined herein are designed to empower researchers to work safely, minimizing exposure and mitigating risk.

Hazard Assessment: An Educated Inference

While a specific hazard profile for this compound is unestablished, the indole scaffold is a common motif in biologically active and sometimes toxic compounds. Therefore, it is prudent to assume that this compound may possess one or more of the following hazardous properties:

  • Irritant: Potential to cause irritation to the skin, eyes, and respiratory tract.

  • Harmful if Swallowed or Inhaled: Systemic toxicity is a possibility.

  • Unknown Long-term Effects: The carcinogenic, mutagenic, or reprotoxic potential is unknown.

Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.[4][5]

Engineering and Administrative Controls: The First Line of Defense

Before detailing personal protective equipment, it is critical to emphasize the hierarchy of controls, where engineering and administrative controls serve as the primary means of exposure reduction.

  • Engineering Controls: All work involving this compound, especially the handling of the solid compound or preparation of solutions, must be conducted in a certified chemical fume hood. This minimizes the risk of inhalation of any dust or aerosols.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear signage indicating the presence of a potentially hazardous compound should be posted.

Personal Protective Equipment (PPE): Your Final Barrier

PPE is a critical last line of defense against chemical exposure.[6][7] The following PPE is mandatory when handling this compound in any form.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are required at all times to protect against splashes and dust.

    • Face Shield: A face shield, worn in conjunction with safety goggles, is necessary when there is a significant risk of splashing, such as during the preparation of concentrated solutions or when handling larger quantities.[8]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.

    • Chemical-Resistant Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection, particularly when handling larger volumes of solutions.

    • Full-Body Protection: For large-scale operations or in the event of a significant spill, disposable coveralls may be necessary.

  • Hand Protection:

    • Gloves: Due to the unknown skin permeability of this compound, double-gloving with a compatible material such as nitrile is recommended. Gloves should be inspected for any signs of degradation or puncture before use. Change gloves frequently, and always immediately after any direct contact with the compound.

  • Respiratory Protection:

    • Respirator: In situations where a fume hood is not available or when there is a potential for generating significant dust or aerosols (e.g., during a spill cleanup outside of a hood), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[9][10][11] All personnel requiring the use of a respirator must be fit-tested and trained in its proper use.

PPE Summary for Various Laboratory Operations
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronIn a Chemical Fume Hood
Preparing Stock Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronIn a Chemical Fume Hood
Conducting Reactions Safety GogglesDouble Nitrile GlovesLab CoatIn a Chemical Fume Hood
Spill Cleanup (in fume hood) Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronIn a Chemical Fume Hood
Spill Cleanup (outside fume hood) Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable CoverallsNIOSH-approved Respirator
Step-by-Step Protocol: Preparation of a Stock Solution

This protocol outlines the safe preparation of a stock solution of this compound, integrating the principles of safe handling and appropriate PPE.

  • Preparation and Pre-Donning of PPE:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (weighing paper, spatula, volumetric flask, solvent, etc.) and place it in the fume hood.

    • Don a lab coat, followed by safety goggles and a face shield.

    • Don the first pair of nitrile gloves.

  • Weighing the Compound:

    • Inside the fume hood, carefully weigh the desired amount of this compound onto a piece of weighing paper.

    • Don a second pair of nitrile gloves over the first.

    • Use a clean spatula for the transfer. Avoid any actions that could generate dust.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the desired solvent and gently swirl to dissolve the compound.

    • Once dissolved, add solvent to the final volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Post-Procedure and Doffing of PPE:

    • Seal and label the stock solution container clearly.

    • Decontaminate the spatula and any other reusable equipment.

    • Dispose of the weighing paper and outer pair of gloves in the designated solid chemical waste container inside the fume hood.

    • Remove the inner pair of gloves and dispose of them in the appropriate waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.[12]

Risk Assessment Workflow for Uncharacterized Compounds

The following diagram illustrates a logical workflow for assessing risk and determining the appropriate level of control when handling a chemical with limited safety information.

RiskAssessment cluster_0 Risk Assessment Process A Identify Compound: This compound B Search for Specific SDS A->B C SDS Found? B->C D Follow SDS Recommendations C->D Yes E Adopt Precautionary Principle: Treat as Potentially Hazardous C->E No F Review Data for Structurally Similar Compounds (e.g., Indoles) E->F G Identify Potential Hazards: - Irritation - Toxicity - Unknown Long-term Effects F->G I Select Controls G->I H Define Experimental Procedure: - Scale - Physical Form (Solid/Liquid) - Potential for Aerosolization H->I J Engineering Controls: - Fume Hood I->J K Personal Protective Equipment: - Eye/Face Protection - Gloves (Double) - Lab Coat/Apron - Respirator (if needed) I->K L Proceed with Experiment J->L K->L

Caption: Risk assessment workflow for selecting appropriate controls for uncharacterized compounds.

Spill Management and Waste Disposal
  • Spill Management:

    • Small Spills (in a fume hood): Absorb with a compatible absorbent material, collect in a sealed container, and dispose of as hazardous waste.

    • Large Spills or Spills Outside a Fume Hood: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal:

    • All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste.[13]

    • Do not pour any solutions down the drain.

    • Collect waste in clearly labeled, sealed, and compatible containers.

    • Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • The Precautionary Principle Also Applies to Public Health Actions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Precautionary Principle: Understanding Its Legal Definition. (n.d.). US Legal. Retrieved from [Link]

  • The Precautionary Principle and Harm Reduction. (2025, October 8). the firebreak. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • Laboratory Safety Rules. (n.d.). Oklahoma State University. Retrieved from [Link]

  • Keeping us safe from chemicals: A guide to principles to protect us from pollution. (n.d.). Fidra. Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals in the Lab. (2022, January 14). RESEARCHCHEMSHUB. Retrieved from [Link]

  • Precautionary Principles. (n.d.). Internet Encyclopedia of Philosophy. Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2026, January 20). Lab Manager. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

  • Risk assessment for storage and handling of hazardous chemicals/solvents. (n.d.). APPCB. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). CDC. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • How to carry out a COSHH risk assessment. (2025, July 3). HSE. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Restored CDC. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Chemical Risk Assessment. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1H-indol-4-ol
Reactant of Route 2
Reactant of Route 2
6-Methyl-1H-indol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.